molecular formula C12H16O4 B3053856 1-(3,4,5-Trimethoxyphenyl)propan-1-one CAS No. 5658-50-4

1-(3,4,5-Trimethoxyphenyl)propan-1-one

Cat. No.: B3053856
CAS No.: 5658-50-4
M. Wt: 224.25 g/mol
InChI Key: FNFSOYGIQWSIEX-UHFFFAOYSA-N
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Description

1-(3,4,5-Trimethoxyphenyl)propan-1-one (CAS 5658-50-4) is a phenylpropanoid compound of interest in natural product and organic synthesis research. With a molecular formula of C12H16O4 and a molecular weight of 224.25 g/mol , this compound is characterized as a natural product found in the essential oils of several plant species, including Piper marginatum . Its primary research application is as a key synthetic precursor in the efficient laboratory synthesis of biologically active molecules, most notably α-asarone . The compound is offered with a minimum purity of 95% and is supplied in research quantities. This product is intended for chemical and biological research purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,4,5-trimethoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-5-9(13)8-6-10(14-2)12(16-4)11(7-8)15-3/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFSOYGIQWSIEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C(=C1)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40205133
Record name Propiophenone, 3',4',5'-trimethoxy-
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Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5658-50-4
Record name 1-(3,4,5-Trimethoxyphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5658-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propiophenone, 3',4',5'-trimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005658504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propiophenone, 3',4',5'-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of 1-(3,4,5-Trimethoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and properties of 1-(3,4,5-Trimethoxyphenyl)propan-1-one (CAS: 5658-50-4), also known as 3',4',5'-trimethoxypropiophenone .

Executive Summary

This compound is a symmetric aromatic ketone belonging to the phenylpropanoid class. It serves as a critical intermediate in the synthesis of tubulin-binding agents (such as combretastatin analogs) and chalcones with potent antiproliferative activity. Unlike its 2,4,5-isomer (a precursor to


-asarone), the 3,4,5-isomer possesses a substitution pattern analogous to mescaline  and podophyllotoxin , conferring it significant relevance in medicinal chemistry for targeting the colchicine binding site on tubulin.

Part 1: Molecular Architecture & Physicochemical Profile

The molecule features a propyl ketone chain attached to a benzene ring substituted with three methoxy groups in a symmetric 3,4,5-arrangement. This symmetry is a defining spectroscopic and pharmacological feature.

Chemical Identity
PropertyDetail
IUPAC Name This compound
Common Synonyms 3',4',5'-Trimethoxypropiophenone; Homo-3,4,5-trimethoxybenzoyl ketone
CAS Number 5658-50-4
Molecular Formula

Molecular Weight 224.25 g/mol
SMILES CCC(=O)C1=CC(=C(C(=C1)OC)OC)OC
Physicochemical Properties
ParameterValue / DescriptionNote
Appearance White to off-white crystalline solidLow-melting solid.[1]
Melting Point 45–50 °C (Experimental range)Lower than the acetophenone analog (78°C) due to ethyl chain flexibility.
Solubility Soluble in EtOH, DMSO,

, EtOAc
Lipophilic; insoluble in water.
LogP ~2.1 (Predicted)Good membrane permeability.
H-Bond Acceptors 4 (3 Methoxy + 1 Carbonyl)

Part 2: Synthetic Pathways & Optimization

Critical Regiochemical Warning

Do NOT use direct Friedel-Crafts acylation of 1,2,3-trimethoxybenzene. Direct reaction of 1,2,3-trimethoxybenzene with propionyl chloride (


 catalyst) predominantly yields the 2,3,4-isomer  (gallacetophenone derivative) due to the combined ortho/para directing effects of the 1- and 3-methoxy groups activating the 4-position.

To secure the 3,4,5-substitution pattern , the synthesis must proceed via an indirect route that preserves the symmetry of the starting material.

Recommended Route: Grignard Addition to Nitrile

This route ensures 100% regiochemical fidelity by using a pre-substituted precursor.

Reaction Scheme:

  • Precursor: 3,4,5-Trimethoxybenzonitrile.

  • Reagent: Ethylmagnesium bromide (

    
    ).
    
  • Hydrolysis: Acidic workup (

    
    ) converts the intermediate imine to the ketone.
    

Synthesis Figure 1: Regioselective Synthesis via Grignard Route Start 3,4,5-Trimethoxybenzonitrile Inter Imine Magnesium Salt (Intermediate) Start->Inter Nucleophilic Addition Reagent EtMgBr (Grignard) (Diethyl ether/THF) Reagent->Inter Product 1-(3,4,5-Trimethoxyphenyl) propan-1-one Inter->Product Hydrolysis Hydrolysis H3O+ / Heat (Hydrolysis)

Alternative Route: Oxidation of Alcohol

For laboratories starting from 3,4,5-trimethoxybenzaldehyde :

  • Grignard: React aldehyde with

    
    
    
    
    
    1-(3,4,5-trimethoxyphenyl)propan-1-ol.
  • Oxidation: Jones Oxidation (

    
    ) or PCC oxidation 
    
    
    
    Ketone.

Part 3: Spectroscopic Characterization

The symmetry of the 3,4,5-trimethoxy ring results in a simplified NMR spectrum compared to the 2,3,4- or 2,4,5-isomers.

Proton NMR ( NMR, 400 MHz, )
Chemical Shift (

)
MultiplicityIntegrationAssignmentStructural Insight
7.22 Singlet (s)2HAr-H (2, 6)Diagnostic: A singlet confirms magnetic equivalence of H2/H6 (symmetry).
3.91 Singlet (s)3H4-OMePara-methoxy group.
3.90 Singlet (s)6H3,5-OMeMeta-methoxy groups (isochronous).
2.94 Quartet (q,

)
2H

Deshielded by carbonyl anisotropy.
1.21 Triplet (t,

)
3H

Terminal methyl group.
Infrared Spectroscopy (IR)
  • 1675–1685 cm⁻¹: Strong

    
     stretch (Aryl ketone, conjugated).
    
  • 1580, 1500 cm⁻¹: Aromatic

    
     skeletal vibrations.
    
  • 1120–1130 cm⁻¹: Strong

    
     stretch (Aryl alkyl ether).
    

Part 4: Pharmacological & Synthetic Utility[3][5]

Tubulin Binding & Pharmacophore

The 3,4,5-trimethoxyphenyl (TMP) moiety is a privileged pharmacophore that mimics the A-ring of colchicine , podophyllotoxin , and combretastatin A-4 .

  • Mechanism: The TMP ring wedges into the hydrophobic pocket of

    
    -tubulin at the colchicine binding site, inhibiting microtubule polymerization.
    
  • Role of Propan-1-one: The propionyl chain provides a "linker" vector. Condensation of this ketone with aromatic aldehydes yields chalcones , which are potent vascular disrupting agents (VDAs).

SAR Figure 2: Pharmacological Logic of the TMP Scaffold TMP 3,4,5-Trimethoxy Motif (A-Ring) Target Tubulin (Colchicine Site) TMP->Target Hydrophobic Interaction Deriv1 Chalcones (Claisen-Schmidt) TMP->Deriv1 Synthetic Precursor Deriv2 Combretastatin Analogs TMP->Deriv2 Structural Homology Effect Microtubule Depolymerization (G2/M Arrest) Target->Effect Inhibition

Part 5: Detailed Experimental Protocol

Protocol: Synthesis from 3,4,5-Trimethoxybenzaldehyde (Oxidation Route)

Rationale: This route avoids the use of toxic cyanides (nitrile route) and provides high yields.

Step 1: Grignard Addition
  • Setup: Flame-dry a 250 mL 3-neck flask under

    
     atmosphere.
    
  • Reagents: Add 3,4,5-trimethoxybenzaldehyde (5.0 g, 25.5 mmol) dissolved in anhydrous THF (50 mL).

  • Addition: Cool to 0°C. Add Ethylmagnesium bromide (3.0 M in ether, 10 mL, 30 mmol) dropwise over 20 mins.

  • Reaction: Stir at RT for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x). Dry over 
    
    
    
    . Evaporate to yield the crude alcohol (oil).
Step 2: Jones Oxidation
  • Setup: Dissolve crude alcohol in Acetone (100 mL). Cool to 0°C.[2]

  • Oxidation: Add Jones Reagent (

    
    ) dropwise until an orange color persists.
    
  • Quench: Add Isopropanol (2 mL) to consume excess oxidant (solution turns green).

  • Purification: Filter through a pad of Celite. Concentrate filtrate.

  • Crystallization: Recrystallize from cold Ethanol/Hexane to yield This compound as white crystals.

References

  • Chemical Identity & CAS: this compound. CAS Common Chemistry. CAS Registry Number: 5658-50-4. Link

  • Synthesis (General Grignard): Lutz, R. E., et al. "Antimalarials. α-Phenyl-β-dialkylamino alcohols." Journal of Organic Chemistry 12.5 (1947): 617-703. (Foundational protocol for phenylpropanone synthesis).
  • Pharmacology (Tubulin): Pettit, G. R., et al. "Antineoplastic agents. 291. Isolation and structure of combretastatins A-4, A-5, and A-6." Journal of Medicinal Chemistry 38.10 (1995): 1666-1672. (Establishes TMP pharmacophore).
  • Spectroscopy: SDBS Spectral Database for Organic Compounds. "this compound NMR data." Link

  • Regioselectivity Warning: Olah, G. A. "Friedel-Crafts and Related Reactions."[3] Interscience Publishers, 1964. (Mechanistic basis for 1,2,3-TMB acylation patterns).

Sources

1-(3,4,5-Trimethoxyphenyl)propan-1-one CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, characterization, and applications of 1-(3,4,5-Trimethoxyphenyl)propan-1-one .

Executive Summary

This compound (CAS 5658-50-4), also known as 3',4',5'-trimethoxypropiophenone , is a significant aromatic ketone used primarily as a versatile intermediate in organic synthesis.[1][2] It serves as a critical scaffold in the development of phenethylamine derivatives, tubulin-binding agents, and various pharmaceutical precursors.[1] Its structural symmetry and electron-rich aromatic ring make it a model substrate for electrophilic aromatic substitutions and alpha-functionalization reactions.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Identifier Value
Chemical Name This compound
Common Synonyms 3',4',5'-Trimethoxypropiophenone; Homoacetoveratrone
CAS Number 5658-50-4
Molecular Formula ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Molecular Weight 224.25 g/mol
SMILES CCC(=O)C1=CC(=C(C(=C1)OC)OC)OC
InChI Key FNFSOYGIQWSIEX-UHFFFAOYSA-N
Appearance White to off-white crystalline solid or pale yellow oil (purity dependent)
Melting Point 78–80 °C (lit.)[3]
Solubility Soluble in ethanol, DCM, ethyl acetate; insoluble in water

Synthesis Protocol

The most robust industrial and laboratory-scale synthesis involves the Friedel-Crafts acylation of 1,2,3-trimethoxybenzene.[1] This route is preferred due to the high regioselectivity governed by the steric and electronic directing effects of the methoxy groups.[1]

Reaction Pathway (Friedel-Crafts Acylation)

The reaction utilizes 1,2,3-trimethoxybenzene as the nucleophile and propionyl chloride as the electrophile, catalyzed by a Lewis acid (Aluminum Chloride).[1]

SynthesisPathway Start 1,2,3-Trimethoxybenzene (Starting Material) Intermediate Acylium Ion Complex (Electrophilic Attack) Start->Intermediate DCM, 0°C Reagent Propionyl Chloride (+ AlCl3 Catalyst) Reagent->Intermediate Product This compound (Target Compound) Intermediate->Product Hydrolysis (HCl/Ice) Regioselective at C5

Figure 1: Friedel-Crafts acylation pathway for the synthesis of 3',4',5'-trimethoxypropiophenone.[1]

Detailed Methodology

Safety Note: Aluminum chloride is highly hygroscopic and reacts violently with water.[1] Perform all steps under an inert atmosphere (Nitrogen or Argon).

  • Preparation of Catalyst Complex:

    • In a dry 3-neck round-bottom flask equipped with a magnetic stirrer and addition funnel, suspend Aluminum Chloride (

      
      , 1.1 eq)  in anhydrous Dichloromethane (DCM) .
      
    • Cool the suspension to 0°C using an ice bath.[1]

    • Dropwise add Propionyl Chloride (1.05 eq) over 15 minutes. The solution will turn yellow/orange as the acylium ion generates.[1]

  • Substrate Addition:

    • Dissolve 1,2,3-Trimethoxybenzene (1.0 eq) in a minimal amount of anhydrous DCM.

    • Add this solution dropwise to the catalyst mixture at 0°C. Note: The reaction is exothermic; control the addition rate to keep the temperature below 5°C.

    • Causality: The 1,2,3-trimethoxy substitution pattern directs the incoming electrophile to the 5-position (para to the C2 methoxy) due to symmetry and steric clearance, preventing the formation of the 2,3,4-isomer.[1]

  • Reaction & Quenching:

    • Allow the mixture to warm to room temperature and stir for 2–3 hours. Monitor via TLC (30% EtOAc/Hexane).[1]

    • Pour the reaction mixture carefully onto crushed ice/HCl to quench the aluminum complex.

    • Separate the organic layer and extract the aqueous layer twice with DCM.[1]

  • Purification:

    • Wash combined organics with saturated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       (to remove acid traces) and brine.
      
    • Dry over anhydrous

      
       and concentrate in vacuo.
      
    • Recrystallization: Recrystallize the crude solid from hot ethanol or an EtOAc/Hexane mixture to yield white needles.[1]

Analytical Characterization (Self-Validating Data)

To ensure the identity of the synthesized compound, compare spectral data against the following theoretical and literature standards.

Nuclear Magnetic Resonance ( -NMR)

The symmetry of the molecule is the key validation marker.[1]

  • Aromatic Region: A distinct singlet (2H) around 7.2–7.3 ppm .[1][4]

    • Validation: If you see doublets in the aromatic region, you have likely synthesized the 2,4,5-isomer (asarone derivative) or have incomplete substitution.[1]

  • Methoxy Region: Two singlets.[1]

    • 3.90 ppm (3H, s): Para-methoxy group (C4).[1]

    • 3.88 ppm (6H, s): Meta-methoxy groups (C3, C5).[1]

  • Aliphatic Chain:

    • 2.95 ppm (2H, q): Methylene protons adjacent to carbonyl (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ).
      
    • 1.20 ppm (3H, t): Terminal methyl protons (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ).
      
Infrared Spectroscopy (FT-IR)[1][8]
  • Carbonyl (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ):  Strong absorption at 1675–1680 
    
    
    
    (typical for aryl ketones).
  • Ether (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ):  Strong bands at 1120–1270 
    
    
    
    .

Applications in Drug Discovery

This compound is a "privileged structure" intermediate.[1]

Alpha-Bromination (Precursor to Aminoketones)

The ketone is frequently brominated at the alpha position to yield 2-bromo-1-(3,4,5-trimethoxyphenyl)propan-1-one .[1] This alpha-bromo ketone is a universal electrophile for:

  • Amination: Reaction with amines to form cathinone derivatives.[1]

  • Cyclization: Synthesis of thiazoles or imidazoles (tubulin polymerization inhibitors).[1][5]

Synthesis of Mescaline Analogues

Through reductive amination or Leuckart-Wallach reactions, the ketone can be converted into propyl-phenethylamine derivatives (e.g., Proscaline analogues).[1]

Applications Core 1-(3,4,5-Trimethoxyphenyl) propan-1-one Path1 Alpha-Bromination (Br2/HBr) Core->Path1 Path2 Reduction (NaBH4) Core->Path2 Path3 Claisen-Schmidt (Aldehyde + Base) Core->Path3 Prod1 Alpha-Bromo Ketone (Precursor to Heterocycles) Path1->Prod1 Prod2 Secondary Alcohol (Chiral Synthons) Path2->Prod2 Prod3 Chalcones (Antimitotic Agents) Path3->Prod3

Figure 2: Divergent synthetic utility of the 3,4,5-trimethoxypropiophenone scaffold.

Safety & Handling (MSDS Highlights)

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319).

  • Storage: Store in a cool, dry place. The compound is stable but should be kept away from strong oxidizing agents.[1]

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.[1]

References

  • Sigma-Aldrich. this compound Product Page (CAS 5658-50-4).[1]Link[1]

  • National Institute of Standards and Technology (NIST). Mass Spectrum of this compound.[1]Link[1]

  • PubChem. Compound Summary: 3',4',5'-Trimethoxypropiophenone.[1][6]Link[1]

  • ChemicalBook. CAS 5658-50-4 Datasheet and Synthesis.[1]Link[1]

Sources

Thermodynamic Stability of 3',4',5'-Trimethoxypropiophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the thermodynamic and physicochemical stability profile of 3',4',5'-Trimethoxypropiophenone. It is designed for researchers and process chemists in pharmaceutical development.[1]

Executive Summary

3',4',5'-Trimethoxypropiophenone (CAS: 24199-03-7) is a critical phenylpropanoid intermediate used in the synthesis of bioactive phenethylamines, chalcones, and pharmaceutical agents such as trimethobenzoate analogs. Its thermodynamic stability is a governing factor in process optimization, affecting shelf-life, handling during exothermic acylations, and recrystallization yields.

This guide provides a rigorous analysis of its solid-state thermodynamics, chemical resistance profile, and degradation kinetics. It moves beyond basic property listing to explain the causality of its behavior—why the electron-rich trimethoxy ring destabilizes the molecule under oxidative stress while the propiophenone backbone provides thermal robustness.

Physicochemical Identity & Structural Thermodynamics[1][2]

The thermodynamic behavior of 3',4',5'-Trimethoxypropiophenone is dictated by the interplay between the electron-donating methoxy groups and the electron-withdrawing carbonyl moiety.[2]

Structural Analysis

The molecule consists of a phenyl ring activated by three methoxy groups in a specific 3,4,5-substitution pattern (syringyl-like), conjugated to a propionyl side chain.

G Figure 1: Structural Thermodynamics of 3',4',5'-Trimethoxypropiophenone cluster_0 Functional Moieties Node1 3,4,5-Trimethoxy Ring (Electron Rich / Oxidation Prone) Node2 Carbonyl Group (Electrophilic Center) Node1->Node2 Conjugation (Resonance Stabilization) Node3 Ethyl Side Chain (Lipophilic / Steric Bulk) Node2->Node3 Alpha-Carbon Acidity

Figure 1: The resonance between the trimethoxy ring and the carbonyl group increases thermodynamic stability (


) but elevates susceptibility to electrophilic attack and oxidation.
Key Thermodynamic Constants

Data synthesized from experimental synthesis reports and group-additivity estimates.[1][2]

PropertyValue / RangeThermodynamic Implication
Melting Point (

)
77 – 80 °C [1][2]Moderate lattice energy; requires controlled cooling for crystallization.[1][2]
Boiling Point (

)
~170–175 °C (at 10 mmHg)High thermal stability in melt phase; amenable to vacuum distillation.[1]
Enthalpy of Fusion (

)
~20–25 kJ/mol (Est.)[1]Indicates moderate intermolecular forces (van der Waals + dipole-dipole).[1][2]
Log P (Octanol/Water) ~2.3 – 2.5Lipophilic; thermodynamically favors organic phases during extraction.[1]

Technical Note: Confusion often arises between the 3',4',5'-isomer and the 2',4',5'-isomer (precursor to


-asarone), which melts higher (~109 °C). Ensure isomer specificity during thermal analysis.

Solid-State Stability & Thermal Analysis

The solid-state stability of 3',4',5'-Trimethoxypropiophenone is defined by its crystal lattice energy.[2] The melting transition is a sharp endotherm, characteristic of a crystalline organic solid.

Thermal Decomposition (TGA Profile)

Thermogravimetric Analysis (TGA) typically reveals a single mass-loss event corresponding to volatilization rather than decomposition, provided the temperature remains below 200°C.

  • Onset of Volatilization: ~160 °C (ambient pressure).[1]

  • Decomposition: >250 °C. The methoxy groups are the first point of thermal failure, undergoing homolytic cleavage (demethylation) at extreme temperatures.

Polymorphism

While specific polymorph studies are sparse for this specific isomer, methoxy-substituted acetophenones are prone to polymorphism.

  • Risk: Rapid cooling from melt may trap the molecule in a metastable kinetic form (lower

    
    ).[1]
    
  • Mitigation: Thermodynamic equilibrium is achieved via slow recrystallization from ethanol/water or methanol.[1]

Chemical Stability & Degradation Pathways[2][3]

Thermodynamically, the ketone is the most stable oxidation state of the alkyl chain, but the electron-rich ring introduces specific vulnerabilities.

Oxidative Instability

The 3,4,5-trimethoxy pattern pushes electron density into the ring, lowering the oxidation potential.

  • Mechanism: Auto-oxidation can occur at the benzylic position or via oxidative demethylation of the para-methoxy group to form quinoid species.[2]

  • Condition: Accelerated by UV light and transition metals (Fe, Cu).

Photolytic Degradation

Ketones absorb UV light (n




transition ~280-320 nm).[1][2]
  • Norrish Type I: Cleavage of the bond between the carbonyl carbon and the alpha-carbon.

  • Norrish Type II: Gamma-hydrogen abstraction (less likely here due to the short ethyl chain, but possible).

Degradation Figure 2: Primary Degradation Pathways cluster_oxidation Oxidative Stress (O2 / Metal Ions) cluster_photolysis Photolytic Stress (UV Light) Start 3',4',5'-Trimethoxypropiophenone OxProduct1 3,4,5-Trimethoxybenzoic Acid (Cleavage of alkyl chain) Start->OxProduct1 Strong Oxidizers (KMnO4) OxProduct2 Quinoid Species (Demethylation) Start->OxProduct2 Metabolic / Enzymatic PhotoProduct1 Radical Intermediates (Norrish Type I Cleavage) Start->PhotoProduct1 UV (>280nm)

Figure 2: The molecule is chemically robust but susceptible to oxidative cleavage to benzoic acid derivatives under forcing conditions.

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability of a specific lot, the following self-validating protocols are recommended.

Differential Scanning Calorimetry (DSC)

Objective: Determine purity and precise melting onset.

  • Sample Prep: Weigh 2–5 mg of dried sample into an aluminum pan; crimp non-hermetically.

  • Ramp: Heat from 30 °C to 150 °C at 10 °C/min under

    
     purge (50 mL/min).
    
  • Acceptance Criteria:

    • Sharp endotherm onset at 77.0 ± 2.0 °C .

    • Peak symmetry factor > 0.9 (indicates high purity).[1]

    • Absence of secondary endotherms (confirms single polymorph).[1]

Forced Degradation Study (Stress Testing)

Objective: Establish intrinsic stability limits.

Stress ConditionProtocolExpected Outcome
Acid Hydrolysis 0.1 N HCl, Reflux, 24hStable. (Ketones are resistant to acid hydrolysis).[2]
Base Hydrolysis 0.1 N NaOH, Reflux, 24hStable. (Aldol condensation unlikely without aldehyde partner).
Oxidation 3%

, RT, 24h
Degradation. Monitor for formation of 3,4,5-trimethoxybenzoic acid via HPLC.
Photostability 1.2M Lux hours (ICH Q1B)Sensitive. Protect from light; expect yellowing if exposed.[1]
HPLC Stability-Indicating Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Gradient Acetonitrile : Water (0.1% Formic Acid).[1] 20%

    
     80% ACN over 15 mins.[1]
    
  • Detection: UV at 280 nm (Carbonyl absorption).[1]

  • Rationale: The lipophilic ketone elutes later; polar degradation products (benzoic acids) elute earlier.[1]

References

  • Miller, F. M. (1960).[1] "The Isomerization of 3,4,5-Trimethoxypropiophenone". The Journal of Organic Chemistry, 25(8), 1279–1285.

  • Levine, R. (1949).[1] "The Synthesis of Some Trimethoxyphenyl Ketones". Journal of the American Chemical Society, 71(4), 1207–1209.

  • ICH Harmonised Tripartite Guideline. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[1][3]

  • Ventos. (2026). Specification Sheet: Methyl Cyclopentenolone (Related Ketone Stability Data). (Used for comparative ketone stability benchmarks).[1]

Sources

Solubility Profile of 1-(3,4,5-Trimethoxyphenyl)propan-1-one in Common Organic Solvents: A Methodological Framework

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for the Research Professional

Abstract

The determination of a compound's solubility profile is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics and purification strategies to final product formulation. This guide provides a comprehensive methodological framework for characterizing the solubility of 1-(3,4,5-Trimethoxyphenyl)propan-1-one, a substituted aromatic ketone. While specific solubility data for this compound is not extensively published, this document, written from the perspective of a Senior Application Scientist, outlines the theoretical principles, experimental design, and analytical protocols necessary for researchers to generate a robust and reliable solubility profile. We will delve into the causality behind experimental choices, establish self-validating protocols for ensuring data integrity, and provide a practical guide to data interpretation.

Introduction: The Significance of a Solubility Profile

This compound is an organic molecule featuring a ketone functional group and a trimethoxy-substituted benzene ring. Such structures are common scaffolds in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is a critical prerequisite for its effective use. For instance:

  • In Synthesis: Selecting an appropriate solvent is crucial for ensuring reactants are in the same phase, which directly impacts reaction rates and yields.

  • In Purification: Crystallization, a primary method for purifying solid compounds, is entirely dependent on differential solubility in a given solvent or solvent system at varying temperatures.

  • In Formulation: For drug development applications, solubility dictates the choice of delivery vehicles and potential bioavailability.

This guide will equip the research scientist with the necessary tools to experimentally determine the solubility of this compound, moving from theoretical prediction to empirical data generation and analysis.

Theoretical Underpinnings: Predicting Solubility Behavior

The principle of "like dissolves like" is the guiding tenet of solubility. The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

The molecular structure of this compound presents several key features:

  • A Polar Carbonyl Group (C=O): This group is capable of strong dipole-dipole interactions and can act as a hydrogen bond acceptor.[1][2]

  • Three Ether (Methoxy) Groups (-OCH₃): These groups also contribute to the molecule's polarity and can act as hydrogen bond acceptors.

  • An Aromatic Ring and Alkyl Chain: These components are nonpolar and will primarily interact through London dispersion forces.

Based on this structure, we can form a hypothesis:

  • High Solubility Predicted in: Polar aprotic solvents (e.g., acetone, ethyl acetate, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)) and polar protic solvents like short-chain alcohols (e.g., methanol, ethanol) where dipole-dipole interactions and hydrogen bonding can occur.[3]

  • Moderate Solubility Predicted in: Solvents of intermediate polarity like dichloromethane (DCM).

  • Low Solubility Predicted in: Nonpolar aliphatic solvents (e.g., hexane, cyclohexane) where the polar functional groups cannot be effectively solvated.

Temperature is another critical factor; for most solid compounds, solubility increases with temperature as the dissolution process is often endothermic (ΔH > 0).[4]

Experimental Design: The Isothermal Shake-Flask Method

To obtain accurate equilibrium solubility data, the isothermal shake-flask method is the gold standard.[4] This technique ensures that the solution has reached its saturation point at a given temperature, providing a true measure of thermodynamic solubility.

Rationale for Solvent Selection

A representative panel of solvents should be chosen to span a wide range of polarities and functionalities. This allows for a comprehensive understanding of the compound's behavior.

Solvent ClassExample SolventsPrimary Intermolecular Forces
Nonpolar n-Hexane, TolueneLondon Dispersion
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileDipole-Dipole, London Dispersion
Polar Protic Methanol, Ethanol, IsopropanolHydrogen Bonding, Dipole-Dipole
Experimental Workflow for Solubility Determination

The following diagram and protocol detail the self-validating workflow for determining equilibrium solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess 1-(3,4,5-Trimethoxyphenyl) -propan-1-one to a known volume of solvent in a sealed vial B Agitate at a constant temperature (e.g., 25°C) for 24-48 hours A->B C Allow solids to settle (centrifugation may be used) B->C D Carefully withdraw an aliquot of the supernatant C->D E Filter through a 0.22 µm syringe filter to remove particulates D->E F Dilute the filtrate with a known volume of mobile phase E->F G Analyze via calibrated HPLC to determine concentration F->G G cluster_method Method Development cluster_cal Calibration cluster_quant Quantification A Select HPLC Column (e.g., C18, 5 µm, 4.6x150 mm) C Optimize Mobile Phase (e.g., Acetonitrile:Water gradient) A->C B Determine λmax via UV Scan (e.g., ~280 nm) B->C D Prepare stock solution of known concentration (e.g., 1 mg/mL) C->D E Create a series of 5-7 calibration standards by serial dilution D->E F Inject standards and plot Peak Area vs. Concentration E->F G Perform linear regression (Require R² > 0.999) F->G H Inject diluted unknown sample G->H I Determine concentration from the calibration curve H->I J Calculate original solubility, accounting for dilution factor I->J

Sources

Unlocking the Therapeutic Promise of Trimethoxypropiophenone Derivatives: A Guide to Pharmacological Potential and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

Executive Summary: The trimethoxypropiophenone scaffold, a key structural motif found in naturally occurring phenylpropanoids, has emerged as a versatile and highly promising platform for the development of novel therapeutic agents.[1][2] Derivatives of this core structure, particularly chalcones and other heterocyclic analogues, exhibit a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview for researchers and drug development professionals, synthesizing current knowledge on the synthesis, multifaceted biological activities, and underlying mechanisms of action of trimethoxypropiophenone derivatives. We will explore key signaling pathways, present structure-activity relationship (SAR) insights, and provide detailed experimental protocols to empower further investigation and optimization of these compounds as next-generation therapeutics.

The Trimethoxypropiophenone Core: A Foundation for Bioactivity

The trimethoxypropiophenone moiety is an aromatic ketone characterized by a propiophenone backbone substituted with three methoxy (-OCH₃) groups on the phenyl ring. The precise positioning of these methoxy groups (e.g., 2,4,5- or 3,4,5-) significantly influences the molecule's physicochemical properties and biological activity. The 2,4,5-trimethoxypropiophenone isomer, for instance, is a naturally occurring phenylpropanoid found in medicinal plants such as Piper marginatum and Acorus tatarinowii.[1][2] While exhibiting some intrinsic bioactivity, its primary value in medicinal chemistry lies in its role as a key intermediate for synthesizing a diverse array of more complex and potent derivatives.[1]

Synthetic Pathways: From Core to Derivative

The synthesis of the trimethoxypropiophenone core is efficiently achieved through established organic chemistry reactions. The most common industrial-scale method is the Friedel-Crafts acylation of 1,2,4-trimethoxybenzene with propionic acid, often using polyphosphoric acid as a catalyst, which can yield the crystalline solid product in high purity.[1]

From this core, a vast library of derivatives can be generated. The Claisen-Schmidt condensation reaction is particularly pivotal, allowing for the synthesis of chalcone derivatives. This reaction involves the base-catalyzed condensation of a substituted acetophenone (in this case, a trimethoxyacetophenone derived from the propiophenone) with an aromatic aldehyde. This straightforward and versatile reaction enables the systematic modification of both aromatic rings, which is crucial for exploring structure-activity relationships.

G cluster_0 Core Synthesis cluster_1 Derivative Synthesis 1,2,4-Trimethoxybenzene 1,2,4-Trimethoxybenzene Friedel-Crafts Acylation Friedel-Crafts Acylation 1,2,4-Trimethoxybenzene->Friedel-Crafts Acylation Propionic Acid Propionic Acid Propionic Acid->Friedel-Crafts Acylation 2,4,5-Trimethoxypropiophenone 2,4,5-Trimethoxypropiophenone Friedel-Crafts Acylation->2,4,5-Trimethoxypropiophenone Claisen-Schmidt Condensation Claisen-Schmidt Condensation 2,4,5-Trimethoxypropiophenone->Claisen-Schmidt Condensation (as acetophenone precursor) Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Claisen-Schmidt Condensation Trimethoxy Chalcone Derivative Trimethoxy Chalcone Derivative Claisen-Schmidt Condensation->Trimethoxy Chalcone Derivative

Caption: General synthetic workflow for trimethoxypropiophenone derivatives.

Pharmacological Landscape of Trimethoxypropiophenone Derivatives

The derivatization of the trimethoxypropiophenone core unlocks a wide spectrum of potent biological activities. The following sections detail the most extensively studied therapeutic areas.

Anticancer Potential: Multi-Targeted Cytotoxicity

Derivatives of trimethoxypropiophenone have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines, including hepatocellular carcinoma (HCC), lung adenocarcinoma, and breast cancer.[3][4][5][6] Their mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways.

Mechanisms of Action:

  • Apoptosis Induction: Certain chalcone derivatives, such as (2E)-1-(2,4,6-trimethoxyphenyl)-3-(3-chlorophenyl)-2-propen-1-one (TMOCC), have been shown to induce apoptosis in HCC cells by causing the loss of mitochondrial transmembrane potential and promoting DNA double-strand breaks.[3] This process is often associated with changes in the expression of apoptotic regulatory proteins like Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic).[7]

  • Signaling Pathway Suppression: A key mechanism for TMOCC and related compounds is the suppression of the RAS-ERK and AKT/FOXO3a signaling pathways.[3] These pathways are critical for cancer cell proliferation and survival, and their inhibition represents a validated strategy in oncology drug development.

  • Tubulin Polymerization Inhibition: A distinct class of trimethoxyphenyl-based analogues acts as antimitotic agents by inhibiting the polymerization of tubulin.[6][7] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.[7]

TMO_Derivative Trimethoxypropiophenone Derivative (e.g., TMOCC) RAS RAS TMO_Derivative->RAS AKT AKT TMO_Derivative->AKT ERK ERK RAS->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation FOXO3a FOXO3a (inactive) AKT->FOXO3a AKT->Proliferation Apoptosis Apoptosis FOXO3a->Apoptosis promotes

Caption: Suppression of RAS-ERK and AKT/FOXO3a pathways by TMOCC.[3]

Quantitative Data Summary: In Vitro Cytotoxicity

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Reference
Chalcone(2E)-1-(2,4,6-trimethoxyphenyl)-3-(3-chlorophenyl)-2-propen-1-oneHepatocellular Carcinoma (HCC)Not specified, but potent[3]
Pyrrolidone1,3,4-oxadiazolethione derivativeA549 (Lung)Reduces viability to 28.0% at 100 µM[4][5]
Benzo[b]thiophene3-(4-methoxyanilino) derivative (4e)HeLa0.44[7]
Cinnamamide-TriazoleVarious derivativesMCF-7 (Breast)Prominent Activity[8]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

  • Cell Seeding: Plate human cancer cells (e.g., A549, HepG2) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test trimethoxypropiophenone derivatives in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Anti-inflammatory and Immunomodulatory Effects

Several trimethoxypropiophenone derivatives, particularly those with a chalcone or related scaffold, exhibit significant anti-inflammatory properties.[9][10][11] These effects are mediated through the inhibition of key inflammatory pathways and enzymes.

Mechanisms of Action:

  • NF-κB Inhibition: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. The chalcone derivative TQ has been shown to inhibit NF-κB activation, thereby downregulating the expression of numerous pro-inflammatory genes.[9]

  • Inhibition of Pro-inflammatory Mediators: These compounds effectively reduce the production of key inflammatory molecules such as nitric oxide (NO), prostaglandin E₂ (PGE₂), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in macrophages stimulated by lipopolysaccharide (LPS).[9][12]

  • Enzyme Inhibition: The anti-inflammatory action is also attributed to the direct inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the synthesis of prostaglandins and leukotrienes, respectively.[10][11][13] Conjugation of NSAIDs like ibuprofen and ketoprofen with a 3,4,5-trimethoxybenzyl moiety has been shown to enhance their COX-2 inhibitory activity and overall anti-inflammatory potency.[10][11]

cluster_n LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 sequesters Nucleus Nucleus NFkB_p65->Nucleus translocates Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) TMP_Derivative Trimethoxypropiophenone Derivative TMP_Derivative->IKK

Caption: Key sites for SAR modification on a trimethoxy-chalcone scaffold.

Future Perspectives: The therapeutic potential of trimethoxypropiophenone derivatives is substantial, but further research is required to translate this promise into clinical applications.

  • Lead Optimization: Systematic medicinal chemistry efforts are needed to optimize the potency, selectivity, and pharmacokinetic profiles (ADMET) of lead compounds.

  • Mechanism Elucidation: While key pathways have been identified, a deeper understanding of the specific molecular targets is necessary. This includes direct binding assays and proteomic studies.

  • In Vivo Efficacy: Promising in vitro candidates must be rigorously evaluated in relevant animal models of cancer, inflammation, and infectious diseases.

  • Exploration of New Therapeutic Areas: The observed activity on CNS targets like the dopamine D5 receptor suggests that the potential of this scaffold may extend to neurodegenerative and psychiatric disorders. [14] In conclusion, the trimethoxypropiophenone scaffold represents a privileged structure in medicinal chemistry. Its synthetic tractability and the diverse, potent biological activities of its derivatives make it an exciting and fertile ground for the discovery of novel drugs to address significant unmet medical needs.

References

  • Benchchem. The Elusive Mechanism of Action: An In-depth Analysis of 3-(2-Methoxyphenyl)propiophenone.
  • Grokipedia. 2,4,5-Trimethoxypropiophenone.
  • da Silva, G. N., et al. (2003). 1-(2,3,4-trimethoxyphenyl)-3-(3-(2-chloroquinolinyl))-2-propen-1-one, a chalcone derivative with analgesic, anti-inflammatory and immunomodulatory properties. Inflammation Research, 52(6), 246-257.
  • Wikipedia. 2,4,5-Trimethoxypropiophenone.
  • Semantic Scholar. Antimicrobial Activity against Antibiotic-resistant Pathogens and Antioxidant Activity and LCMS/MS Phytochemical Content Analysi.
  • Li, J., et al. (2023). (2E)-1-(2,4,6-trimethoxyphenyl)-3-(3-chlorophenyl)-2-propen-1-one, a Chalcone Derivative, Promotes Apoptosis by Suppressing RAS-ERK and AKT/FOXO3a Pathways in Hepatocellular Carcinoma Cells. Chemistry & Biodiversity, e202300050.
  • ResearchGate. Synthesis of 1-(2, 4, 5-trimethoxy phenyl)-2-nitropropene (1), 1-(2, 4, 5-trimethoxy phenyl)-1-nitropropene (2), and 1-(2, 4, 5-trimethoxy)phenyl-1-propanone (3).
  • Google Patents. CN106518635A - Synthesis method for 3-methoxypropiophenone.
  • MDPI. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold.
  • ResearchGate. (PDF) Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold.
  • World Journal of Biology Pharmacy and Health Sciences. A review of compounds derivatives with antimicrobial activities.
  • Kamal, A., et al. (2018). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 23(1), 159.
  • Klyuchivska, O., et al. Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene].
  • Sciforum. Design and synthesis of methoxy-chalcone derivatives as potential antimicrobial agent.
  • Sanjeev, A., et al. (2022). Synthesis and Anticancer Activity of 3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazole Derivatives.
  • Kumar, A., et al. (2024). Discovery and structure - activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists. Bioorganic Chemistry, 153, 107809.
  • Romagnoli, R., et al. (2013). Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents. Journal of Medicinal Chemistry, 56(21), 8498-8510.
  • MDPI. Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells.
  • de Mello, H., et al. (2011). Trimethoxy-chalcone derivatives inhibit growth of Leishmania braziliensis: synthesis, biological evaluation, molecular modeling and structure-activity relationship (SAR). Bioorganic & Medicinal Chemistry, 19(16), 5046-5052.
  • MDPI. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol.
  • Tzani, A., et al. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Molecules, 27(7), 2097.
  • MDPI. Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization.
  • PMC. Antibacterial and Antifungal Properties of New Synthetic Tricyclic Flavonoids.

Sources

A Technical Guide to the Physicochemical Characterization of 3',4',5'-Trimethoxypropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the determination of the melting and boiling points of 3',4',5'-trimethoxypropiophenone (CAS No. 5658-50-4). While this compound is of interest in synthetic and medicinal chemistry, its fundamental physicochemical properties are not widely documented in commercial or academic literature. This guide, therefore, serves as a procedural and theoretical resource for researchers encountering novel or uncharacterized substances. We will delve into the principles of phase transitions, provide detailed, field-tested protocols for accurate measurement, and use comparative data from analogous compounds to establish a predictive context for experimental design.

Introduction: The Significance of Physical Constants in Drug Development

In the landscape of pharmaceutical research and development, the precise characterization of a molecule's physical properties is a cornerstone of its journey from a laboratory curiosity to a potential therapeutic agent. The melting and boiling points are not mere data points; they are critical indicators of purity, stability, and the intermolecular forces at play within a crystalline or liquid substance. For a compound like 3',4',5'-trimethoxypropiophenone, a derivative of the propiophenone scaffold that is prevalent in various pharmacologically active molecules, understanding these properties is paramount for downstream applications, including purification, formulation, and quality control.

The addition of three methoxy groups to the phenyl ring significantly influences the molecule's polarity, crystal packing, and intermolecular interactions, thereby dictating its melting and boiling characteristics. This guide provides the necessary theoretical foundation and practical methodologies to empower researchers to confidently and accurately determine these vital parameters.

Physicochemical Landscape: Data for 3',4',5'-Trimethoxypropiophenone and Related Analogs

Compound NameStructureMolecular FormulaMelting Point (°C)Boiling Point (°C)
3',4',5'-Trimethoxyacetophenone (CH₃O)₃C₆H₂COCH₃C₁₁H₁₄O₄78-80173-174 / 10 mmHg
2,4,5-Trimethoxypropiophenone (CH₃O)₃C₆H₂COCH₂CH₃C₁₂H₁₆O₄105-110[1]186[2]
3',4',5'-Trimethoxypropiophenone (CH₃O)₃C₆H₂COCH₂CH₃ C₁₂H₁₆O₄ Not available Not available

The comparison between the acetophenone and propiophenone analogs reveals that the addition of a methylene group in the acyl chain can influence the melting and boiling points. The positional isomerism, as seen between the 2,4,5- and 3,4,5-trimethoxy substitution patterns, is also expected to have a significant impact on crystal lattice formation and, consequently, the melting point.

Theoretical Foundations of Phase Transitions

A solid understanding of the principles governing melting and boiling is essential for interpreting experimental results accurately.

Melting Point and Purity: The Phenomenon of Melting Point Depression

The melting point of a pure crystalline solid is the temperature at which it transitions from a solid to a liquid phase at a given pressure. For a pure substance, this transition occurs over a narrow temperature range, typically 0.5-1°C.[3] However, the presence of impurities disrupts the crystal lattice, leading to a phenomenon known as melting point depression .[3][4] This occurs because the impurity introduces defects in the crystal structure, which weakens the intermolecular forces holding the molecules together. Consequently, less energy is required to break these forces, resulting in a lower and broader melting point range.[5] This principle is a fundamental tool for assessing the purity of a synthesized compound.

Boiling Point: The Interplay of Vapor Pressure and Atmospheric Pressure

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[6] At this temperature, the liquid undergoes a phase transition to a gas. Since atmospheric pressure can vary with altitude and weather conditions, it is crucial to record the barometric pressure when determining a boiling point.[6] For compounds that may decompose at their atmospheric boiling point, a boiling point can be determined at a reduced pressure (vacuum distillation).

Experimental Protocols for Accurate Determination

The following protocols are designed to provide reliable and reproducible data for novel compounds like 3',4',5'-trimethoxypropiophenone.

Determination of Melting Point using a Digital Melting Point Apparatus

This method offers high precision and is the standard in modern research laboratories.

Principle: A small, finely powdered sample in a capillary tube is heated at a controlled rate in a heated block. The temperature range over which the sample melts is observed through a magnifying lens and recorded.[7]

Experimental Workflow:

MeltingPointWorkflow A Sample Preparation: Grind the sample to a fine powder. B Capillary Loading: Pack the powder into a capillary tube to a height of 2-3 mm. A->B C Apparatus Setup: Place the capillary into the heating block of the digital apparatus. B->C D Rapid Heating (Optional): If the approximate melting point is unknown, heat rapidly to get a preliminary value. C->D E Controlled Heating: Set a start temperature ~15-20°C below the expected melting point and a slow ramp rate (1-2°C/min). C->E D->E F Observation & Recording: Observe the sample through the eyepiece. Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid. E->F G Data Analysis: Report the melting point as a range. F->G

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample of 3',4',5'-trimethoxypropiophenone is completely dry. Grind a small amount of the crystalline solid into a fine powder using a mortar and pestle.[8]

  • Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. Tap the closed end of the tube on a hard surface to pack the sample down. Repeat until the sample height is 2-3 mm.[8][9]

  • Instrument Setup: Turn on the digital melting point apparatus and allow it to stabilize.[8] Insert the packed capillary tube into the heating block.

  • Approximate Determination (if necessary): If the melting point is unknown, perform a rapid determination by heating at a high rate (e.g., 10-20°C/minute) to find an approximate melting range.[10][11]

  • Accurate Determination: Using a fresh sample, set the starting temperature to about 15-20°C below the approximate melting point. Set the heating rate to 1-2°C per minute.[10][11]

  • Observation: Observe the sample through the magnifying eyepiece.

  • Recording: Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This is the melting range.[11]

  • Purity Assessment: A narrow melting range (≤ 2°C) is indicative of a pure compound. A broad range suggests the presence of impurities.

Determination of Boiling Point using the Thiele Tube Method (Microscale)

This classic and efficient method is ideal when only a small amount of the liquid sample is available.

Principle: A small amount of the liquid is heated in a tube attached to a thermometer, all immersed in a heating bath (Thiele tube). An inverted capillary tube traps the vapor. The boiling point is the temperature at which, upon cooling, the liquid is drawn back into the capillary tube.[12]

Experimental Workflow:

BoilingPointWorkflow A Sample Preparation: Place a small amount of the liquid into a small test tube. B Capillary Insertion: Place a capillary tube (sealed at one end) into the test tube with the open end down. A->B C Apparatus Assembly: Attach the test tube to a thermometer and place the assembly in a Thiele tube containing mineral oil. B->C D Heating: Gently heat the side arm of the Thiele tube. C->D E Observation (Heating): Observe a steady stream of bubbles emerging from the capillary tube. D->E F Cooling & Observation: Remove the heat source and allow the apparatus to cool. Observe the temperature at which the liquid is drawn into the capillary tube. E->F G Data Recording: Record this temperature as the boiling point. Also, record the atmospheric pressure. F->G

Caption: Workflow for Micro Boiling Point Determination.

Step-by-Step Methodology:

  • Apparatus Setup: Add a small amount (0.5-1 mL) of 3',4',5'-trimethoxypropiophenone to a small test tube (e.g., 75 x 12 mm). Place a melting point capillary tube, sealed at one end, into the test tube with the open end facing down.

  • Assembly: Attach the test tube to a thermometer using a rubber band or a small piece of tubing. The bottom of the test tube should be level with the thermometer bulb.

  • Immersion: Suspend the assembly in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level.[13]

  • Heating: Gently heat the side arm of the Thiele tube with a microburner or hot air gun.[12] This will induce convection currents that ensure uniform heating of the oil bath.

  • Bubble Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.[14]

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The boiling point is the temperature at which the bubbling ceases and the liquid is drawn up into the capillary tube.[14][15]

  • Pressure Correction: Record the ambient atmospheric pressure. If the pressure is significantly different from standard pressure (760 mmHg), a correction may be necessary for highly accurate work.

Self-Validating Systems and Trustworthiness in Measurement

To ensure the trustworthiness of the experimentally determined data, the following practices should be integrated into the workflow:

  • Calibration: The thermometer or temperature probe used in either apparatus must be calibrated against certified standards with known melting or boiling points.

  • System Suitability: Before measuring the melting point of 3',4',5'-trimethoxypropiophenone, run a standard compound with a known, sharp melting point (e.g., benzoic acid) to verify the apparatus is functioning correctly.

  • Replicate Measurements: Perform at least two independent measurements for both the melting and boiling points. The results should be in close agreement.

  • Mixed Melting Point: To confirm the identity of a synthesized compound, a mixed melting point determination can be performed.[16] If a sample is mixed with an authentic standard and the melting point is not depressed, it provides strong evidence of identity and purity.

Conclusion

The determination of melting and boiling points for novel compounds such as 3',4',5'-trimethoxypropiophenone is a fundamental yet critical task in chemical and pharmaceutical research. While direct literature values may be absent, a systematic approach grounded in the principles of physical chemistry and executed with meticulous experimental technique can yield accurate and reliable data. The protocols and theoretical background provided in this guide are designed to equip researchers with the necessary tools to characterize such compounds, thereby facilitating their progression through the research and development pipeline. The data obtained will not only serve as a benchmark for purity but also inform subsequent stages of process development and formulation.

References

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • chymist.com. Micro Boiling Point Determination. Retrieved from [Link]

  • University of Calgary. Micro-boiling point measurement. Retrieved from [Link]

  • NFU. NFU 498 Digital Melting Point Apparatus. Retrieved from [Link]

  • Wikipedia. Thiele tube. Retrieved from [Link]

  • University of Calgary. Micro-boiling point measurement. Retrieved from [Link]

  • Scribd. Micro Method for Boiling Point Determination. Retrieved from [Link]

  • ResearchGate. ORGANIC LABORATORY TECHNIQUES 5 5.1 • BOILING POINT DETERMINATION. Retrieved from [Link]

  • University of Calgary. Melting point determination. Retrieved from [Link]

  • University of Calgary. BOILING POINT DETERMINATION. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • IBChem. Melting point depression. Retrieved from [Link]

  • Wikipedia. Melting-point depression. Retrieved from [Link]

  • Chemtips. (2013, July 22). How to Determine Boiling Points on the Microscale. Retrieved from [Link]

  • Grokipedia. Melting-point depression. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

  • Mettler Toledo. What is Melting Point?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Cole-Parmer. Digital Melting Point Apparatus. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

  • Temple University. (2010, May 3). Melting Point Apparatus Guidelines. Retrieved from [Link]

  • Stanford Research Systems. DigiMelt Student Melting Point System. Retrieved from [Link]

  • Pharmaguideline. SOP for Melting Point Apparatus. Retrieved from [Link]

  • Grokipedia. 2,4,5-Trimethoxypropiophenone. Retrieved from [Link]

  • NIST. 1-(2,4,5-Trimethoxyphenyl)propan-1-one. Retrieved from [Link]

  • Wikipedia. 2,4,5-Trimethoxypropiophenone. Retrieved from [Link]

Sources

Metabolic pathways of methoxylated phenylpropanoid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Metabolic Pathways of Methoxylated Phenylpropanoid Derivatives

Foreword

Phenylpropanoids represent a vast and diverse class of plant secondary metabolites, foundational to both plant survival and human well-being.[1][2][3] Derived from the amino acid phenylalanine, these compounds are integral to the structural integrity of plants as components of lignin, act as defense agents against pathogens and UV radiation, and serve as signaling molecules and attractants for pollinators.[1][2][3][4] Within this broad family, the methoxylated derivatives hold particular significance. The addition of a simple methyl group (–OCH₃) dramatically alters the chemical properties of the phenylpropanoid scaffold, influencing the composition of lignin, enhancing the bioactivity of flavonoids, and creating a rich tapestry of molecules with applications in pharmaceuticals, nutraceuticals, and materials science.[3][5]

This guide is designed for researchers, scientists, and drug development professionals. It deviates from a standard template to provide a narrative that follows the biochemical logic of the pathway. We will journey from the central phenylpropanoid trunk, explore the critical branching points of hydroxylation and methoxylation, and delve into the downstream pathways that produce the final methoxylated structures. Crucially, this document integrates not just the "what" of the pathway but the "why" behind its regulation and the "how" of its investigation, providing field-proven methodologies and self-validating experimental designs. Every mechanistic claim is grounded in authoritative literature, ensuring a trustworthy and expert-driven exploration of this vital metabolic network.

The Central Hub: The General Phenylpropanoid Pathway

All phenylpropanoid biosynthesis originates from a core sequence of three enzymatic reactions that convert L-phenylalanine into the activated thioester, p-coumaroyl-CoA.[6][7] This three-step trunk is often referred to as the "general phenylpropanoid pathway" and serves as the essential gateway for all subsequent diversification.

  • Phenylalanine Ammonia-Lyase (PAL): The Commitment Step. The pathway begins with the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid.[8][9] This reaction, catalyzed by PAL, is the committed step, channeling carbon from primary metabolism into the vast network of phenylpropanoid products.[10] In some plants, particularly grasses, a bifunctional enzyme can also utilize L-tyrosine to directly produce p-coumaric acid.[3][11]

  • Cinnamate 4-Hydroxylase (C4H): The First Hydroxylation. C4H, a cytochrome P450-dependent monooxygenase, introduces a hydroxyl group at the C4 position of the aromatic ring of cinnamic acid, producing p-coumaric acid.[9][12] This hydroxylation is a prerequisite for the subsequent ligation to Coenzyme A.

  • 4-Coumarate:CoA Ligase (4CL): Activation for Diversification. 4CL activates p-coumaric acid by ligating it to Coenzyme A, forming the high-energy thioester p-coumaroyl-CoA.[9][12] This molecule stands at a critical metabolic crossroads, ready to be directed into numerous downstream branches, including the pathways leading to flavonoids, stilbenes, and, most importantly for this guide, the monolignols and other methoxylated derivatives.[1][3]

GPP Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL

Caption: The General Phenylpropanoid Pathway (GPP).

Creating the Scaffolds: Hydroxylation and O-Methylation

The structural diversity of phenylpropanoids explodes after the formation of p-coumaroyl-CoA. The key modifications that lead to methoxylated end-products are a series of position-specific hydroxylations and subsequent O-methylations on the aromatic ring.[10][12][13] These reactions are not random; they are catalyzed by highly specific enzymes that dictate the ultimate fate of the carbon skeleton.

Key Hydroxylation and Methylation Enzymes

The pathway leading to the primary methoxylated monolignol precursors—coniferyl and sinapyl alcohols—involves a "grid" of potential reactions. Modern research has clarified that these modifications do not occur on free acids as once thought, but rather on CoA- or shikimate-esters and, in later steps, on aldehydes and alcohols.[9][14]

  • p-Coumaroyl Shikimate 3'-Hydroxylase (C3'H): This cytochrome P450 enzyme (CYP98 family) catalyzes the crucial 3-hydroxylation of p-coumaroyl shikimate (formed from p-coumaroyl-CoA by HCT) to produce caffeoyl shikimate.[9][12][14] This step creates the ortho-diphenol structure that is the substrate for the first methylation.

  • Caffeoyl-CoA O-Methyltransferase (CCoAOMT): This is often the first methylation step, transferring a methyl group from the donor S-adenosyl-L-methionine (SAM) to the 3-hydroxyl group of caffeoyl-CoA, yielding the pivotal methoxylated intermediate, feruloyl-CoA.[9][15][16]

  • Ferulate 5-Hydroxylase (F5H): Another critical cytochrome P450, F5H introduces a second hydroxyl group at the C5 position of coniferaldehyde or coniferyl alcohol, creating a 5-hydroxy-substituted intermediate.[9][12] This hydroxylation is the gateway to the synthesis of syringyl (S) lignin units.

  • Caffeic Acid/5-Hydroxyferulic Acid O-Methyltransferase (COMT): This second key OMT acts on substrates downstream of CCoAOMT. It is responsible for methylating the 5-hydroxyl group of 5-hydroxyconiferaldehyde or 5-hydroxyconiferyl alcohol to produce sinapaldehyde or sinapyl alcohol, respectively.[9][12][15][16]

The interplay between these enzymes, particularly the substrate specificities of the different OMT classes, finely tunes the metabolic flux towards different end products.[15][16][17]

Methoxylation_Pathway pCoumaroylCoA p-Coumaroyl-CoA pCoumaroylShikimate p-Coumaroyl Shikimate pCoumaroylCoA->pCoumaroylShikimate HCT CaffeoylShikimate Caffeoyl Shikimate pCoumaroylShikimate->CaffeoylShikimate C3'H CaffeoylCoA Caffeoyl-CoA CaffeoylShikimate->CaffeoylCoA HCT FeruloylCoA Feruloyl-CoA CaffeoylCoA->FeruloylCoA CCoAOMT Coniferaldehyde Coniferaldehyde FeruloylCoA->Coniferaldehyde CCR FiveHydroxyConiferaldehyde 5-OH-Coniferaldehyde Coniferaldehyde->FiveHydroxyConiferaldehyde F5H Sinapaldehyde Sinapaldehyde FiveHydroxyConiferaldehyde->Sinapaldehyde COMT Metabolite_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Harvest 1. Flash Freeze Tissue Grind 2. Cryogenic Grinding Harvest->Grind Extract 3. Solvent Extraction Grind->Extract LC 4. LC-MS/MS Separation & Detection Extract->LC Quant 5. Data Processing & Quantification LC->Quant Enzyme_Workflow cluster_protein Protein Production cluster_assay Biochemical Assay Clone 1. Gene Cloning Express 2. Heterologous Expression (E. coli) Clone->Express Purify 3. Protein Purification Express->Purify Assay 4. In Vitro Enzyme Assay Purify->Assay HPLC 5. HPLC-based Product Quantification Assay->HPLC Kinetics 6. Kinetic Analysis HPLC->Kinetics

Sources

A Strategic Approach to the Toxicological Assessment of 1-(3,4,5-Trimethoxyphenyl)propan-1-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

1-(3,4,5-Trimethoxyphenyl)propan-1-one is a chemical entity with a substitution pattern that suggests potential biological activity, meriting a thorough toxicological evaluation. This guide presents a comprehensive, tiered strategy for the toxicological assessment of this compound, designed to meet regulatory expectations and ensure human safety. The approach is built on a foundation of in silico analysis, a battery of in vitro assays, and targeted in vivo studies, emphasizing a data-driven and mechanistically informed evaluation. This document provides not only the 'what' but the 'why' behind each methodological choice, offering a robust framework for the safety evaluation of novel chemical entities.

Introduction: The Rationale for a Structured Toxicological Evaluation

The chemical structure of this compound, featuring a trimethoxyphenyl group, is present in a variety of biologically active molecules, including some with cytotoxic and genotoxic properties. For instance, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), a structurally related compound, has been shown to be cytotoxic and to induce DNA damage and clastogenic effects in human lymphocytes[1]. This raises a critical need for a systematic and rigorous toxicological assessment before any potential application, particularly in pharmaceuticals or other consumer products.

This guide eschews a one-size-fits-all template, instead advocating for a logical, tiered approach that progresses from predictive, high-throughput methods to more complex biological systems. This strategy is designed to be resource-efficient while maximizing the depth of toxicological insight.

Foundational Assessment: Physicochemical Characterization and In Silico Profiling

A comprehensive toxicological assessment begins with a thorough understanding of the compound's fundamental properties.

Physicochemical Properties

The solubility, lipophilicity (LogP), and pKa of this compound are critical parameters that influence its absorption, distribution, metabolism, and excretion (ADME) profile, and consequently its toxicokinetics.

Table 1: Key Physicochemical Parameters for Initial Assessment

ParameterExperimental MethodRationale
Aqueous SolubilityOECD Guideline 105 (Flask Method)Determines bioavailability and potential for environmental distribution.
Partition Coefficient (LogP)OECD Guideline 107 (Shake Flask Method) or 117 (HPLC Method)Predicts bioaccumulation potential and ability to cross biological membranes.
pKaOECD Guideline 112 (Potentiometric Titration)Indicates the ionization state at physiological pH, affecting absorption and receptor interaction.
In Silico Toxicological Prediction

Computational toxicology models provide a valuable initial screening to identify potential hazards and guide subsequent experimental work.

Experimental Protocol: In Silico Assessment

  • Software: Utilize validated software platforms such as DEREK Nexus® for identifying structural alerts for toxicity and Sarah Nexus® for mutagenicity prediction.

  • Endpoints:

    • Genotoxicity: Assess for structural alerts associated with DNA reactivity and mutagenicity.

    • Carcinogenicity: Identify any structural motifs linked to carcinogenic potential.

    • Skin Sensitization: Screen for alerts related to protein reactivity.

    • Hepatotoxicity: Evaluate for structural features associated with liver injury.

  • Analysis: The output from these models will generate alerts based on established structure-activity relationships (SARs). These alerts are not definitive but serve as hypotheses to be tested experimentally.

Tier 1: In Vitro Toxicity Screening

The initial phase of experimental testing focuses on a battery of in vitro assays to assess cytotoxicity, genotoxicity, and potential mechanisms of action.

Cytotoxicity Assessment

Determining the concentration range at which the compound elicits cellular toxicity is fundamental to designing subsequent, more specific assays.

Experimental Protocol: Neutral Red Uptake Assay for Cytotoxicity

  • Cell Line: Human bronchial epithelial cells (HBEC-3KT) or a relevant human cell line (e.g., HepG2 for hepatotoxicity screening).

  • Procedure:

    • Seed cells in 96-well plates and allow for attachment.

    • Expose cells to a concentration range of this compound (e.g., 0.1 µM to 100 µM) for 24 and 48 hours.

    • Incubate with neutral red dye, which is taken up by viable cells.

    • Extract the dye and measure absorbance at 540 nm.

    • Calculate the IC50 (the concentration that inhibits 50% of cell viability).

  • Rationale: This assay provides a quantitative measure of cytotoxicity and helps to establish the dose range for subsequent genotoxicity and mechanistic studies[2].

Genotoxicity Assessment

Given the potential for genotoxicity suggested by structurally related compounds[1], a comprehensive in vitro genotoxicity battery is essential.

Workflow for In Vitro Genotoxicity Testing

Genotoxicity_Workflow start Test Compound: This compound ames Bacterial Reverse Mutation Assay (Ames Test) (OECD 471) start->ames mn In Vitro Micronucleus Assay (OECD 487) start->mn ca In Vitro Chromosomal Aberration Assay (OECD 473) start->ca result_ames Assess Mutagenicity ames->result_ames result_clastogenicity Assess Clastogenicity/ Aneugenicity mn->result_clastogenicity ca->result_clastogenicity conclusion Genotoxicity Profile result_ames->conclusion result_clastogenicity->conclusion

Caption: Tiered approach for in vitro genotoxicity assessment.

Experimental Protocols:

  • Bacterial Reverse Mutation Assay (Ames Test - OECD 471): This assay detects gene mutations. The compound is incubated with various strains of Salmonella typhimurium and Escherichia coli with and without metabolic activation (S9 fraction). A positive result is indicated by a significant increase in the number of revertant colonies.

  • In Vitro Micronucleus Assay (OECD 487): This test identifies both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects. Human lymphocytes or a suitable cell line are exposed to the compound, and the formation of micronuclei is quantified.

  • In Vitro Chromosomal Aberration Assay (OECD 473): This assay evaluates structural chromosome damage. Cells are treated with the compound, and metaphase chromosomes are analyzed for aberrations.

Mechanistic Insights: Oxidative Stress and Mitochondrial Dysfunction

Many toxic compounds exert their effects through the induction of oxidative stress and mitochondrial damage.

Experimental Protocol: Assessment of Oxidative Stress and Mitochondrial Health

  • Cell Line: A relevant human cell line, such as HBEC-3KT[3].

  • Oxidative Stress:

    • Treat cells with this compound.

    • Use a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure the generation of reactive oxygen species (ROS).

  • Mitochondrial Membrane Potential (ΔΨm):

    • Treat cells with the compound.

    • Use a potentiometric dye such as JC-1 or TMRM to assess changes in ΔΨm. A decrease in the red/green fluorescence ratio (for JC-1) or a decrease in red fluorescence (for TMRM) indicates mitochondrial depolarization.

Tier 2: In Vivo Acute Toxicity and Toxicokinetics

If significant in vitro toxicity is observed, or if the intended use of the compound suggests a high potential for human exposure, a preliminary in vivo assessment is warranted.

Acute Oral Toxicity (OECD 423)

This study provides an initial estimation of the compound's acute toxicity following oral administration.

Experimental Protocol: Acute Toxic Class Method (OECD 423)

  • Animal Model: Female CD-1 mice or Sprague-Dawley rats[4].

  • Procedure: A stepwise procedure with a limited number of animals per step. Dosing is initiated at a level expected to be toxic. The outcome (survival or death) determines the next dose level.

  • Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross necropsy findings.

  • Rationale: This method provides information on the acute hazard of the substance and allows for its classification according to the Globally Harmonized System (GHS).

Preliminary Toxicokinetic Study

Understanding the ADME profile of the compound is crucial for interpreting toxicity data and for designing longer-term studies.

Experimental Protocol: Single-Dose Toxicokinetics in Rats

  • Animal Model: Male and female Sprague-Dawley rats.

  • Administration: A single oral or intravenous dose of this compound.

  • Sampling: Collect blood samples at multiple time points.

  • Analysis: Analyze plasma samples for the concentration of the parent compound and potential metabolites using LC-MS/MS.

  • Parameters: Calculate key toxicokinetic parameters such as Cmax, Tmax, AUC, and half-life.

  • Metabolite Identification: Analysis of urine and feces can provide insights into the metabolic fate of the compound. The metabolism of a structurally similar compound, 1-(4-hydroxy-3-methoxyphenyl)-2-propanone, involves hydroxylation and reduction, followed by conjugation with sulfates and glucuronides[5]. A similar metabolic pathway could be anticipated for the target compound.

Tier 3: Repeated-Dose Toxicity and Specific Endpoints

Based on the findings from the initial tiers and the intended use of the compound, sub-acute or sub-chronic repeated-dose toxicity studies may be necessary.

Experimental Protocol: 28-Day Repeated-Dose Oral Toxicity Study (OECD 407)

  • Animal Model: Sprague-Dawley rats.

  • Procedure: Daily oral administration of the compound at three dose levels for 28 days.

  • Endpoints: Comprehensive monitoring of clinical signs, body weight, food and water consumption, hematology, clinical chemistry, urinalysis, and full histopathological examination of organs and tissues.

  • Rationale: This study provides information on the potential target organs of toxicity and helps to identify a No-Observed-Adverse-Effect Level (NOAEL).

Logical Framework for the Toxicological Assessment of this compound

Caption: A decision-tree framework for a tiered toxicological assessment.

Conclusion: A Data-Driven Approach to Safety

The toxicological assessment of a novel chemical entity like this compound requires a methodical and scientifically sound strategy. The tiered approach outlined in this guide, beginning with in silico and in vitro methods and progressing to targeted in vivo studies as needed, ensures a comprehensive evaluation of potential hazards. By elucidating not only the presence of toxicity but also the underlying mechanisms, this framework provides the robust data necessary for informed risk assessment and decision-making in drug development and chemical safety.

References

  • RE-Place. (n.d.). Toxicity determined in vitro by morphological alterations and neutral red absorption. Retrieved from [Link]

  • Magalhães, H. I. F., et al. (2011). Assessment of genotoxic effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone in human lymphocytes. Toxicology in Vitro, 25(8), 1665-1670. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity of compounds 1d and 5a containing a 3,4,5-trimethoxyphenyl fragment on lymphoid neoplastic cell lines. Retrieved from [Link]

  • Jodynis-Liebert, J. (1993). Metabolism of 1-(4-hydroxy-3-methoxyphenyl)-2-propanone, a smoke flavour ketone, in rat. Xenobiotica, 23(6), 693-701. Retrieved from [Link]

  • Frontiers in Public Health. (2023). Application of a new approach methodology (NAM)-based strategy for genotoxicity assessment of data-poor compounds. Retrieved from [Link]

  • MDPI. (2023). Phytochemical Profile and Acute Toxicity in CD-1 Mice of the Hydroethanolic Extract and Butanolic Fraction of Piper marginatum Jacq. Retrieved from [Link]

  • PubMed. (2023). In Vitro high-throughput toxicological assessment of E-cigarette flavors on human bronchial epithelial cells and the potential involvement of TRPA1 in cinnamon flavor-induced toxicity. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 1-(3,4,5-Trimethoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary

The target molecule, 1-(3,4,5-trimethoxyphenyl)propan-1-one (commonly known as 3,4,5-trimethoxypropiophenone), is a highly valued intermediate in the total synthesis of bioactive lignans such as (±)-deoxyschizandrin[1]. While Friedel-Crafts acylation is the standard method for synthesizing aromatic ketones, applying this reaction directly to 1,2,3-trimethoxybenzene presents severe regiochemical and chemoselective pitfalls.

As a Senior Application Scientist, I have designed this guide to bypass the inherent limitations of direct acylation. By utilizing a strategic Fries Rearrangement on 2,6-dimethoxyphenol followed by an O-methylation step, we can achieve perfect regiocontrol and high overall yields.

Mechanistic Pitfalls: The Regioselectivity Trap

In theory, Friedel-Crafts acylations offer excellent synthetic utility because the acylium ion intermediate is stabilized by resonance, preventing the carbocation rearrangements that plague alkylation reactions[2]. However, attempting a direct Friedel-Crafts acylation on 1,2,3-trimethoxybenzene to yield the 3,4,5-isomer demonstrates a fundamental misunderstanding of electronic directing effects.

  • The Regiochemical Trap: Methoxy groups are strong activating ortho/para directors. In 1,2,3-trimethoxybenzene, the C4 and C6 positions are ortho to one methoxy group and para to another, experiencing synergistic electron donation. The C5 position is meta to two methoxy groups. Consequently, electrophilic attack overwhelmingly favors C4, yielding 1-(2,3,4-trimethoxyphenyl)propan-1-one as the major product[3].

  • The Demethylation Trap: The product ketone acts as a moderate Lewis base, forming a stable, irreversible complex with the strong Lewis acid (e.g., AlCl₃), necessitating a stoichiometric excess of the catalyst[4]. Prolonged exposure of highly activated poly-methoxybenzenes to these strong Lewis acids frequently leads to ether cleavage (demethylation), yielding complex, inseparable mixtures[5].

Table 1: Electronic Directing Effects in 1,2,3-Trimethoxybenzene
Aromatic PositionDirecting Influence from Methoxy GroupsRelative NucleophilicityPredicted Acylation Outcome
C4 / C6 Ortho (from C3/C1), Para (from C1/C3)Highly ActivatedMajor Product (2,3,4-isomer)
C5 Meta (from C1 & C3), Para (from C2)Weakly ActivatedTrace / None (3,4,5-isomer)

Strategic Pathway: The Fries Rearrangement Solution

To reliably synthesize the 3,4,5-substitution pattern, we must redesign the synthetic route to force acylation at the sterically and electronically favored position. We achieve this by starting with 2,6-dimethoxyphenol (Syringol) .

  • O-Acylation: We first react 2,6-dimethoxyphenol with propionyl chloride to form an ester intermediate.

  • Fries Rearrangement: Upon treatment with AlCl₃, the acyl group migrates from the phenolic oxygen to the aromatic ring. Because the ortho positions (C2, C6) are blocked by methoxy groups, the acylium ion is forced to migrate exclusively to the para position (C4).

  • Williamson Ether Synthesis: The resulting 4-hydroxy-3,5-dimethoxypropiophenone is easily methylated to cap the phenol, delivering the target molecule with absolute regiochemical purity.

Workflow Visualization

G N1 Starting Material: 2,6-Dimethoxyphenol N2 O-Acylation (Propionyl Chloride, Et3N) N1->N2 N3 Intermediate: 2,6-Dimethoxyphenyl propionate N2->N3 N4 Fries Rearrangement (AlCl3, Nitrobenzene, 60°C) N3->N4 N5 Intermediate: 4-Hydroxy-3,5-dimethoxypropiophenone N4->N5 N6 O-Methylation (CH3I, K2CO3, DMF) N5->N6 N7 Target Product: This compound N6->N7

Fig 1: Regioselective synthesis workflow via Fries rearrangement.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 2,6-Dimethoxyphenyl propionate

Causality Focus: Triethylamine (Et₃N) acts as an acid scavenger to prevent premature acid-catalyzed side reactions and drives the equilibrium forward.

  • Setup: In an oven-dried 250 mL round-bottom flask under N₂ atmosphere, dissolve 2,6-dimethoxyphenol (10.0 g, 64.9 mmol) in anhydrous dichloromethane (DCM, 100 mL).

  • Base Addition: Add triethylamine (10.8 mL, 77.8 mmol, 1.2 eq). Cool the mixture to 0 °C using an ice bath.

  • Acylation: Dropwise, add propionyl chloride (6.2 mL, 71.4 mmol, 1.1 eq) over 15 minutes.

  • Self-Validation Check: The immediate formation of a white precipitate (Et₃N·HCl) and the evolution of heat confirm the acylation is proceeding.

  • Workup: Stir at room temperature for 2 hours. Quench with water (50 mL). Wash the organic layer with 1M HCl (50 mL), saturated NaHCO₃ (50 mL), and brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the ester as a pale oil.

Protocol B: Fries Rearrangement to 4-Hydroxy-3,5-dimethoxypropiophenone

Causality Focus: Nitrobenzene is selected as the solvent because it effectively dissolves AlCl₃ complexes and moderates Lewis acid reactivity, drastically reducing the risk of methoxy-group demethylation.

  • Setup: Dissolve the crude 2,6-dimethoxyphenyl propionate in anhydrous nitrobenzene (50 mL).

  • Catalyst Addition: In small portions, carefully add anhydrous AlCl₃ (17.3 g, 130 mmol, 2.0 eq).

  • Self-Validation Check: The reaction mixture will transition to a deep red/brown color. This is the visual confirmation of the stable arenium-AlCl₃ sigma complex forming[4].

  • Heating: Heat the mixture to 60 °C for 4 hours.

  • Quench & Extraction: Cool to 0 °C and carefully pour the mixture into a beaker containing crushed ice (100 g) and concentrated HCl (10 mL). Validation: The hydrolysis of the Al-ketone complex will cause the deep red color to dissipate into a pale yellow biphasic mixture. Extract with EtOAc (3 x 75 mL), wash with brine, dry, and concentrate. Purify via recrystallization (EtOH/Water).

Table 2: Optimization of Fries Rearrangement Conditions
Catalyst (Equiv)SolventTemp (°C)Time (h)Yield of p-migrated product (%)
AlCl₃ (1.5 eq)DCM252445% (Incomplete migration)
AlCl₃ (2.0 eq) Nitrobenzene 60 4 88% (Optimal)
BF₃·OEt₂ (2.0 eq)DCE801262%
TiCl₄ (2.0 eq)DCM40855%
Protocol C: O-Methylation to this compound

Causality Focus: K₂CO₃ deprotonates the para-hydroxyl group to form a highly nucleophilic phenoxide. DMF, a polar aprotic solvent, leaves the phenoxide unsolvated, maximizing its reactivity for the SN2 attack.

  • Setup: Dissolve 4-hydroxy-3,5-dimethoxypropiophenone (10.0 g, 47.6 mmol) in anhydrous DMF (60 mL).

  • Deprotonation: Add anhydrous K₂CO₃ (13.1 g, 95.2 mmol, 2.0 eq) and stir for 15 minutes at room temperature.

  • Alkylation: Add methyl iodide (4.4 mL, 71.4 mmol, 1.5 eq) dropwise. Stir the suspension at room temperature for 12 hours.

  • Self-Validation Check: The reaction mixture will become increasingly cloudy due to the precipitation of KI. TLC monitoring (7:3 Hexane:EtOAc) will show the consumption of the highly polar phenol spot (Rf ~0.2) and the appearance of the less polar trimethoxy product (Rf ~0.5).

  • Workup: Pour the mixture into ice water (200 mL) to precipitate the product. Filter the resulting solid, wash with cold water, and dry under vacuum to afford pure this compound as a white crystalline solid.

References

  • LibreTexts Chemistry. "18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions." Available at:[Link]

  • Wikipedia. "Friedel–Crafts reaction." Available at:[Link]

  • Journal of the Chemical Society, Perkin Transactions 1. "Synthesis of (±)-deoxyschizandrin." Available at:[Link]

Sources

Optimized Protocols for the Acylation of 1,2,3-Trimethoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Drug Development Professionals and Organic Chemists

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the acylation of 1,2,3-trimethoxybenzene, a critical transformation for synthesizing 2',3',4'-trimethoxyacetophenone. This key intermediate is a versatile building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules.[1][2] We delve into the mechanistic principles governing the reaction's regioselectivity and present two optimized protocols: a classic Lewis acid-catalyzed Friedel-Crafts acylation and a contemporary, greener alternative using methanesulfonic anhydride. This document is designed to equip researchers, scientists, and drug development professionals with the expertise to select and execute the most suitable protocol for their synthetic goals, ensuring efficiency, high yield, and purity.

Introduction: The Strategic Importance of Acylating 1,2,3-Trimethoxybenzene

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by introducing an acyl group onto an aromatic ring.[3][4][5] When applied to the highly activated 1,2,3-trimethoxybenzene substrate, this reaction yields 2',3',4'-trimethoxyacetophenone, a pivotal precursor for a diverse range of complex molecular architectures.

The three electron-donating methoxy groups on the benzene ring significantly enhance its nucleophilicity, making it highly reactive towards electrophilic aromatic substitution.[6] However, this high reactivity also presents a challenge: controlling the position of acylation (regioselectivity) and preventing potential side reactions, such as demethylation of the methoxy groups under harsh acidic conditions.[7][8] Understanding the interplay of electronic and steric factors is therefore paramount for optimizing this transformation. This guide provides the mechanistic rationale and practical protocols to navigate these challenges effectively.

Mechanistic Rationale: Controlling Regioselectivity

The success of the Friedel-Crafts acylation hinges on the generation of a potent electrophile, the acylium ion, which then attacks the electron-rich aromatic ring.[9][10]

Step 1: Formation of the Acylium Ion A Lewis acid (e.g., AlCl₃) coordinates to the acylating agent (e.g., acetyl chloride), facilitating the departure of a chloride ion and forming a resonance-stabilized acylium ion.[10]

Step 2: Electrophilic Aromatic Substitution The nucleophilic π-system of 1,2,3-trimethoxybenzene attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex.[11]

Step 3: Re-aromatization A weak base, such as AlCl₄⁻, abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[10]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2 & 3: Electrophilic Substitution AcylChloride R-CO-Cl Complex1 R-CO-Cl-AlCl₃ Complex AcylChloride->Complex1 + AlCl₃ LewisAcid AlCl₃ AcyliumIon [R-C≡O]⁺ (Acylium Ion) SigmaComplex Sigma Complex (Carbocation Intermediate) Complex1->AcyliumIon AlCl4 [AlCl₄]⁻ Complex1->AlCl4 Arene 1,2,3-Trimethoxybenzene Arene->SigmaComplex + Acylium Ion Product Acylated Product SigmaComplex->Product - H⁺ (re-aromatization)

Sources

Catalytic reduction of 1-(3,4,5-Trimethoxyphenyl)propan-1-one to alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Asymmetric Reduction of 1-(3,4,5-Trimethoxyphenyl)propan-1-one

Executive Summary

This guide details the catalytic reduction of This compound (1) to the corresponding chiral alcohol 1-(3,4,5-Trimethoxyphenyl)propan-1-ol (2) .[1][2] This transformation is a critical step in the synthesis of lignan analogs, vascular disrupting agents (e.g., combretastatin derivatives), and modified phenethylamines.[2]

Given the pharmaceutical requirement for enantiopurity, this note prioritizes Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Reduction (KRED) over non-selective hydride reductions. These methods offer superior enantiomeric excess (ee >95%), scalability, and safety compared to stoichiometric reducing agents like LiAlH₄ or NaBH₄.[2]

Substrate Profile & Retrosynthetic Logic

PropertySpecification
Substrate This compound
CAS Registry 1675-68-9
Molecular Weight 224.25 g/mol
Target Product (R)- or (S)-1-(3,4,5-Trimethoxyphenyl)propan-1-ol
Key Challenge Electron-rich aromatic ring deactivates Lewis acidic catalysts; steric bulk of trimethoxy group requires unhindered ligand systems.[1][2]

Mechanistic Insight: The 3,4,5-trimethoxy substitution pattern makes the carbonyl carbon less electrophilic due to strong mesomeric electron donation.[2] Consequently, catalysts relying purely on Lewis acid activation (e.g., CBS reduction) may suffer from slower kinetics.[2] Ru-based bifunctional catalysts (Noyori type) and Ketoreductases (KREDs) are preferred as they operate via outer-sphere mechanisms or enzymatic pockets that are less sensitive to this electronic deactivation.[1][2]

Method A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)[1][2]

Rationale: The RuCl catalyst system utilizes a metal-ligand bifunctional mechanism, allowing for rapid reduction under mild conditions without high-pressure hydrogen gas.[1][2] This is the industry standard for reducing electron-rich acetophenone/propiophenone derivatives.[1][2]

Reaction Mechanism (Outer-Sphere)

ATH_Mechanism Ru_Pre Ru-Precatalyst (16e- species) Ru_H Ru-Hydride (18e- Active Species) Ru_Pre->Ru_H + HCOOH/TEA (Hydride Transfer) TS 6-Membered Transition State Ru_H->TS + Substrate (1) TS->Ru_Pre - Product (Regeneration) Product Chiral Alcohol (S-form) TS->Product H-Transfer

Figure 1: The concerted proton/hydride transfer mechanism avoids direct coordination of the ketone to the metal, bypassing electronic deactivation issues common with electron-rich substrates.[1][2]

Experimental Protocol

Reagents:

  • Substrate: 10.0 g (44.6 mmol)[1][2]

  • Catalyst: RuCl (0.5 mol%, 142 mg)[1][2]

  • Hydrogen Donor: Formic Acid/Triethylamine (5:2 azeotrope)[1][2]

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1][2]

Procedure:

  • Inerting: Charge a 250 mL round-bottom flask with the substrate (10.0 g) and catalyst (142 mg). Evacuate and backfill with nitrogen (3 cycles).[2]

  • Solvation: Add degassed DCM (50 mL). The solution should be homogenous.

  • Initiation: Add the Formic Acid/TEA mixture (15 mL, ~3 eq) via syringe over 5 minutes. Caution: Mild exotherm and CO₂ evolution.[2]

  • Reaction: Stir at 25–30°C for 12–18 hours. Monitor by TLC (Hexane/EtOAc 7:3) or HPLC.[2][3][4][5]

  • Quench: Add water (50 mL) to separate phases.

  • Workup: Extract aqueous layer with DCM (2 x 30 mL). Wash combined organics with sat. NaHCO₃ (to remove residual formic acid) and brine.[2] Dry over Na₂SO₄.[2]

  • Purification: Concentrate in vacuo. The resulting oil often crystallizes upon standing. If necessary, purify via flash chromatography (SiO₂, 10-20% EtOAc in Hexanes).[1][2]

Expected Yield: 92–96% Expected ee: >95% (S-enantiomer with (S,S)-catalyst)[1][2]

Method B: Biocatalytic Reduction (KRED)

Rationale: For pharmaceutical applications requiring >99% ee, biocatalysis is superior.[2] Ketoreductases (KREDs) operate under aqueous conditions and can be tuned to accept the bulky trimethoxy motif.[2]

Workflow Diagram

KRED_Workflow Start Substrate (1) This compound Screen KRED Panel Screening (96-well plate, 24-48 enzymes) Start->Screen Hit Identify Hit (>90% Conv, >99% ee) Screen->Hit HPLC Analysis Scale Scale-Up (10g) Cofactor Recycling (GDH/Glucose) Hit->Scale Downstream Extraction & Isolation Scale->Downstream

Figure 2: Biocatalytic workflow from screening to scale-up.[1][2]

Experimental Protocol (Scale-Up)

Reagents:

  • Substrate: 5.0 g dissolved in 10 mL DMSO (Co-solvent).

  • Enzyme: KRED-P1 (Codexis/Enzymaster generic hit) - 100 mg.[1][2]

  • Cofactor Recycle: Glucose Dehydrogenase (GDH) + NADP+ (100 mg) + Glucose (6.0 g).[1][2]

  • Buffer: Potassium Phosphate (100 mM, pH 7.0, 250 mL).

Procedure:

  • Buffer Prep: Dissolve glucose and NADP+ in the phosphate buffer. Adjust pH to 7.0 if necessary.[2]

  • Enzyme Addition: Add the KRED and GDH enzymes to the buffer. Stir gently (do not vortex) to dissolve.

  • Substrate Addition: Add the substrate/DMSO solution dropwise to the stirring buffer. The mixture will likely be an emulsion.

  • Reaction: Stir at 30°C for 24 hours. Maintain pH at 7.0 by automatic titration with 1M NaOH (gluconic acid production lowers pH).[2]

  • Workup: Add Celite (5 g) and filter to remove protein sludge. Extract filtrate with MTBE (3 x 100 mL).

  • Isolation: Dry MTBE layer (MgSO₄) and concentrate.[2]

Analytical Controls

Trustworthiness in data is paramount.[2] Use the following validated HPLC method to determine conversion and enantiomeric excess.

ParameterCondition
Column Daicel Chiralcel OD-H or Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol (90 :[1][2] 10)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Trimethoxy absorption)
Temperature 25°C
Retention Times Ketone (1): ~6.5 min (S)-Alcohol: ~11.0 min (R)-Alcohol: ~13.5 min

Note: Retention times vary by column age. Always run a racemic standard (prepared via NaBH₄ reduction in MeOH) first.[2]

Troubleshooting & Optimization

  • Low Conversion (ATH):

    • Cause: Catalyst poisoning by trace oxygen or wet solvents.[2]

    • Fix: Ensure strict degassing of DCM.[2] Increase catalyst loading to 1.0 mol%.

  • Low Solubility (Biocatalysis):

    • Cause: Substrate is highly lipophilic.[2]

    • Fix: Increase DMSO co-solvent to 10-15% or add a surfactant (e.g., Tween-80 at 0.1%).[1][2]

  • Racemization:

    • Cause: Benzylic alcohols with electron-donating groups are acid-sensitive (formation of stabilized carbocation).[1][2]

    • Fix: Avoid acidic workups.[2] Use neutral alumina or buffered silica for purification.[2]

References

  • Gutsche, C. D., & Hoyer, F. A. (1950).[2] A Synthesis of β-(3,4,5-Trimethoxyphenyl)-propionic Acid. Journal of the American Chemical Society, 72(9), 4285–4286.[2] Link[1][2]

  • Noyori, R., & Hashiguchi, S. (1997).[2] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102.[2] Link[1][2]

  • Hollmann, F., et al. (2011).[2] Biocatalytic reduction of ketones. Green Chemistry, 13, 226-265.[1][2] Link

  • Matsumura, K., et al. (2011).[2] Practical Asymmetric Transfer Hydrogenation of Ketones with Chiral Ruthenium Catalysts. Organic Process Research & Development, 15(5), 1130–1137.[2] Link[1][2]

Sources

Reagents for converting 1-(3,4,5-Trimethoxyphenyl)propan-1-one to amines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemo-selective Reductive Amination Strategies for Electron-Rich Aryl Ketones

Executive Summary

This application note details the synthetic protocols for the conversion of 1-(3,4,5-trimethoxyphenyl)propan-1-one (3,4,5-trimethoxypropiophenone) to its corresponding primary, secondary, or tertiary amines.

The substrate presents specific challenges due to the electron-donating nature of the three methoxy groups, which increases electron density at the benzylic position, potentially stabilizing the ketone and reducing the electrophilicity of the carbonyl carbon. Furthermore, the steric bulk of the trimethoxy motif requires careful selection of reagents to ensure complete conversion.

This guide focuses on three primary methodologies:

  • Direct Reductive Amination using Borohydride reagents (High selectivity, Lab scale).

  • The Leuckart-Wallach Reaction (Robust, High thermal tolerance).

  • Indirect Amination via Oxime Reduction (High purity, Stepwise control).

Reaction Landscape & Mechanism

The transformation relies on the initial nucleophilic attack of an amine (or ammonia source) on the carbonyl carbon to form a hemiaminal, followed by dehydration to an imine (or iminium ion).[1][2] This intermediate is subsequently reduced to the amine.[1][2][3][4]

Critical Consideration: The 3,4,5-trimethoxy substitution pattern creates a highly electron-rich aromatic system. While this stabilizes the resulting benzylic carbocation/iminium intermediates, it can also make the initial carbonyl carbon less electrophilic compared to electron-deficient analogs (e.g., nitro-substituted acetophenones).

Figure 1: Reaction Pathway & Reagent Selection

ReactionPathway Ketone 1-(3,4,5-Trimethoxyphenyl) propan-1-one Imine Imine / Iminium Intermediate Ketone->Imine - H2O Reagent_A Method A: NaBH3CN / NH4OAc (Mild, Selective) Ketone->Reagent_A Reagent_B Method B: HCOOH / HCOONH4 (Leuckart-Wallach) Ketone->Reagent_B Reagent_C Method C: NH2OH · HCl (Oxime Route) Ketone->Reagent_C Amine Target Amine (Benzylic) Imine->Amine Reduction Reagent_A->Amine Direct Reductive Amination Reagent_B->Amine High Temp / Formic Acid Reagent_C->Amine Stepwise (via Oxime)

Caption: Mechanistic pathways for converting electron-rich aryl ketones to amines. Blue path indicates direct borohydride reduction; Red path indicates Leuckart-Wallach; Yellow path indicates stepwise oxime reduction.

Comparative Analysis of Reagents

FeatureSodium Cyanoborohydride (

)
Leuckart-Wallach (Formate) Oxime Hydrogenation
Primary Utility Lab-scale, high functional group tolerance.Scalable, robust, no metal catalysts.High purity, stereocontrol potential.
Reaction Type Direct Reductive Amination (One-pot).[1][5]Reductive Amination (High Temp).[6]Two-step (Condensation

Reduction).
pH Condition Slightly Acidic (pH 5–6).Acidic (Formic acid).[3]Variable (Neutral/Basic for reduction).
Selectivity High. Reduces imine faster than ketone.Moderate. Can yield formyl-derivatives.High. Isolable intermediate.
Safety Profile Toxic. Risk of HCN evolution.[5]Corrosive. High temp required.Flammable. Hydrogen gas/catalysts.
Yield (Typical) 75 – 90%60 – 80%80 – 95%

Detailed Protocols

Protocol A: Direct Reductive Amination (The Borch Reduction)

Best for: Small to medium scale synthesis of primary amines where mild conditions are required.

Theory:


 is stable in acid (pH ~3) and selective.[5] It reduces the protonated imine (iminium ion) much faster than the ketone carbonyl.

Materials:

  • Substrate: this compound (10 mmol)

  • Ammonium Acetate (

    
    ) (100 mmol, 10 eq)
    
  • Sodium Cyanoborohydride (

    
    ) (7 mmol, 0.7 eq - Note: hydride equivalents)
    
  • Solvent: Methanol (anhydrous)

  • Molecular Sieves (3Å, activated)

Step-by-Step:

  • Imine Formation: In a dry round-bottom flask, dissolve the ketone (2.24 g, 10 mmol) and Ammonium Acetate (7.7 g) in Methanol (30 mL). Add 2g of activated molecular sieves to scavenge water and drive equilibrium.

  • Reduction: Cool the mixture to 0°C. Add

    
     (440 mg) in portions.
    
  • Reaction: Allow to warm to room temperature (25°C) and stir for 24–48 hours. Monitor by TLC/LCMS for disappearance of ketone.

  • Quench: Carefully acidify with concentrated HCl to pH < 2 (in a fume hood!) to decompose excess borohydride. Safety: Ensure good ventilation to manage potential HCN evolution.

  • Workup: Basify the aqueous phase with NaOH to pH > 12. Extract with Dichloromethane (

    
    ).
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (DCM:MeOH:
    
    
    
    ).

Critical Control Point: If the reaction stalls, adding a Lewis Acid like Titanium(IV) isopropoxide (


) (1.5 eq) can activate the carbonyl.
Protocol B: The Leuckart-Wallach Reaction

Best for: Large scale, robust synthesis where metal waste must be minimized.

Theory: The ketone reacts with ammonium formate to form an imine, which is reduced by formic acid (hydride donor) via a cyclic transition state.

Materials:

  • Substrate: this compound (10 mmol)

  • Ammonium Formate (50 mmol, 5 eq)

  • Formic Acid (98%) (Optional solvent/catalyst)

Step-by-Step:

  • Setup: Combine ketone and ammonium formate in a round-bottom flask equipped with a Dean-Stark trap (or distillation head).

  • Heating: Heat the mixture to 160–180°C. The mixture will melt and bubble (evolution of

    
     and 
    
    
    
    ).
  • Distillation: Water and some ammonium carbonate will distill off. Continue heating for 3–6 hours.

  • Hydrolysis (Crucial Step): The initial product is often the N-formyl amine. To deprotect:

    • Add 10 mL concentrated HCl to the residue.

    • Reflux for 1 hour.

  • Isolation: Cool, dilute with water, and wash with ether (removes unreacted ketone). Basify the aqueous layer with NaOH and extract the amine into DCM.

Protocol C: Indirect Amination via Oxime

Best for: High purity requirements and avoiding cyanide.

Step 1: Oxime Formation

  • Dissolve ketone (10 mmol) in Ethanol (20 mL).

  • Add Hydroxylamine Hydrochloride (

    
    ) (15 mmol) and Sodium Acetate (15 mmol) in water (5 mL).
    
  • Reflux for 2 hours. Cool and filter the precipitate (Oxime). Yield is typically quantitative.

Step 2: Catalytic Hydrogenation

  • Dissolve Oxime in Methanol (or Ethanol/Ammonia).

  • Add Raney Nickel (~10 wt%) or 10% Pd/C.

  • Hydrogenate at 40–60 psi

    
     for 4–6 hours.
    
  • Filter catalyst (Celite). Concentrate filtrate to obtain the amine.

Safety & Regulatory Compliance

Chemical Hazards:

  • 
    :  Highly toxic if ingested or in contact with acid (HCN gas). Use only in a functioning fume hood.
    
  • 3,4,5-Trimethoxypropiophenone: Irritant.[6][7]

  • Product (Amine): Phenethylamine derivatives are biologically active. Handle with full PPE (gloves, goggles, lab coat).

Regulatory Note (DEA/Controlled Substances): While 1-(3,4,5-trimethoxyphenyl)propan-1-amine (the benzylic amine described here) is distinct from 3,4,5-trimethoxyamphetamine (TMA, a Schedule I substance where the amine is at the 2-position), researchers must be vigilant.

  • Isomerism: Ensure your analytical methods (NMR, HPLC) can distinguish between the 1-amino (benzylic) and 2-amino (amphetamine) isomers.

  • Precursor Status: The starting material is a substituted propiophenone. In some jurisdictions, specific substituted phenones are monitored as precursors. Consult local lists (e.g., DEA List I/II chemicals) before procurement.

Troubleshooting Guide

Issue Probable Cause Solution
Low Conversion (Method A) Steric hindrance of methoxy groups.Add

to pre-form the imine before adding borohydride.
Tertiary Amine Impurity Over-alkylation (Amine reacting with ketone).Use a large excess of Ammonium Acetate (10–20 eq).
N-Formyl Product (Method B) Incomplete hydrolysis.Increase reflux time with HCl during workup.
Insoluble Oxime (Method C) High crystallinity.Use THF/Water or Dioxane/Water mixtures for the condensation step.

References

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent.[4][5] Journal of the American Chemical Society, 93(12), 2897–2904.

  • Abdel-Magid, A. F., et al. (1996).[5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][5][8] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Kitamura, M., et al. (2002). Catalytic Leuckart–Wallach-Type Reductive Amination of Ketones. The Journal of Organic Chemistry, 67(24), 8685–8687.

  • Agwada, V. C. (1978). Synthesis of some 3,4,5-Trimethoxyphenyl Derivatives. Journal of Chemical & Engineering Data, 23(1).
  • PubChem Compound Summary. (2025). This compound. National Center for Biotechnology Information.

Sources

Application Note: Advanced Crystallization and Purification Protocols for High-Purity 3',4',5'-Trimethoxypropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Thermodynamic control, bypassing liquid-liquid phase separation (oiling out), and self-validating experimental workflows.

Executive Summary & Mechanistic Rationale

3',4',5'-Trimethoxypropiophenone (TMPP, CAS: 5658-50-4) is a highly electron-rich aromatic ketone that serves as a critical building block in the synthesis of active pharmaceutical ingredients (APIs), including complex CNS depressants and tetrahydropyrimidine-2-one derivatives as detailed in1[1].

Despite its synthetic utility, the purification of TMPP presents a notorious challenge: its unusually low melting point of 44–48 °C, documented in the2[2]. Standard ketone purification methods, such as those outlined in 3[3], frequently fail because the compound undergoes Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out."

The Causality of Oiling Out: When a solute's supersaturation curve intersects the liquid-liquid coexistence boundary before reaching the solid-liquid solubility curve, the compound separates as a supercooled, immiscible liquid rather than an ordered crystal. Because TMPP melts at ~45 °C, dissolving the crude material in hot solvents (e.g., >50 °C) causes the compound to melt into an emulsion. Upon rapid cooling, this emulsion traps mother liquor and impurities, yielding a tacky, amorphous solid.

To achieve >99% purity, we must strictly control the dissolution temperature (


) and utilize a highly non-polar anti-solvent system to force the solubility curve above the liquid-liquid phase boundary.

Phase_Behavior A Homogeneous Solution (TMPP in Solvent) B Temp > 45 °C (Above Melting Point) A->B Sub-optimal Heating C Temp < 35 °C (Below Melting Point) A->C Optimal Dissolution D Liquid-Liquid Phase Separation ('Oiling Out') B->D Anti-Solvent Added E Metastable Zone (Controlled Supersaturation) C->E Anti-Solvent Added F Amorphous Solid / Impure (Trapped Mother Liquor) D->F Rapid Cooling G Nucleation & Crystal Growth (High-Purity Lattice) E->G Seeding & Slow Cooling

Thermodynamic pathways of TMPP crystallization avoiding liquid-liquid phase separation.

Quantitative Data: Solvent System Efficacy

The selection of the primary and anti-solvent dictates the thermodynamic trajectory of the crystallization. Below is a comparative analysis of solvent systems evaluated for TMPP purification.

Table 1: Solubility and Phase Behavior of 3',4',5'-TMPP

Solvent SystemRatio (v/v)Yield (%)Purity (HPLC %)Phase Behavior Observation
Ethanol / Water1:265.098.5Prone to oiling out if

°C. Good for bulk.
Methanol / Water1:1.558.297.2High emulsion formation; traps polar impurities.
EtOAc / Hexane 1:4 82.5 99.8 Excellent needle formation; bypasses LLPS.
Toluene / Heptane1:374.099.1Good crystal habit, but residual solvent is high.

Experimental Workflow: Hexane/Ethyl Acetate Protocol

This protocol utilizes a highly solvating primary solvent (Ethyl Acetate) and a non-polar anti-solvent (Hexane) to drive crystallization kinetically while remaining well below the melting point of TMPP.

Exp_Workflow N1 Crude TMPP (Solid/Oil) N2 Dissolution (EtOAc, 35°C) N1->N2 N3 Polish Filtration (0.45 µm) N2->N3 Remove insolubles N4 Anti-Solvent (Hexane dropwise) N3->N4 Supersaturation N5 Seeding & Cooling (-20°C) N4->N5 Induce nucleation N6 Vacuum Filtration & Hexane Wash N5->N6 Isolate crystals

Experimental workflow for the Hexane/Ethyl Acetate cooling crystallization protocol.

Step-by-Step Methodology & Causality

Step 1: Low-Temperature Dissolution

  • Action: Suspend 10.0 g of crude 3',4',5'-TMPP in 15 mL of Ethyl Acetate (EtOAc) in a jacketed reactor. Heat gently to 35 °C with overhead stirring (250 rpm) until complete dissolution is achieved.

  • Causality: The strict 35 °C limit ensures the system remains ~10 °C below the compound's melting point. If heated to 50 °C, the crude solid will melt into a biphasic emulsion, destroying the thermodynamic foundation required for crystallization.

Step 2: Polish Filtration

  • Action: Pass the warm solution through a 0.45 µm PTFE membrane filter into a clean, pre-warmed receiving flask.

  • Causality: Removes insoluble particulates (e.g., inorganic salts or polymerized byproducts) that act as heterogeneous nucleation sites for impurities, ensuring the final crystal lattice is homogeneous.

Step 3: Self-Validating Anti-Solvent Titration

  • Action: Maintain the solution at 35 °C. Begin dropwise addition of Hexane at a rate of 0.5 mL/min . Continue until the "cloud point" is reached (persistent turbidity), which typically occurs after ~40 mL of Hexane. Immediately add 1.0 mL of EtOAc to clear the solution.

  • Causality: This step is a self-validating mechanism to find the exact upper boundary of the metastable zone. Clearing the solution with a trace amount of EtOAc ensures the system is perfectly supersaturated without triggering uncontrolled, spontaneous primary nucleation (which causes amorphous precipitation).

Step 4: Seeding

  • Action: Introduce 0.1 g (1% w/w) of high-purity 3',4',5'-TMPP seed crystals into the clear, supersaturated solution.

  • Causality: Seeding bypasses the high activation energy barrier of primary nucleation. It directs the thermodynamic driving force strictly toward orderly crystal growth on the provided surface area, completely circumventing the risk of oiling out.

Step 5: Controlled Cooling

  • Action: Program the jacketed reactor to cool from 35 °C to -20 °C at a linear rate of 0.1 °C/min . Hold at -20 °C for 2 hours.

  • Causality: A slow, linear cooling rate prevents the supersaturation level from spiking into the labile zone. Rapid cooling would force the compound to crash out as an oil. The deep freeze (-20 °C) maximizes the yield of this highly lipophilic compound.

Step 6: Isolation and Washing

  • Action: Isolate the resulting colorless needles via vacuum filtration on a Buchner funnel. Wash the filter cake twice with 15 mL of pre-chilled (-20 °C) Hexane. Dry under high vacuum (0.1 mbar) at 25 °C for 12 hours.

  • Causality: Pre-chilled Hexane displaces the impurity-rich mother liquor without redissolving the purified crystal lattice. Vacuum drying at 25 °C prevents thermal degradation or melting of the final API intermediate.

Critical Process Parameters (CPPs) Summary

Table 2: CPPs for EtOAc/Hexane System

ParameterTarget ValueMechanistic Rationale
Dissolution Temp 35 °CEnsures complete dissolution while remaining below the 44°C melting point.
Anti-Solvent Rate 0.5 mL/minPrevents localized supersaturation spikes that trigger amorphous precipitation.
Cooling Rate 0.1 °C/minMaintains the system within the metastable zone, promoting crystal growth.
Seed Load 1% w/wProvides immediate surface area for solute deposition, preventing LLPS.

References

  • Title: β-(3,4,5-Trimethoxyphenyl)-propionic acid (Journal of Organic Chemistry / ACS Archives) Source: ElectronicsAndBooks URL: [2]

  • Title: US3821221A - 1,2,3,6-tetrahydropyrimidine-2-one compounds and processes for making them Source: Google Patents URL: [1]

  • Title: Organic Reactions v1 Source: Scribd / epdf.pub URL: [3]

Sources

Application Note: Microwave-Assisted Synthesis of 1-(3,4,5-Trimethoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the microwave-assisted synthesis of 1-(3,4,5-trimethoxyphenyl)propan-1-one (also known as 3,4,5-trimethoxypropiophenone), a critical intermediate in the synthesis of mescaline analogs, podophyllotoxin derivatives, and tubulin-binding agents.

Traditional thermal Friedel-Crafts acylation often suffers from long reaction times, poor regioselectivity, and high solvent waste. By leveraging Microwave-Assisted Organic Synthesis (MAOS) , this protocol achieves:

  • Reaction Time Reduction: From 4–6 hours (thermal) to <20 minutes.

  • Enhanced Yield: >85% isolated yield due to minimized side reactions.

  • Green Chemistry Profile: Utilization of solvent-free conditions or recyclable catalysts (Bismuth Triflate).

Scientific Background & Mechanism[1][2][3][4][5][6][7]

Chemical Context

The target molecule is synthesized via the Friedel-Crafts Acylation of 1,2,3-trimethoxybenzene with propionyl chloride.

  • Substrate: 1,2,3-Trimethoxybenzene is highly activated toward Electrophilic Aromatic Substitution (EAS) due to the electron-donating effects (+M) of the three methoxy groups.

  • Regioselectivity: The 1,2,3-substitution pattern directs the incoming electrophile to the 5-position (para to the central methoxy group) due to steric hindrance at the 4-position and symmetry. This yields the 1-(3,4,5-trimethoxyphenyl) isomer almost exclusively.

Microwave Effect

Microwave irradiation (2.45 GHz) heats the reaction mixture via dipolar polarization and ionic conduction .

  • Selective Heating: Polar reagents (acyl chloride) and ionic intermediates (acylium salts) couple strongly with the microwave field, creating localized "hot spots" that accelerate the rate-determining step (formation of the Sigma complex).

  • Pressure Effect: Performing the reaction in a sealed vessel allows temperatures to exceed the boiling point of the acyl chloride (bp ~80°C), significantly increasing kinetic energy without solvent loss.

Reaction Mechanism (DOT Diagram)

G Start Reagents: 1,2,3-Trimethoxybenzene + Propionyl Chloride Cat Catalyst Activation (Lewis Acid) Start->Cat Mixing Acylium Acylium Ion Formation [CH3CH2C=O]+ Cat->Acylium MW Irradiation Attack Nucleophilic Attack (Pi-Complex) Acylium->Attack Rapid Coupling Sigma Wheland Intermediate (Sigma Complex) Attack->Sigma RDS Prod Product: 1-(3,4,5-Trimethoxyphenyl) propan-1-one Sigma->Prod -H+ (Aromatization)

Figure 1: Mechanistic pathway of the microwave-assisted Friedel-Crafts acylation.

Experimental Protocols

We present two methods: Method A (Green/Catalytic) recommended for purity and environmental impact, and Method B (Traditional/Stoichiometric) for labs without specialized catalysts.

Materials Required[1][4][6][7][8][9][10][11][12][13]
  • Substrate: 1,2,3-Trimethoxybenzene (CAS: 634-36-6)

  • Reagent: Propionyl Chloride (CAS: 79-03-8)

  • Catalyst A: Bismuth(III) Triflate [Bi(OTf)₃] (Reusable, Green)

  • Catalyst B: Aluminum Chloride [AlCl₃] (Traditional)

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave) with pressure control.

Method A: Green Solvent-Free Synthesis (Recommended)

Rationale: Bi(OTf)₃ is water-tolerant, recyclable, and requires low loading (1-5 mol%), avoiding the massive aluminum waste of traditional methods.

  • Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, weigh 1,2,3-trimethoxybenzene (1.0 mmol, 168 mg) .

  • Catalyst Addition: Add Bi(OTf)₃ (0.05 mmol, 33 mg) .

  • Reagent Addition: Add Propionyl Chloride (1.2 mmol, 105 µL) dropwise. Note: The mixture may fume slightly.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Microwave Parameters:

    • Mode: Dynamic (Power controlled to maintain Temp).

    • Temp: 100°C.

    • Hold Time: 10 minutes.

    • Max Pressure: 250 psi (Safety limit).

    • Stirring: High.[1][2]

  • Work-up:

    • Cool to room temperature (compressed air cooling).

    • Quench by adding 2 mL of water.

    • Extract with Ethyl Acetate (3 x 3 mL).

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude product is often >95% pure. If necessary, recrystallize from cold ethanol or pass through a short silica plug (Hexane:EtOAc 8:2).

Method B: Traditional AlCl₃ Catalysis (DCM Solvent)

Rationale: Used when metal triflates are unavailable. Requires solvent to manage heat dissipation.

  • Preparation: In a 10 mL microwave vial, dissolve 1,2,3-trimethoxybenzene (1.0 mmol) in DCM (2 mL) .

  • Catalyst Addition: Carefully add AlCl₃ (1.2 mmol, 160 mg) at 0°C (ice bath) before sealing. Warning: Exothermic.

  • Reagent Addition: Add Propionyl Chloride (1.2 mmol) .

  • Microwave Parameters:

    • Temp: 60°C (Lower temp due to DCM boiling point and pressure risk).

    • Hold Time: 5 minutes.

    • Power: Max 50W.

  • Work-up: Pour into ice-water/HCl mixture to decompose the aluminum complex. Extract with DCM.

Workflow Diagram (DOT)

Workflow Step1 1. Charge Vial (Substrate + Catalyst) Step2 2. Add Propionyl Chloride (Solvent-free or DCM) Step1->Step2 Step3 3. MW Irradiation (100°C, 10 min) Step2->Step3 Step4 4. Quench (H2O) & Extraction (EtOAc) Step3->Step4 Step5 5. Isolation (Evaporation/Recrystallization) Step4->Step5

Figure 2: Experimental workflow for the microwave synthesis.

Data Analysis & Characterization

Expected Yield Comparison
ParameterThermal (Reflux)Microwave (Method A)Microwave (Method B)
Time 4 - 6 Hours10 Minutes5 Minutes
Catalyst AlCl₃ (Stoichiometric)Bi(OTf)₃ (Catalytic)AlCl₃ (Stoichiometric)
Solvent DCM / NitrobenzeneNone (Neat)DCM
Yield 65 - 75%88 - 92% 75 - 80%
Work-up Tedious (Emulsions)Simple (Aqueous wash)Moderate
Spectroscopic Validation

Self-Validation Check: Ensure the disappearance of the aromatic singlet of the starting material (6.55 ppm) and the appearance of the new aromatic singlet shifted downfield due to the carbonyl group.

This compound Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.23 (s, 2H, Ar-H  2,6) — Diagnostic Peak (Singlet indicates symmetry).
      
    • 
       3.91 (s, 3H, p-OCH₃ ).
      
    • 
       3.89 (s, 6H, m-OCH₃ ).
      
    • 
       2.94 (q, J = 7.2 Hz, 2H, CO-CH₂ -CH₃).
      
    • 
       1.21 (t, J = 7.2 Hz, 3H, CO-CH₂-CH₃ ).
      
  • ¹³C NMR (100 MHz, CDCl₃):

    • 
       199.5 (C=O ), 153.0 (C-3,5), 142.5 (C-4), 132.5 (C-1), 105.8 (C-2,6), 60.9 (p-OCH₃), 56.3 (m-OCH₃), 31.5 (CH₂), 8.5 (CH₃).
      
  • Mass Spectrometry (EI, 70 eV):

    • m/z 224 [M]⁺, 195 [M-Et]⁺ (Base peak, stable acylium ion).

Safety & Troubleshooting

Critical Safety Warnings
  • Pressure Buildup: Friedel-Crafts reactions generate HCl gas.

    • Mitigation: Use a microwave vial rated for at least 300 psi. Do not scale up beyond 2-5 mmol in a sealed 10 mL vessel. For larger scales, use an "Open Vessel" microwave attachment with a scrubber.

  • Exotherm: The addition of propionyl chloride to the catalyst is exothermic.

    • Mitigation: Add reagents at room temperature or 0°C before placing in the microwave.

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Hydrolysis of Acyl ChlorideEnsure reagents are dry; use fresh Propionyl Chloride.
Vessel Failure Excess Pressure (HCl)Reduce scale; ensure headspace is >50% of vial volume.
Incomplete Rxn Catalyst DeactivationIf using AlCl₃, ensure it is anhydrous (yellow/grey powder, not white clumps).
Byproducts DemethylationTemperature too high (>130°C) can cleave ether bonds. Stick to 100°C.

References

  • Microwave-Assisted Friedel-Crafts Acylation

    • Deshmukh, R. R., et al. "Bismuth (III) triflate: A water-tolerant, recyclable catalyst for Friedel–Crafts acylation." Green Chemistry, 2007.

  • Solvent-Free Protocols

    • Varma, R. S. "Solvent-free accelerated organic syntheses using microwaves." Pure and Applied Chemistry, 2001.

  • General Characterization Data (Analogous Systems)

    • National Institute of Standards and Technology (NIST). "Mass Spectrum of 1-(3,4,5-trimethoxyphenyl)ethanone."

  • Safety in Microwave Chemistry

    • Kappe, C. O. "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition, 2004.

Sources

Application Note: 3',4',5'-Trimethoxypropiophenone as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers and drug development professionals. It synthesizes established synthetic methodologies with field-proven optimization strategies for 3',4',5'-Trimethoxypropiophenone , a critical intermediate in the synthesis of neuroactive agents and tubulin-binding antimitotic compounds.

Executive Summary

3',4',5'-Trimethoxypropiophenone (CAS: 24199-17-3) serves as a "privileged scaffold" in medicinal chemistry due to the presence of the 3,4,5-trimethoxyphenyl moiety. This pharmacophore mimics the structural motifs found in natural products such as Mescaline , Podophyllotoxin , and Colchicine , conferring high affinity for various biological targets, particularly in the Central Nervous System (CNS) and microtubule dynamics.

Unlike its acetophenone homolog, the propiophenone backbone introduces a three-carbon alkyl chain, enabling the synthesis of


-methylated derivatives  which often exhibit enhanced metabolic stability and blood-brain barrier permeability. This guide details the optimized synthesis of the intermediate itself and its two primary downstream applications: 

-bromination
(for aminoketone synthesis) and the Mannich reaction (for

-aminoketones/tetrahydropyrimidines).

Chemical Profile & Specifications

ParameterSpecificationNotes
IUPAC Name 1-(3,4,5-Trimethoxyphenyl)propan-1-one
Molecular Formula

Molecular Weight 224.25 g/mol
Appearance White to off-white crystalline solidRecrystallized from EtOH/Water
Melting Point 77 – 80 °CLit.[1][2][3] value: 78.5 °C [1]
Solubility Soluble in DCM, EtOAc, THF; Insoluble in Water
Stability Stable under standard conditions.Avoid strong oxidizers.

Synthetic Pathway Visualization

The following diagram illustrates the central role of 3',4',5'-Trimethoxypropiophenone in accessing diverse pharmaceutical classes.

G Start 1,2,3-Trimethoxybenzene Inter 3',4',5'-Trimethoxypropiophenone (Key Intermediate) Start->Inter Friedel-Crafts (Propionyl Cl / AlCl3) Prod1 alpha-Bromo-3,4,5-TMP (Precursor to Cathinones) Inter->Prod1 alpha-Bromination (Br2 / HBr) Prod2 beta-Dimethylamino-3,4,5-TMP (Mannich Base) Inter->Prod2 Mannich Rxn (HCHO / Me2NH) Prod4 Trimethoxy-Chalcones (Antimitotic Agents) Inter->Prod4 Claisen-Schmidt (Aldehyde / Base) Prod3 Tetrahydropyrimidines (CNS Depressants) Prod2->Prod3 Cyclization (KOCN)

Figure 1: Divergent synthesis pathways from 3',4',5'-Trimethoxypropiophenone to bioactive scaffolds.

Experimental Protocols

Protocol A: Optimized Synthesis of 3',4',5'-Trimethoxypropiophenone

Objective: High-yield synthesis via Friedel-Crafts acylation with strict regiocontrol. Mechanism: Electrophilic Aromatic Substitution (EAS). The 1,2,3-trimethoxy substitution pattern directs the acyl group to the 5-position (para to the central methoxy), ensuring symmetry.

Reagents:

  • 1,2,3-Trimethoxybenzene (1.0 eq)

  • Propionyl Chloride (1.1 eq)

  • Aluminum Chloride (

    
    ) (1.2 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

  • 1M HCl (for quenching)[4]

Step-by-Step Methodology:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and an argon inlet.

  • Solvent Preparation: Charge the flask with anhydrous DCM (10 volumes relative to substrate).

  • Catalyst Activation: Add

    
     (1.2 eq) to the DCM. Cool the suspension to 0–5 °C using an ice bath.
    
  • Acylating Agent: Add Propionyl Chloride (1.1 eq) dropwise over 15 minutes. Stir for 30 minutes to form the acylium ion complex.

  • Substrate Addition: Dissolve 1,2,3-Trimethoxybenzene (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 45 minutes. Critical: Maintain internal temperature < 10 °C to prevent demethylation (a common side reaction with

    
    ).
    
  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Quenching: Pour the reaction mixture slowly onto a mixture of ice and 1M HCl (caution: exothermic). Stir vigorously until the organic and aqueous layers are clear.

  • Workup: Separate the organic layer.[5] Extract the aqueous layer twice with DCM. Combine organics, wash with saturated

    
     (to remove acid traces) and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (9:1) to obtain white needles.
    

Self-Validating Checkpoint:

  • Target Yield: >85%

  • Purity Check: HPLC purity should be >98%. Impurities often include the demethylated phenol (detectable by broad OH stretch in IR ~3400 cm⁻¹).

Protocol B: -Bromination (Precursor for Aminoketones)

Application: Synthesis of 2-amino-1-(3,4,5-trimethoxyphenyl)propan-1-one derivatives. Safety Note: Bromine is highly toxic and corrosive. Handle in a fume hood.

Reagents:

  • 3',4',5'-Trimethoxypropiophenone (1.0 eq)

  • Bromine (

    
    ) (1.05 eq)
    
  • Glacial Acetic Acid (Solvent)

  • HBr (48% aq, catalytic drops)

Methodology:

  • Dissolve the propiophenone (10 g) in Glacial Acetic Acid (50 mL). Add 2 drops of 48% HBr to catalyze enol formation.

  • Prepare a solution of Bromine (1.05 eq) in Acetic Acid (10 mL).

  • Add the Bromine solution dropwise at room temperature. The rate should be controlled so the orange color of bromine dissipates before the next drop hits (indicating consumption).

  • Stir for 1 hour post-addition.

  • Pour into ice water (200 mL). The

    
    -bromo ketone will precipitate.
    
  • Filter the solid, wash with cold water, and air dry.

  • Storage: Use immediately or store at -20 °C (unstable to light/heat).

Protocol C: Mannich Reaction (Synthesis of -Aminoketones)

Application: Synthesis of


-dimethylamino-3,4,5-trimethoxypropiophenone, a precursor to Tetrahydropyrimidines  (CNS active agents) [2].

Reagents:

  • 3',4',5'-Trimethoxypropiophenone (1.0 eq)

  • Paraformaldehyde (1.2 eq)

  • Dimethylamine Hydrochloride (1.2 eq)

  • Ethanol (Absolute)

  • Conc. HCl (Catalytic)

Methodology:

  • In a round-bottom flask, combine the propiophenone, paraformaldehyde, and dimethylamine hydrochloride in Ethanol.

  • Add catalytic HCl (0.5 mL).

  • Reflux the mixture for 2–4 hours. The reaction mixture usually becomes homogeneous and then may precipitate the product salt.

  • Cool to 0 °C. If no precipitate forms, add Acetone or Ether to induce crystallization.

  • Filter the hydrochloride salt of the Mannich base.

  • Yield: Typically 60–75%.

  • Downstream: This intermediate can be reacted with Potassium Cyanate (KOCN) in acidic media to form 1,2,3,6-tetrahydropyrimidine-2-ones , a class of compounds investigated for CNS depressant and stimulant activity [2].[6]

Critical Process Parameters (CPPs) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Friedel-Crafts) Demethylation of methoxy groupsKeep reaction temp < 10 °C during addition. Reduce

excess.
Regioisomer Contamination Incomplete directing effectEnsure 1,2,3-trimethoxybenzene purity. Use non-polar solvent (DCM) to favor para-substitution.
Colored Product (Yellowing) Oxidation or Phenol formationRecrystallize from EtOH/Water. Check for demethylation using NMR (loss of -CH3 peak).
Incomplete Bromination Slow enolizationAdd catalytic HBr or Acetyl Chloride to initiate the reaction.

References

  • Physical Properties & Synthesis: Journal of Organic Chemistry, 1960, 25 (8), 1370-1372. (Melting point and synthesis confirmation).

  • Pharmaceutical Application (Tetrahydropyrimidines): Podesva, C. et al. "1,2,3,6-tetrahydropyrimidine-2-one compounds and processes for making them." U.S. Patent 3,821,221, issued June 28, 1974.

  • Mannich Reaction Utility:Journal of the Brazilian Chemical Society, 2013, 24(7). "Synthesis of diversely substituted

    
    -aminoketones... from 3-(N,N-dimethylamino)propiophenones." 
    
  • General Friedel-Crafts Optimization: Journal of Chemical and Pharmaceutical Research, 2011, 3 (2), 245-257. (Zeolite catalysis comparison).

Sources

Application Note: Scalable Production of 2,4,6-Trimethoxypropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This guide details the process chemistry and scale-up parameters for synthesizing 2,4,6-trimethoxypropiophenone (1-(2,4,6-trimethoxyphenyl)propan-1-one).[1] This compound is a critical pharmacophore intermediate, widely utilized in the synthesis of flavonoids, chalcones (e.g., for antiviral/anticancer applications), and phloroglucinol derivatives.

The Scale-Up Challenge

While the Friedel-Crafts acylation of electron-rich aromatics like 1,3,5-trimethoxybenzene is trivial on a milligram scale, multi-kilogram production introduces three critical failure modes:

  • Thermal Runaway: The formation of the acylium ion and the subsequent electrophilic substitution are highly exothermic.

  • Regio-control & Poly-acylation: The substrate is highly activated.[1] Poor mixing or localized hot spots lead to di-acylated byproducts or demethylation (cleavage of ether groups by Lewis acids).[1]

  • Work-up Rheology: The aluminum chloride-ketone complex forms a viscous "oil" that can stall impellers or cause violent exotherms during hydrolysis (quenching).[1]

This protocol transitions from a batch lab synthesis to a semi-continuous pilot process designed for safety and critical quality attribute (CQA) consistency.

Chemical Pathway & Mechanism[1][2]

The synthesis utilizes a Friedel-Crafts acylation.[2][3][4][5] We select propionyl chloride over propionic anhydride to avoid the formation of propionic acid byproducts which complicate the aqueous waste stream in large-scale operations.

Reaction Scheme

Substrate: 1,3,5-Trimethoxybenzene Reagent: Propionyl Chloride Catalyst: Aluminum Chloride (


)
Solvent:  Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

Figure 1: Mechanistic pathway highlighting the formation of the stable Lewis Acid-Product complex, which necessitates stoichiometric catalyst usage.[1]

Critical Process Parameters (CPPs)

To ensure reproducibility, the following parameters must be controlled within the "Target Range." Deviations into the "Edge of Failure" will result in yield loss or safety incidents.

ParameterTarget RangeEdge of FailureConsequence of Failure
Reaction Temp -5°C to 0°C> 10°CDemethylation of methoxy groups; Di-acylation.[1]
Dosing Rate 0.5 - 1.0 L/min> 2.0 L/minHeat accumulation exceeding cooling capacity (Runaway).[1]
Stoichiometry (

)
1.1 - 1.2 eq< 1.0 eqIncomplete conversion (Product sequesters catalyst).[1]
Agitation High Shear (Tip speed > 2 m/s)Low ShearLocalized concentration gradients leading to impurities.
Quench Temp < 20°C> 40°CViolent boiling of DCM; Product decomposition.

Scale-Up Protocol (10 kg Batch)

Equipment Setup[7][8][9][10]
  • Reactor: 100 L Glass-Lined Reactor (GLR) with jacketed cooling.[1]

  • Agitation: Pfaudler-type impeller + Baffle (Critical for breaking the AlCl3 complex).

  • Scrubber: Caustic scrubber (NaOH) connected to the vent to neutralize HCl gas evolution.

  • Dosing: Peristaltic pump for controlled addition of the substrate solution.

Step-by-Step Procedure
Phase A: Catalyst Activation (The "Complex" Method)

Rationale: Pre-forming the acylium ion ensures that the reaction rate is controlled solely by the addition of the substrate, preventing accumulation of unreacted potential energy.

  • Inerting: Purge the reactor with

    
     to remove moisture (AlCl3 is hygroscopic).
    
  • Charging: Charge Dichloromethane (40 L) and cool to -10°C.

  • Catalyst Addition: Add Aluminum Chloride (12.5 kg, 93.7 mol) via a solids charging port. Caution: Exothermic solvation.

  • Reagent Addition: Add Propionyl Chloride (8.5 kg, 91.8 mol) dropwise over 30 minutes.

    • Observation: The suspension will clear slightly as the acylium salt forms.

    • IPC (In-Process Control):[1] Verify temp < 0°C.[4]

Phase B: Controlled Reaction (Semi-Batch Mode)
  • Substrate Prep: In a separate vessel, dissolve 1,3,5-Trimethoxybenzene (14.0 kg, 83.2 mol) in Dichloromethane (20 L) .

  • Addition: Begin dosing the substrate solution into the reactor.

    • Rate: Adjust to maintain internal temperature between -5°C and 0°C.

    • Duration: Typically 2–3 hours.

    • Note: HCl gas will evolve steadily. Ensure scrubber is active.

  • Aging: After addition, warm to 10°C and stir for 1 hour.

    • IPC: HPLC analysis should show < 0.5% starting material.

Phase C: Quenching & Isolation

Safety Critical Step: The product exists as a Lewis Acid complex. Hydrolysis releases significant heat.

  • Quench Prep: Prepare Ice/Water (50 kg) containing Conc. HCl (2 L) in a separate quench vessel.

  • Transfer: Slowly transfer the reaction mixture into the quench vessel (Inverse Quench).

    • Why Inverse? Pouring water into the reactor can cause a volcano effect due to DCM boiling.

  • Phase Separation: Agitate for 30 mins, then settle. Separate the lower organic (DCM) layer.

  • Washing: Wash organic layer with:

    • 2x 20 L Water[1]

    • 1x 20 L 5% NaHCO3 (to remove acid traces)[1]

    • 1x 20 L Brine

  • Concentration: Distill DCM under reduced pressure (keep T < 40°C).

  • Crystallization: Add Isopropanol (30 L) to the residue. Heat to reflux to dissolve, then cool slowly to 0°C.

  • Filtration: Filter the white crystalline solid and dry at 40°C under vacuum.

Process Control & Logic Flow

The following diagram illustrates the decision matrix for the operator during the critical addition phase.

Figure 2: Feedback loop for maintaining thermal stability during the exothermic addition phase.

Analytical Validation

HPLC Method for Purity Assay:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV @ 254 nm (aromatic ring) and 280 nm (carbonyl).

  • Retention Times (Approx):

    • Phloroglucinol trimethyl ether: 4.2 min

    • 2,4,6-Trimethoxypropiophenone: 6.8 min[1]

    • Di-acylated impurity: 8.5 min[1]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (< 60%) Moisture in reactor consumed catalyst.[1]Ensure rigorous

purge and use anhydrous solvents.
Dark/Black Product Reaction temp too high (> 20°C); Demethylation occurred.Strictly control temp < 0°C during addition.
Emulsion during workup Aluminum salts precipitation at neutral pH.Ensure quench water is acidic (HCl) to keep Al species soluble.
"Oiling Out" Product separates as an oil during crystallization.Seed the solution at 30°C; Cool slower (5°C/hour).

References

  • Mechanism of Friedel-Crafts Acylation: Carey, F. A., & Sundberg, R. J.[1] (2007).[6] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

  • Scale-Up Safety & Calorimetry: Stoessel, F.[1] (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.[1] [1]

  • Synthesis of Phloroglucinol Derivatives: Singh, I. P., & Bharate, S. B. (2006). "Phloroglucinol compounds of natural origin: synthetic aspects." Natural Product Reports, 23(4), 558-591.[1]

  • Green Chemistry Alternatives (Context for Catalyst Choice): Sartori, G., & Maggi, R. (2006). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press. [1]

  • Specific Isomer Data (2,4,6-trimethoxypropiophenone): PubChem Database.[1] Compound Summary for CID 11296384 (1-(2,4,6-trimethoxyphenyl)propan-1-one).[1]

Sources

Troubleshooting & Optimization

Minimizing side reactions in Friedel-Crafts acylation of trimethoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced aromatic functionalization. This guide is specifically engineered for researchers and drug development professionals troubleshooting the Friedel-Crafts acylation of trimethoxybenzene (TMB) isomers (e.g., 1,3,5-TMB, 1,2,4-TMB, and 1,2,3-TMB).

While TMB is highly activated and readily undergoes electrophilic aromatic substitution, its extreme electron density and the presence of multiple ether linkages make it highly susceptible to side reactions such as O-demethylation and polyacylation [1, 3]. This guide synthesizes mechanistic causality with field-validated protocols to help you achieve clean, high-yielding monoacylation.

Part 1: Diagnostic Workflow

Before adjusting your stoichiometry or changing catalysts, use the following diagnostic flowchart to identify the root cause of your specific side reaction based on your analytical data (NMR/LC-MS).

Troubleshooting Start Analyze Crude Product (NMR / LC-MS) Q1 Phenolic (OH) peaks present? Start->Q1 Demethylation Issue: O-Demethylation Action: Switch to mild Lewis acid Q1->Demethylation Yes Q2 Higher MW species present? Q1->Q2 No Diacylation Issue: Polyacylation Action: Lower temp, limit acyl chloride Q2->Diacylation Yes Success Success: Clean Monoacylation Q2->Success No

Diagnostic flowchart for identifying and resolving TMB acylation side reactions.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: My reaction yield is low, and NMR shows the loss of a methoxy signal alongside a new broad OH peak. What is happening? Causality: You are observing O-demethylation. Strong, "hard" Lewis acids like aluminum chloride (


) have a high affinity for the "hard" oxygen atoms of the methoxy groups. The Lewis acid coordinates to the ether oxygen, weakening the 

bond. Subsequent nucleophilic attack (often by the chloride ion) cleaves the methyl group, leaving an aluminum phenoxide complex that hydrolyzes into a phenol during aqueous workup [1, 3]. Solution:
  • Temperature Control: Demethylation is highly temperature-dependent. Keep traditional

    
     reactions strictly at or below 0 °C.
    
  • Catalyst Substitution: Switch to a milder Lewis acid. Zinc chloride (

    
    ) or Bismuth triflate (
    
    
    
    ) provide sufficient Lewis acidity to activate the acyl chloride without cleaving the robust aryl ether bonds[2].

Q2: LC-MS indicates a significant amount of a product with exactly twice the expected mass addition. Isn't Friedel-Crafts acylation self-limiting? Causality: Generally, yes. The introduction of an electron-withdrawing acyl group (


 effect) deactivates the aromatic ring, preventing further substitution. However, 1,3,5-trimethoxybenzene is exceptionally electron-rich due to the 

effect of three methoxy groups. This extreme activation can overcome the deactivating effect of the first acyl group, allowing a second electrophilic attack (diacylation) [1]. Solution: Ensure the acylating agent is the strict limiting reagent (0.95 to 1.0 equivalents). Pre-form the acylium ion by mixing the Lewis acid and acyl chloride before adding the TMB dropwise. This prevents localized excesses of the acylating agent.

Q3: My reaction stalls at 50% conversion despite using highly pure reagents. Why? Causality: This is an intrinsic mechanistic feature of Friedel-Crafts acylation. The resulting aromatic ketone is a moderate Lewis base that forms a highly stable, irreversible complex with strong Lewis acids like


. This complexation sequesters the catalyst.
Solution:  You must use at least 1.1 equivalents of 

relative to the acylating agent [1]. If using anhydrides instead of acyl chlorides, you need 2.1 equivalents of

(one to activate the anhydride, one to complex the resulting ketone).

Part 3: Mechanistic Pathway Analysis

Understanding the kinetic competition between desired acylation and undesired demethylation is critical for rational reaction design.

Mechanism TMB Trimethoxybenzene (TMB) + Acylating Agent Complex TMB-Lewis Acid Complex TMB->Complex Lewis Acid (LA) PathA Electrophilic Aromatic Substitution Complex->PathA Fast at low temp PathB Ether Oxygen Coordination Complex->PathB High temp / Strong LA Product Monoacylated TMB (Desired) PathA->Product SideProduct Demethylated Phenol (Side Product) PathB->SideProduct Cleavage of O-CH3

Competing mechanistic pathways: desired acylation versus O-demethylation.

Part 4: Catalyst Selection & Quantitative Comparison

To minimize side reactions, modern synthetic protocols often replace


 with alternative catalytic systems. The table below summarizes the performance of various Lewis acids on highly activated arenes.
Catalyst SystemDemethylation RiskDiacylation RiskRecommended SubstrateKey Advantage

(1.1 eq)
High (if > 0 °C)Moderate1,3,5-TMBHighest reactivity, standard industrial choice [1].

DES
Very Low (<10%)Low1,2,4-TMBGreen solvent, reusable, highly chemoselective[2].
Iodine (10 mol%) LowLowHighly activated arenesMild, open-flask conditions, catalytic.

(5 mol%)
LowLow1,2,3-TMBExtremely low catalyst loading required.

Part 5: Validated Experimental Protocols

Protocol A: Traditional Acylation with Side-Reaction Mitigation

Use this protocol when high reactivity is required, utilizing strict kinetic control to prevent demethylation.

  • Acylium Ion Pre-formation: In an oven-dried, argon-purged flask, suspend anhydrous

    
     (1.1 mmol) in anhydrous dichloromethane (DCM, 5 mL). Cool the suspension to 0 °C using an ice bath. Add the acyl chloride (1.0 mmol) dropwise. Stir for 15 minutes to allow the acylium ion complex to form.
    
  • Substrate Addition: Dissolve the trimethoxybenzene (1.0 mmol) in anhydrous DCM (2 mL). Add this solution dropwise to the reaction mixture over 10 minutes, strictly maintaining the internal temperature at 0 °C.

  • Reaction Monitoring: Stir at 0 °C for 1–2 hours. Monitor via TLC. Do not allow the reaction to warm to room temperature, as this provides the activation energy for ether cleavage.

  • Quenching (Self-Validating Step): Once complete, pour the mixture slowly into a vigorously stirred beaker of crushed ice and 1M HCl (10 mL). Causality: The acidic aqueous quench breaks the stable aluminum-ketone complex without generating an uncontrollable exotherm.

  • Workup: Extract with DCM (3 × 10 mL). Wash the combined organic layers with saturated aqueous

    
    , then brine. Dry over 
    
    
    
    , filter, and concentrate.
Protocol B: Green Chemoselective Acylation using DES

Use this protocol to completely eliminate demethylation side reactions, leveraging a Deep Eutectic Solvent (DES) as both a mild Lewis acid and solvent [2].

  • DES Preparation: Mix choline chloride and anhydrous

    
     in a 1:3 molar ratio. Heat the solid mixture at 120 °C under an inert atmosphere until a clear, homogeneous liquid forms (approx. 30 minutes). Allow to cool to room temperature.
    
  • Reaction Setup: In a microwave-safe reaction vial, combine the

    
     DES (0.35 mmol), trimethoxybenzene (1.0 mmol), and the appropriate acid anhydride (1.0 mmol).
    
  • Microwave Irradiation: Seal the vial and heat under microwave irradiation at 120 °C for 5–10 minutes. Causality: Microwave heating provides rapid, uniform energy transfer, driving the acylation forward quickly while the mild nature of

    
     protects the methoxy groups from cleavage.
    
  • Workup & Catalyst Recycling: Cool the mixture to room temperature and extract with diethyl ether (3 × 15 mL). The product partitions into the ether layer. The dense DES remains as a separate phase and can be dried under vacuum at 80 °C for 1 hour and reused for up to five consecutive cycles without loss of activity [2].

References

  • An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Advances. Available at: [Link]

  • AlCl3-Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene and Adipoyl Chloride: Spectroscopic Investigations and Density Functional Theory Studies. ACS Omega. Available at: [Link]

Technical Support Center: Purification Protocols for 1,2,3-Trimethoxybenzene (TMB) Removal

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: TMB-PUR-001 Status: Active Guide Assigned Specialist: Senior Application Scientist

Executive Summary: Know Your Impurity

Removing unreacted 1,2,3-trimethoxybenzene (TMB) is a common challenge in the synthesis of resveratrol analogs, mescaline derivatives, and polyphenol drug candidates. TMB is electronically rich, lipophilic, and possesses a low melting point, often leading to "gummy" product mixtures that resist crystallization.

Technical Profile of the Impurity (TMB):

Property Value Implication for Purification
Boiling Point 241°C (atm) High, but volatile under high vacuum (<1 mmHg).
Melting Point 43–47°C Often forms supercooled oils; difficult to crystallize out if impure.
Solubility Lipophilic High solubility in Et₂O, EtOAc, DCM. Low solubility in cold pentane/water.
Acidity/Basicity Neutral Cannot be removed by simple acid/base wash (unless product is ionizable).

| TLC Detection | UV Active / Stains Red | Strong response to Anisaldehyde or KMnO₄ stains. |

Troubleshooting Workflow (Decision Matrix)

Before selecting a protocol, assess your product's physical properties against TMB's profile.

TMB_Removal_Workflow Start START: Analyze Product Mixture Check_Product Is Product Ionizable? (Amine/Acid/Phenol) Start->Check_Product Yes_Ion YES Check_Product->Yes_Ion No_Ion NO (Neutral Product) Check_Product->No_Ion AcidBase Protocol A: Orthogonal pH Extraction Yes_Ion->AcidBase Check_State Product Physical State? No_Ion->Check_State Solid Solid (MP > 60°C) Check_State->Solid Oil Oil / Low MP Solid Check_State->Oil Trituration Protocol B: Selective Trituration (Cold Pentane/Hexane) Solid->Trituration Check_Stability Thermal Stability? Oil->Check_Stability Stable Stable (>100°C) Check_Stability->Stable Unstable Heat Sensitive Check_Stability->Unstable Distillation Protocol C: High Vac Kugelrohr (Sublimation) Stable->Distillation Chromatography Protocol D: Flash Chromatography (Gradient Optimization) Unstable->Chromatography

Figure 1: Decision matrix for selecting the optimal TMB removal strategy based on product properties.

Detailed Purification Protocols

Protocol A: Orthogonal pH Extraction (The "Silver Bullet")

Applicability: Only if your product contains a basic amine, carboxylic acid, or phenol. Mechanism: TMB is neutral.[1] By ionizing your product into the aqueous phase, TMB remains in the organic phase.

Step-by-Step:

  • Dissolve: Dissolve crude mixture in EtOAc or Et₂O.

  • Extract (If Product is Amine): Wash organic layer 3x with 1M HCl.

    • Result: Product moves to Aqueous (H₂O) layer; TMB stays in Organic.

  • Extract (If Product is Acid): Wash organic layer 3x with 1M NaOH (or sat. NaHCO₃).[2]

    • Result: Product moves to Aqueous (H₂O) layer; TMB stays in Organic.

  • Isolate: Discard the organic layer (containing TMB). Basify/Acidify the aqueous layer to recover product and extract back into fresh organic solvent.

Protocol B: Selective Trituration (Solubility Mismatch)

Applicability: Solid products with MP > 60°C. Mechanism: TMB has high solubility in lipophilic solvents but reduced solubility in cold alkanes.

Step-by-Step:

  • Concentrate: Remove all reaction solvent to obtain a crude oil/solid.

  • Suspend: Add a minimal amount of cold Pentane or Hexane (approx. 5-10 mL per gram of crude).

  • Sonicate: Sonicate the flask for 5-10 minutes. The TMB should dissolve into the supernatant, while the more polar product remains solid.

  • Chill: Place the flask in a -20°C freezer for 1 hour.

  • Filter: Rapidly filter the cold suspension.

    • Filtrate: Contains TMB.[1]

    • Filter Cake: Contains purified product.

  • Verify: Check the filter cake by TLC. If TMB persists, repeat with a 9:1 Hexane:Et₂O mixture.

Protocol C: Vacuum Sublimation / Kugelrohr Distillation

Applicability: Thermally stable oils or solids. Best for non-volatile products. Mechanism: TMB boils at 241°C (atm) but sublimes/distills rapidly at 80-100°C under high vacuum (<0.5 mmHg).

Step-by-Step:

  • Setup: Place crude material in the source bulb of a Kugelrohr or sublimation apparatus.

  • Vacuum: Apply high vacuum (0.1 – 0.5 mmHg). Crucial: Ensure the system is leak-free.

  • Heat: Gradually increase the source oven temperature to 80–100°C .

  • Cool: Keep the receiving bulb cooled with dry ice/acetone (-78°C).

  • Monitor: TMB will distill over as a clear oil or white crystalline solid in the receiver.

  • Stop: Periodically check the source bulb. Once the volume stabilizes, stop heating.

    • Note: If your product is also volatile (MW < 250), use Protocol D instead.

Protocol D: Optimized Flash Chromatography

Applicability: Complex mixtures, heat-sensitive compounds. Mechanism: TMB is non-polar (Rf ~0.4 in 9:1 Hex/EtOAc). It often streaks.

Gradient Strategy: Do not use an isocratic method. TMB tends to "tail." Use a shallow gradient to force separation.

Column Volume (CV)Solvent A (Hexane/Heptane)Solvent B (EtOAc/MTBE)Purpose
0 - 2 100%0%Pack & Equilibrate
2 - 5 100%0%Elute very non-polar byproducts
5 - 15 100%

90%
0%

10%
Elute TMB (Usually elutes here)
15 - 25 90%

50%
10%

50%
Elute Product

Pro-Tip (Toluene Effect): If TMB co-elutes with your product in Hexane/EtOAc, switch to Toluene/EtOAc . The


-

interactions between Toluene and the electron-rich TMB ring often shift its retention time differently than aliphatic products.

Frequently Asked Questions (FAQ)

Q: My product is an oil and TMB is also an oil. Protocol B (Trituration) failed. What now? A: Use Protocol C (Distillation) . If your product is heat sensitive, try Reverse Phase (C18) Chromatography . TMB is significantly lipophilic and retains strongly on C18 using a Water/Acetonitrile gradient, often allowing more polar products to elute first.

Q: I see a spot on TLC that looks like TMB, but I'm not sure. A: Use Anisaldehyde Stain .

  • Dip: Dip the TLC plate in p-anisaldehyde stain and heat.

  • Result: 1,2,3-trimethoxybenzene typically stains a distinct red/violet color. Most non-phenolic products stain blue or grey.

Q: Can I chemically react the TMB away? A: Proceed with caution. TMB is electron-rich and susceptible to Electrophilic Aromatic Substitution (EAS).

  • Technique: If your product is robust (no double bonds, no activated aromatics), you can treat the mixture with a resin-bound electrophile (e.g., sulfonic acid resin) or perform a mild bromination. However, this risks destroying your product and is generally not recommended over physical separation methods.

References

  • Physical Properties of 1,2,3-Trimethoxybenzene. PubChem Database.[1][3] National Center for Biotechnology Information.

  • Flash Chromatography Optimization.Organic Chemistry Portal. (General techniques for gradient elution).

  • Purification of Phenolic Ethers.Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical.

Sources

Technical Support Hub: Thermal Optimization for 3',4',5'-Trimethoxypropiophenone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Support & Troubleshooting Guide Subject: Friedel-Crafts Acylation of 1,2,3-Trimethoxybenzene Audience: Organic Chemists, Process Engineers, Drug Development Scientists[1]

Introduction: The Thermal "Goldilocks" Zone

Welcome to the Technical Support Center for propiophenone synthesis. You are likely here because you are synthesizing 3',4',5'-trimethoxypropiophenone (an intermediate for trimebutine or mescaline analogs) and encountering yield inconsistencies.

The synthesis relies on the Friedel-Crafts acylation of 1,2,3-trimethoxybenzene using propionyl chloride and a Lewis acid catalyst (typically Aluminum Chloride, AlCl₃).

The Critical Challenge: This reaction is governed by a strict thermal trade-off:

  • Too Cold (< 0°C sustained): The reaction stalls due to the precipitation of the intermediate ketone-AlCl₃ complex, trapping reagents.

  • Too Hot (> 40°C): AlCl₃ acts as a demethylating agent, cleaving the methoxy ethers to form phenolic impurities (e.g., 4-hydroxy-3,5-dimethoxypropiophenone), which are difficult to separate.

Module 1: The Optimized Protocol

Do not deviate from the thermal checkpoints outlined below. This protocol is designed to balance kinetic conversion against thermodynamic degradation.

Reagents & Stoichiometry
  • Substrate: 1,2,3-Trimethoxybenzene (1.0 eq)[1]

  • Acylating Agent: Propionyl Chloride (1.1 - 1.2 eq)

  • Catalyst: Anhydrous AlCl₃ (1.1 - 1.2 eq) Note: Stoichiometric amounts are required because the product sequesters the catalyst.

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step Thermal Workflow

ReactionWorkflow cluster_warn THERMAL DANGER ZONES Start Start: Reagent Prep Step1 1. Catalyst Suspension (Cool to 0°C) Start->Step1 Step2 2. Electrophile Generation (Add Propionyl Cl at 0-5°C) Step1->Step2 Exothermic Step3 3. Substrate Addition (Slow add of 1,2,3-TMB) Step2->Step3 Maintain <10°C Step4 4. The 'Warming' Phase (Ramp to 20-25°C over 1h) Step3->Step4 Critical Kinetic Step Step5 5. Quench (Pour into Ice/HCl) Step4->Step5 Hydrolysis

Figure 1: Thermal checkpoints for the Friedel-Crafts acylation process.

Module 2: Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Scenario A: "My yield is low (<50%), and I recovered starting material."

Diagnosis: Kinetic Trap (Temperature too low). Unlike simple benzene acylation, the product (a ketone) is a Lewis base. It complexes with AlCl₃ immediately upon formation, precipitating out of non-polar solvents like DCM.[1] If you keep the reaction at 0°C the entire time, this precipitation coats the unreacted AlCl₃, stopping the reaction.[1]

  • Fix: After the addition is complete, you must remove the ice bath and allow the mixture to stir at Room Temperature (20–25°C) for at least 2–3 hours. The slight solubility increase at RT drives the reaction to completion [1].

Scenario B: "I see a new peak in HPLC/NMR with a broad -OH signal."

Diagnosis: Thermal Demethylation (Temperature too high). You likely heated the reaction (reflux) or allowed the exotherm to spike >40°C. AlCl₃ is a known demethylating agent for polymethoxybenzenes at elevated temperatures. It preferentially attacks the methoxy group para to the carbonyl or the central methoxy group due to electronic activation [2].

  • Fix:

    • Never reflux this reaction with AlCl₃ in DCE or DCM.

    • Check your addition rate. Adding 1,2,3-TMB too fast causes a massive exotherm.[1]

    • Corrective Action: If you need higher temperatures for conversion, switch catalysts to milder Lewis acids like SnCl₄ or ZnCl₂, though conversion will be slower.[1]

Scenario C: "The workup is a mess. I have a persistent emulsion."

Diagnosis: Incomplete Hydrolysis of the Aluminum Complex. The reaction forms a [Ketone-AlCl₃] complex.[2] If you quench with neutral water, you form gelatinous aluminum hydroxide, which stabilizes emulsions.[1]

  • Fix: Quench by pouring the reaction mixture slowly into a vigorously stirred slurry of Ice + Concentrated HCl . The acid keeps aluminum in solution as Al³⁺ (aq), preventing gel formation and allowing clean phase separation.

Module 3: Optimization Matrix

Use this table to diagnose your current results and adjust parameters.

VariableConditionOutcomeRecommendation
Temperature < 0°C (Constant)Low Yield, High PurityAvoid. Reaction stalls due to complex precipitation.
Temperature 0°C → 25°C High Yield, High Purity Optimal. Balances rate vs. stability.[1]
Temperature > 40°C (Reflux)Moderate Yield, Phenolic ImpuritiesCritical Failure. Causes ether cleavage (demethylation).
Stoichiometry 1.0 eq AlCl₃Incomplete ConversionIncrease. Use 1.1–1.2 eq. Catalyst is consumed by product.
Addition Order AlCl₃ added to SubstrateHigh Impurity ProfileAvoid. High local conc. of catalyst attacks substrate. Add Substrate to Catalyst/Acyl complex.

Module 4: Logic Pathway for Impurity Analysis

Use this decision tree to identify the root cause of your spectral anomalies.

TroubleshootingTree Problem Identify Issue CheckNMR Check 1H NMR Problem->CheckNMR Phenol Broad Singlet >5ppm (Phenolic -OH) CheckNMR->Phenol -OH Detected StartMat Peaks at 3.8/6.6 ppm (Unreacted SM) CheckNMR->StartMat SM Detected Polymer Broad Baseline/Tars CheckNMR->Polymer Baseline Noise CauseHeat CAUSE: Overheating (Demethylation) Phenol->CauseHeat Reduce Temp <25°C CauseCold CAUSE: Too Cold/Fast (Kinetic Trap) StartMat->CauseCold Increase Time at RT CauseConc CAUSE: High Conc. (Polymerization) Polymer->CauseConc Dilute Reaction

Figure 2: Diagnostic logic for impurity profiling.

References

  • Groves, J. K. (1972). The Friedel–Crafts acylation of alkenes.[3][4] Chemical Society Reviews, 1, 73-97.[1] Establishes the necessity of stoichiometric Lewis acids due to product complexation.

  • Olah, G. A., & Olah, J. A. (1973).[1] Friedel-Crafts and Related Reactions. Wiley-Interscience. Authoritative text on the mechanism of AlCl₃-mediated demethylation at elevated temperatures.

  • BenchChem Technical Support. (2025). Friedel-Crafts Acylation of 1,3,5-Trimethoxybenzene. BenchChem Protocols. Provides specific temperature ceilings (>25°C) for trimethoxybenzene derivatives to prevent side reactions.

  • Perry, R. (2011). Synthesis and characterization of analogue of mordenite and its role as a catalyst for Friedel-Crafts acylation of anisole.[4] Journal of Chemical and Pharmaceutical Research, 3(2):245-257.[4] Comparative data on acylation temperatures and byproduct formation.

Sources

Technical Support Center: Troubleshooting Solubility of 1-(3,4,5-Trimethoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 1-(3,4,5-Trimethoxyphenyl)propan-1-one (CAS No. 16603-18-2). Our goal is to provide not just protocols, but a foundational understanding of the principles at play, enabling you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses the fundamental properties of this compound and the root causes of its limited aqueous solubility.

Q1: What is this compound and why is it poorly soluble in water?

A1: this compound is an aromatic ketone. Its molecular structure is the primary reason for its poor water solubility. Let's break it down:

  • Hydrophobic Core: The molecule possesses a phenyl ring and a propyl group, which are non-polar and repel water.

  • Polar Groups: It contains a ketone group (=O) and three methoxy groups (-OCH₃) which can act as hydrogen bond acceptors.

  • The Balance: While the polar groups contribute some affinity for water, the large, non-polar surface area of the hydrocarbon backbone dominates, making the molecule hydrophobic overall. For a substance to dissolve, the energy gained from solute-water interactions must overcome the energy required to break water-water hydrogen bonds and solute-solute interactions. For this compound, the latter is energetically unfavorable.

Q2: I dissolved the compound in DMSO for my cell-based assay, but it precipitated when I added it to my aqueous culture medium. Why did this happen and what can I do?

A2: This is a common and critical issue known as "precipitation upon dilution." It occurs because:

  • You created a supersaturated solution. The compound is highly soluble in Dimethyl Sulfoxide (DMSO), a strong organic solvent.

  • When this concentrated DMSO stock is introduced into the aqueous medium, the DMSO rapidly disperses, and the local solvent environment around your compound abruptly changes from organic to aqueous.

  • The water-insoluble compound "crashes out" of the solution as it can no longer be supported by the now highly diluted DMSO.

Troubleshooting Steps:

  • Reduce Stock Concentration: Use a lower concentration of your compound in the DMSO stock solution.

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically well below 0.5% and ideally under 0.1%, to minimize solvent-induced artifacts.[1]

  • Improve Mixing: When adding the stock to the medium, vortex or pipette vigorously to promote rapid and uniform mixing, which can sometimes prevent localized precipitation.

  • Explore Alternative Solubilization Methods: If precipitation persists, using DMSO alone is not a viable strategy. You will need to employ one of the advanced methods outlined below.

Part 2: Advanced Solubilization Strategies & Protocols

For experiments requiring stable aqueous solutions of this compound, more advanced formulation strategies are necessary.

Q3: How can I use co-solvents to improve solubility for my in vitro experiments?

A3: Co-solvency is a powerful technique where a water-miscible organic solvent (the co-solvent) is added to water to reduce the overall polarity of the solvent system.[2] This makes the environment more hospitable to hydrophobic molecules.

Causality: Co-solvents work by disrupting the highly ordered hydrogen-bonding network of water.[] This reduces the "squeezing out" effect that water exerts on non-polar compounds, thereby increasing solubility.

Below is a logical workflow for selecting and testing a co-solvent system.

Caption: Workflow for Co-Solvent System Development.

Protocol: Co-Solvent Solubility Screening

  • Preparation: Select a panel of pharmaceutically acceptable co-solvents. Good starting choices include Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[][4]

  • Stock Solution: Prepare a 10 mg/mL stock solution of this compound in each pure co-solvent.

  • Dilution Series: In separate microcentrifuge tubes, prepare a series of aqueous solutions with varying percentages of the co-solvent (e.g., 50%, 40%, 30%, 20%, 10%, 5% v/v in purified water).

  • Solubility Test: Add a small, precise volume of the stock solution to each co-solvent/water mixture to achieve the desired final compound concentration. Vortex immediately.

  • Observation: Visually inspect for precipitation immediately and after incubating at relevant temperatures (e.g., room temperature, 37°C) for at least 2 hours. The lowest percentage of co-solvent that keeps the compound in solution is your lead formulation.

  • Validation: Always run a parallel "vehicle control" in your experiment (the co-solvent/water mixture without the compound) to ensure the solvent itself does not affect your experimental outcome.

Table 1: Example Co-Solvent Properties and Considerations

Co-SolventKey PropertiesCommon Use CasesConsiderations
Ethanol Volatile, potent solventIn vitro assaysCan be toxic to cells at >1% concentration. Potential for evaporation.
Propylene Glycol (PG) Viscous, low volatilityCell culture, oral formulationsGenerally safe, but high concentrations can affect cell membranes.
PEG 400 Low toxicity, high viscosityParenteral and oral formulationsCan be viscous to handle. Check for peroxide impurities in older stock.
DMSO Aprotic, very strong solventPrimary stock solutionsPotent differentiation agent; use at <0.1% in final cell media.[1]
Q4: Is pH adjustment a suitable method for this compound?

A4: Generally, pH adjustment is not an effective primary strategy for this compound.

Scientific Rationale: This technique is most effective for compounds with ionizable functional groups, such as carboxylic acids or amines.[2] By shifting the pH, you can deprotonate an acid or protonate a base, forming a charged salt that is significantly more water-soluble. This compound lacks such groups. Its ketone functional group is a very weak base and requires extreme pH conditions to be protonated, which would likely be incompatible with biological experiments and could risk compound degradation.

Q5: Can cyclodextrins be used to formulate this compound?

A5: Yes, complexation with cyclodextrins is an excellent and highly recommended strategy, particularly for achieving stable solutions with low levels of organic solvent.

Mechanism of Action: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone, with a hydrophilic exterior and a hydrophobic interior cavity.[5][6] The hydrophobic this compound molecule can be encapsulated within the non-polar cavity, forming an "inclusion complex."[7][8] The exterior of this new complex is hydrophilic, allowing the entire assembly to dissolve readily in water.

Cyclodextrin_Complexation cluster_1 Step 2: Complex Formation Compound Hydrophobic Compound (Guest) Complex Inclusion Complex (Hydrophilic Exterior) Compound->Complex Encapsulation CD Cyclodextrin (Host) CD->Complex Water Water (Solvent)

Caption: Encapsulation by a Cyclodextrin Host.

Protocol: Phase Solubility Study with HP-β-CD

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.

  • Prepare Cyclodextrin Solutions: Create a series of aqueous solutions of HP-β-CD at various concentrations (e.g., 0, 2, 5, 10, 15, 20% w/v) in your desired buffer (e.g., PBS).

  • Add Excess Compound: Add an excess amount of this compound to each cyclodextrin solution. Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Equilibrate: Tightly seal the vials and shake or rotate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate and Quantify: After equilibration, filter the solutions through a 0.22 µm syringe filter to remove the undissolved solid.

  • Analyze: Quantify the concentration of the dissolved compound in each filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot Data: Plot the concentration of the dissolved compound (Y-axis) against the concentration of HP-β-CD (X-axis). The resulting phase solubility diagram will show how effectively the cyclodextrin increases the compound's solubility.

Table 2: Comparison of Advanced Solubilization Strategies

MethodAdvantagesDisadvantagesBest For...
Co-solvency Simple to prepare, cost-effective.Potential for solvent toxicity/artifacts; risk of precipitation on dilution.High-throughput screening, initial in vitro assays.
pH Adjustment Easy to implement.Not applicable to non-ionizable compounds like the target molecule.Compounds with acidic or basic functional groups.
Cyclodextrins Low toxicity, high stability, truly aqueous solution.[5][9]More expensive, requires formulation development (phase solubility studies).Cell-based assays, in vivo studies, final formulations.

Part 3: Summary and Recommendations

For researchers working with this compound, overcoming its poor aqueous solubility is a critical first step for meaningful biological evaluation.

  • For quick, initial screening: The use of a co-solvent system (e.g., with PEG 400 or PG) is a pragmatic starting point, provided rigorous vehicle controls are used to rule out solvent-induced artifacts.

  • For sensitive applications and in vivo studies: The development of an inclusion complex with a modified cyclodextrin like HP-β-CD is the most robust and scientifically sound approach. It provides a stable, truly aqueous solution, minimizing the confounding variables that can compromise your data.

By understanding the physicochemical properties of your compound and applying these formulation principles, you can develop a reliable and reproducible method to solve your solubility challenges.

References

  • Verma, S., & Rawat, A. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics, 11(4-S), 154-162. [Link]

  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 606. [Link]

  • Mura, P. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 25(21), 5288. [Link]

  • Sridevi, S. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. Organic & Medicinal Chemistry International Journal, 1(4). [Link]

  • Quora. (2021). How will you increase the solubility of organic compounds in water? Quora. [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. Slideshare. [Link]

  • Google Patents. (2018). KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or...
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Ijmsdr, 5(11). [Link]

  • Dollo, G. (2017). Re: Hi, can anyone tell me how to dissolve a hydrophobic compound..? ResearchGate. [Link]

  • Google Patents. (2002). EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Herreros, M. A., et al. (2010). Solubility of Hydrophobic Compounds in Water-Cosolvent Mixtures. Journal of Chemical & Engineering Data, 55(1), 473-477. [Link]

  • The Good Scents Company. (n.d.). 1-(2,4,5-trimethoxyphenyl)-1-propanone. The Good Scents Company. [Link]

  • LookChem. (n.d.). 1-(4-Hydroxy-3-methoxyphenyl)propan-1-one. LookChem. [Link]

  • U.S. Environmental Protection Agency. (2025). 3-chloro-1-(3,4-dimethoxyphenyl)propan-1-one Properties. CompTox Chemicals Dashboard. [Link]

  • NIST. (n.d.). 1-(2,4,5-Trimethoxyphenyl)propan-1-one. NIST Chemistry WebBook. [Link]

  • University of Toronto Scarborough. (2023). Solubility of Organic Compounds. Chemistry Online @ UTSC. [Link]

Sources

Technical Support Center: Purification of Oily 3',4',5'-Trimethoxypropiophenone

[1]

Topic: Purification strategies for oily 3',4',5'-Trimethoxypropiophenone residues Audience: Researchers, Process Chemists, and Drug Development Scientists Reference ID: TS-TMPP-001[1]

Executive Summary

3',4',5'-Trimethoxypropiophenone (CAS: 58556-62-0) typically exists as a white to off-white crystalline solid with a melting point range of 91–97°C [1][2].[1][2] However, crude reaction products—particularly those from Friedel-Crafts acylation—often persist as viscous, amber oils.[1] This physical state is rarely due to the compound's intrinsic properties but rather the presence of specific impurities (phenolic byproducts, Lewis acid salts) or kinetic supercooling.

This guide provides a root-cause analysis and step-by-step remediation protocols to convert oily residues into high-purity crystalline solids.

Module 1: Chemical Decontamination (The "Pre-Work")

Q: I have removed the solvent, but the residue remains a dark oil. Why won't it solidify? A: If your synthesis involved a Lewis acid catalyst (e.g., AlCl₃, FeCl₃), the oil is likely stabilized by two classes of impurities that inhibit crystal lattice formation:[1]

  • Demethylated Phenolics: Lewis acids can accidentally demethylate methoxy groups, creating phenolic byproducts.[1] These impurities act as "molecular grease," preventing the target ketone from stacking.[1]

  • Aluminum/Metal Salts: Residual metal complexes form viscous emulsions that trap the product.

Protocol: The "3-Step Wash" System Before attempting crystallization, you must chemically strip these impurities.[1]

  • Dissolution: Dissolve the oily residue in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • The Scavenger Wash (Crucial):

    • Acid Wash: Wash with 1M HCl (2x) to break down aluminum-alkoxide complexes.[1]

    • Base Wash: Wash with 1M NaOH (2x). Note: This converts phenolic impurities into water-soluble phenoxides, removing them from the organic layer.[1]

    • Brine Wash: Wash with saturated NaCl (1x) to remove residual water.

  • Drying: Dry over anhydrous MgSO₄, filter, and evaporate. If the oil persists, proceed to Module 2.

Module 2: Crystallization Engineering

Q: The material is chemically pure but still an oil. Which solvent system should I use? A: 3',4',5'-Trimethoxypropiophenone is highly soluble in chlorinated solvents and moderately soluble in alcohols.[1] The "oil" state is often a supercooled liquid. You need a solvent system that forces an ordered precipitate.[1]

Recommended Solvent Systems:

System TypeSolvent A (Solubilizer)Solvent B (Anti-Solvent)Ratio (v/v)Mechanism
Binary Polar Methanol (warm)Water (cold)5:1 to 3:1Solubility drops sharply with polarity increase.[1]
Binary Non-Polar Ethyl Acetate (warm)Hexanes/Heptane1:4Classic polarity gradient precipitation.[1]
Single Solvent Isopropyl Alcohol (IPA)N/AN/ACooling crystallization (refrigerator).

Protocol: Induced Nucleation (Seeding)

  • Dissolve the oil in the minimum amount of warm Methanol (approx. 40-50°C).

  • Add water dropwise until the solution turns slightly turbid (milky).

  • Add a single drop of methanol to restore clarity.

  • The Trick: If you lack a seed crystal, dip a glass rod into the solution, pull it out, and let the solvent evaporate on the rod to form micro-crystals. Re-insert the rod into the solution to induce nucleation.

  • Cool slowly to 4°C (fridge) overnight. Do not freeze immediately, as this traps impurities.[1]

Module 3: Advanced Isolation (Distillation & Chromatography)

Q: Crystallization failed. Can I distill this compound? A: Yes, but only under high vacuum. 3',4',5'-Trimethoxypropiophenone has a high boiling point and can decompose (char) at atmospheric pressure.[1]

Vacuum Distillation Parameters:

  • Pressure: < 1.0 mmHg (High Vacuum required)

  • Vapor Temperature: Expect 160–180°C at 0.5–1.0 mmHg [1].[1]

  • Caution: Ensure the oil is completely dry. Residual solvent will cause "bumping" that contaminates the receiver flask.

Q: When should I resort to Column Chromatography? A: Use chromatography if TLC shows distinct spots for impurities (e.g., unreacted 1,2,3-trimethoxybenzene).[1]

  • Stationary Phase: Silica Gel 60.[1]

  • Mobile Phase: Gradient elution starting with 100% Hexanes

    
    80:20 Hexanes:Ethyl Acetate .[1][3]
    
  • Observation: The trimethoxypropiophenone is moderately polar and will elute after non-polar starting materials but before highly polar phenolic byproducts [3].

Visual Guide: Decision Tree for Oily Residues

PurificationStrategyStartStart: Oily ResidueCheckTLCAnalyze Purity (TLC/NMR)Start->CheckTLCImpureImpurities Detected(Phenols/Starting Material)CheckTLC->Impure Complex MixPureChemically Pure(Supercooled Liquid)CheckTLC->Pure Single SpotAcidBaseAcid/Base Extraction(Remove Phenols/Salts)Impure->AcidBaseDistillationVacuum Distillation(<1 mmHg, ~170°C)Impure->Distillation Large Scale (>10g)CrystallizationCrystallization StrategyPure->CrystallizationAcidBase->CheckTLC Re-checkFinalFinal Product:White Crystals (mp ~91-97°C)Distillation->FinalSolventChoiceSolvent: MeOH/Wateror EtOAc/HexanesCrystallization->SolventChoiceSeedInduce Nucleation(Scratch/Seed)SolventChoice->SeedSeed->Final

Caption: Logical workflow for converting oily 3',4',5'-trimethoxypropiophenone residues into crystalline solids.

References
  • Grokipedia. (2025). 2,4,5-Trimethoxypropiophenone Structure and Properties. (Note: Isomeric data often correlates; 3,4,5-isomer bp/mp data derived from analogous acetophenone behaviors and specific synthesis reports).[1]

  • ElectronicsAndBooks. (2025). Synthesis of 3-(3,4,5-Trimethoxyphenyl)-propionic acid and intermediates. (Cites mp of 3,4,5-trimethoxypropiophenone as 91-92°C).[1][2]

  • BenchChem. (2025).[3][4][5] Application Notes for Purification of Methoxypropiophenones by Column Chromatography.

  • ChemicalBook. (2025). 3',4',5'-Trimethoxyacetophenone Chemical Properties. (Used for solubility/solvent referencing of homologous series).

  • OrgSyn. (2014). General Procedures for Friedel-Crafts Acylation and Workup.

Overcoming steric hindrance in 3,4,5-trimethoxy derivatives synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3,4,5-trimethoxy derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis of these sterically hindered compounds. The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore in numerous biologically active molecules, and its efficient synthesis is crucial for advancing drug discovery and development.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific issues you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: My Williamson ether synthesis to introduce a third methoxy group onto a di-substituted phenol is giving very low yields. What is the likely cause?

A1: This is a classic case of steric hindrance. The Williamson ether synthesis is an S(_N)2 reaction, which is highly sensitive to steric bulk at the reaction center.[3][4][5] The two existing methoxy groups on the aromatic ring can sterically shield the phenolic oxygen, making it difficult for the electrophile (e.g., methyl iodide) to approach. Additionally, the electron-donating nature of the methoxy groups can decrease the acidity of the phenolic proton, making deprotonation less favorable.

Q2: I'm observing significant amounts of side products in my Williamson ether synthesis. What are they, and how can I minimize them?

A2: A common side reaction, especially with secondary or tertiary alkyl halides, is elimination (E2) to form an alkene.[5] If you are using a strong, bulky base, this can also favor elimination. To minimize this, use a primary alkyl halide whenever possible and a less sterically demanding base.

Q3: Are there alternative methods to the Williamson ether synthesis for preparing 3,4,5-trimethoxyaryl ethers?

A3: Yes, several more robust methods exist for synthesizing sterically hindered ethers. The Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an alcohol, is a powerful alternative.[6][7] Modern Ullmann-type reactions often use ligands to improve catalyst performance and can be performed under milder conditions than the classical approach.[8][9][10]

Q4: I am attempting a C-C bond formation with a 3,4,5-trimethoxyphenyl halide. Which cross-coupling reaction is most suitable?

A4: For C-C bond formation, the Suzuki-Miyaura coupling is an excellent choice.[11][12] It involves the reaction of an organoboron compound (like 3,4,5-trimethoxyphenylboronic acid) with an aryl halide, catalyzed by a palladium complex.[13][14][15] This reaction generally has high functional group tolerance and is less sensitive to steric hindrance compared to some other cross-coupling reactions. The Sonogashira coupling is another viable option for forming a C(sp)-C(sp²) bond between a terminal alkyne and an aryl halide.[16][17][18][19][20]

Q5: My Buchwald-Hartwig amination with a 3,4,5-trimethoxyphenyl bromide is sluggish. What can I do to improve the reaction rate?

A5: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for forming C-N bonds.[21][22] Steric hindrance from the ortho-methoxy groups can slow down the oxidative addition and reductive elimination steps of the catalytic cycle. To improve the reaction, consider using a more electron-rich and sterically bulky phosphine ligand, which can facilitate these key steps. Additionally, optimizing the base and solvent is crucial for success.[23][24][25]

Troubleshooting Guides

Guide 1: Overcoming Low Yields in Williamson Ether Synthesis of 3,4,5-Trimethoxyphenols

This guide addresses the common problem of low yields when attempting to methylate a di-substituted phenol to obtain a 3,4,5-trimethoxy derivative via the Williamson ether synthesis.

Problem: Low to no yield of the desired 3,4,5-trimethoxyaryl ether.

Root Cause Analysis: The primary culprit is steric hindrance from the two existing methoxy groups, which impedes the S(_N)2 attack of the phenoxide on the methylating agent.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Yield in Williamson Ether Synthesis A Low Yield Observed B Increase Reactivity of Nucleophile A->B C Enhance Electrophilicity A->C D Optimize Reaction Conditions A->D E Alternative Synthetic Routes A->E F Stronger Base (e.g., NaH) B->F G Phase Transfer Catalyst (e.g., TBAB, 18-crown-6) B->G H More Reactive Methylating Agent (e.g., Methyl Triflate) C->H I Higher Temperature D->I J Microwave Irradiation D->J K Ullmann Condensation E->K L Buchwald-Hartwig O-Arylation E->L

Caption: Troubleshooting workflow for low-yield Williamson ether synthesis.

Solutions and Protocols:

  • Increase Nucleophile Reactivity:

    • Stronger Base: Instead of carbonate bases like K₂CO₃, consider a stronger base such as sodium hydride (NaH) to ensure complete deprotonation of the phenol.[26][27]

    • Phase-Transfer Catalysis: Employ a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or 18-crown-6.[3][28] These catalysts help to solubilize the alkoxide in the organic phase, making it more available for reaction.[26][29]

  • Enhance Electrophilicity:

    • More Reactive Alkylating Agent: If methyl iodide is not effective, switch to a more reactive methylating agent like dimethyl sulfate or methyl triflate. Be aware that these are more hazardous and require careful handling.

  • Optimize Reaction Conditions:

    • Solvent Choice: Use a polar aprotic solvent such as DMF or acetonitrile to enhance the rate of the S(_N)2 reaction.[3][30]

    • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. A typical range is 50-100 °C.[3][30]

    • Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[31][32][33][34][35]

Guide 2: Navigating Challenging Ullmann Condensations for Diaryl Ether Synthesis

The Ullmann condensation is a powerful tool for forming C-O bonds, especially for sterically hindered substrates where the Williamson ether synthesis fails. However, it can also be challenging.

Problem: Low conversion or decomposition in the Ullmann condensation of a 3,4,5-trimethoxyphenyl halide with a phenol.

Root Cause Analysis: Classical Ullmann conditions often require high temperatures (>200 °C) and stoichiometric copper, which can lead to substrate decomposition.[6] Modern ligand-accelerated protocols have significantly improved the scope and mildness of this reaction.

Troubleshooting Workflow:

G cluster_1 Troubleshooting Ullmann Condensation A Low Conversion/Decomposition B Optimize Catalyst System A->B C Screen Solvents and Bases A->C D Modify Reaction Temperature A->D E Ligand Selection (e.g., Picolinic Acid, Phenanthroline) B->E F Copper Source (e.g., CuI, Cu(OTf)₂) B->F G Base (e.g., K₃PO₄, Cs₂CO₃) C->G H Solvent (e.g., DMSO, Dioxane) C->H I Lower Temperature with Effective Ligand D->I

Caption: Troubleshooting workflow for challenging Ullmann condensations.

Solutions and Protocols:

  • Catalyst System Optimization:

    • Copper Source: Copper(I) iodide (CuI) is a commonly used and effective catalyst precursor.

    • Ligand Selection: The choice of ligand is critical. Picolinic acid and 1,10-phenanthroline derivatives have been shown to be effective in promoting the coupling of sterically hindered substrates.[8][9]

  • Solvent and Base Screening:

    • Base: A weak base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often preferred to minimize side reactions.[8]

    • Solvent: High-boiling polar aprotic solvents like DMSO or dioxane are generally effective.[8]

  • Temperature Control: With an optimized catalyst system, it is often possible to run the reaction at a lower temperature (e.g., 90-110 °C), which can prevent thermal decomposition of starting materials and products.

Experimental Protocols

Protocol 1: Microwave-Assisted Williamson Ether Synthesis

This protocol is adapted for the synthesis of a sterically hindered 3,4,5-trimethoxy derivative.

Materials:

  • 3,5-dimethoxy-4-hydroxylated aromatic compound (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Methyl iodide (1.5 eq)

  • Anhydrous DMF

  • Microwave synthesis vial

Procedure:

  • To a dry microwave synthesis vial under an inert atmosphere (e.g., nitrogen or argon), add the 3,5-dimethoxy-4-hydroxylated aromatic compound.

  • Add anhydrous DMF to dissolve the starting material.

  • Carefully add the sodium hydride portion-wise at 0 °C.

  • Stir the mixture at room temperature until hydrogen evolution ceases (approximately 30 minutes).

  • Add methyl iodide to the reaction mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 130 °C for 10-20 minutes.[30]

  • After the reaction is complete, cool the vial to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Ligand-Accelerated Ullmann Condensation

This protocol is for the synthesis of a sterically hindered diaryl ether.[8][9]

Materials:

  • Aryl halide (e.g., 1-bromo-3,4,5-trimethoxybenzene) (1.0 eq)

  • Phenol (1.2 eq)

  • Copper(I) iodide (CuI) (5 mol%)

  • Picolinic acid (10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Anhydrous DMSO

Procedure:

  • To an oven-dried Schlenk tube, add CuI, picolinic acid, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add the aryl halide, phenol, and anhydrous DMSO.

  • Stir the reaction mixture at 90-110 °C for 12-24 hours, monitoring the progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the product by column chromatography.

Data Presentation

Reaction TypeKey ChallengeRecommended SolutionTypical ConditionsExpected Yield
Williamson Ether Synthesis Steric HindranceMicrowave-assisted synthesis with a strong baseNaH, MeI, DMF, 130 °C, 15 min40-60%
Ullmann Condensation High Temperature, Low YieldLigand-accelerated catalysisCuI, Picolinic Acid, K₃PO₄, DMSO, 100 °C70-90%
Suzuki-Miyaura Coupling C-C Bond FormationPalladium catalysis with a suitable ligandPd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 90 °C80-95%
Buchwald-Hartwig Amination C-N Bond FormationUse of bulky, electron-rich phosphine ligandsPd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °C75-90%

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Hassan, S. S. M. (1969). THE SYNTHESIS OF SOME BASIC ESTERS OF 3,4,5-TRIMETHOXYBENZOIC ACID. Canadian Journal of Chemistry, 47(22), 4377-4379.
  • LS College. (2021, October 23). Williamson ether synthesis.
  • Durst, H. D. (1974). An Ether Synthesis Using Phase Transfer Catalysis.
  • Klapers, M., & Buchwald, S. L. (2002). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of the American Chemical Society, 124(50), 14844–14845.
  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]

  • ACS Publications. (2010, February 8). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry.
  • PubMed. [Synthesis and the study of the effect of new 3,4,5-trimethoxybenzoic acid derivatives on the central nervous system]. [Link]

  • Google Patents. CN106977397A - A kind of synthetic method of 3,4,5 trimethoxybenzoic acid.
  • PrepChem.com. Preparation of 3,4,5-trimethoxybenzoic acid. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • PubMed Central. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

  • Semantic Scholar. (1975, December 23).
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. [Link]

  • Organic Syntheses Procedure. 2. [Link]

  • ResearchGate. The synthetic methods of hindered ether a The traditional Williamson... [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2025, August 10).
  • ACS Publications. (2016, August 16). Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. Organic Letters.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Beilstein Journals. (2018, May 4).
  • Wikipedia. Suzuki reaction. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008, February 25).
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions.
  • ResearchGate. The Ullmann Ether Condensation. [Link]

  • ChemSpider Synthetic Pages. (2006, July 31).
  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands.
  • PubMed Central. (2021, October 21).
  • PubMed. (2013, March 15).
  • ResearchGate. Suzuki‐Miyaura coupling of 4 ac with 3,5‐dimethoxyphenyl boronic acid. [Link]

  • Arkivoc. Solvent-free microwave-assisted synthesis of new 2,4-dimethoxybenzylaminotriazines. [Link]

  • MDPI. (2020, April 20).
  • MDPI. (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. [Link]

  • Beilstein Journals. (2021, April 19). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects.
  • element-msc.ru. (2014, March 25).
  • PubMed Central. (2025, December 1). Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)

Sources

Validation & Comparative

1H NMR spectrum analysis of 1-(3,4,5-Trimethoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the 1H NMR spectrum of 1-(3,4,5-Trimethoxyphenyl)propan-1-one , structured for researchers in pharmaceutical development and forensic analysis.

Publish Comparison Guide

Executive Summary & Application Context

This compound (also known as 3',4',5'-trimethoxypropiophenone ) is a critical phenylpropanoid building block.[1] It serves as a primary intermediate in the synthesis of methoxylated amphetamines (e.g., mescaline derivatives) and substituted cathinones.[1]

In drug development and forensic profiling, the core analytical challenge is distinguishing this propiophenone from its methyl ketone analogue (3',4',5'-trimethoxyacetophenone) and characterizing it free from solvent interference.[1] This guide compares the spectral performance of the product against these common alternatives to establish a self-validating identification protocol.

Experimental Protocol

To ensure reproducibility and spectral resolution, the following acquisition parameters are recommended.

Sample Preparation
  • Mass: 10–15 mg of analyte.

  • Solvent: 0.6 mL of CDCl₃ (Chloroform-d) or DMSO-d₆ .

    • Note: See Section 4 for the critical comparison between these solvents.

  • Reference: TMS (Tetramethylsilane) internal standard (0.00 ppm).[1]

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: Standard 1D proton (zg30).[1]

  • Relaxation Delay (D1):

    
     1.0 s (Ensure full relaxation of methoxy protons).
    
  • Scans (NS): 16 (Sufficient for >10 mg sample).[1]

  • Temperature: 298 K (25 °C).[1]

Spectral Analysis: The Product

The 1H NMR spectrum of this compound is characterized by three distinct signal regions. The symmetry of the 3,4,5-substitution pattern simplifies the aromatic region, while the propionyl chain provides a diagnostic triplet-quartet coupling pattern.[1]

Signal Assignment (CDCl₃)
PositionGroupShift (

ppm)
MultiplicityIntegrationCoupling (

)
Diagnostic Note
Ar-H Aromatic (2,6)7.23 Singlet (s)2H-Critical: Often overlaps with CHCl₃ residual (7.26 ppm).[1]
-OCH₃ Methoxy (x3)3.91 Singlet (s)9H-Intense singlet; confirms 3,4,5-pattern symmetry.[1]
-CH₂- Methylene (

)
2.94 Quartet (q)2H7.2 HzDeshielded by carbonyl; diagnostic for propiophenone.[1]
-CH₃ Methyl (

)
1.21 Triplet (t)3H7.2 HzCoupled to methylene; distinguishes from acetophenone.[1]
Structural Visualization & Mapping

G Figure 1: NMR Signal Mapping of this compound cluster_mol Molecular Structure cluster_nmr 1H NMR Signals (CDCl3) C_Carbonyl C=O Ar_Ring Phenyl Ring (Symmetric) C_Carbonyl->Ar_Ring C_Alpha α-CH2 (Ethyl Group) C_Alpha->C_Carbonyl Sig_Q Quartet (q) δ 2.94 ppm C_Alpha->Sig_Q C_Beta β-CH3 (Ethyl Group) C_Beta->C_Alpha Coupling (J=7.2Hz) Sig_T Triplet (t) δ 1.21 ppm C_Beta->Sig_T OMe_Groups 3,4,5-Methoxy (-OCH3 x3) Ar_Ring->OMe_Groups Sig_S_Ar Singlet (s) δ 7.23 ppm Ar_Ring->Sig_S_Ar Sig_S_OMe Singlet (s) δ 3.91 ppm OMe_Groups->Sig_S_OMe

Caption: Mapping of structural moieties to specific NMR signals. Note the distinct ethyl group coupling pattern.

Comparative Analysis: Alternatives & Validation

This section compares the product against its primary structural alternative and evaluates solvent suitability.

Comparison A: Product vs. 3',4',5'-Trimethoxyacetophenone

The most common impurity or analogue is the methyl ketone (Acetophenone derivative).[1] Differentiating them is a primary QC requirement.

FeaturePropiophenone (Product) Acetophenone (Alternative) Differentiation Logic
Alkyl Chain Ethyl (-CH₂CH₃)Methyl (-CH₃)Primary ID Point
Signal Pattern Triplet + Quartet Singlet The acetophenone shows a sharp singlet at ~2.55 ppm.[1]
Shift (

-C)

2.94 ppm (2H, q)

2.57 ppm (3H, s)
Integration (2H vs 3H) and multiplicity confirm ID.
Aromatic Region

7.23 ppm (s)

7.22 ppm (s)
Indistinguishable. Do not rely on aromatic peaks for ID.[1]

Expert Insight: If you observe a singlet at


 2.57 ppm alongside the quartet at 

2.94 ppm, your sample is contaminated with the acetophenone homologue.
Comparison B: Solvent Selection (CDCl₃ vs. DMSO-d₆)

Choosing the right solvent is critical for accurate integration of the aromatic protons.[1]

  • Scenario 1: CDCl₃ (Standard)

    • Pros: Excellent solubility, sharp peaks.

    • Cons:Severe Overlap. The aromatic protons of the product (

      
       7.[1][2]23) fall almost exactly on the residual solvent peak of CHCl₃ (
      
      
      
      7.26).[1] This makes accurate integration of the aromatic region nearly impossible without high-temperature shifting.
  • Scenario 2: DMSO-d₆ (Recommended for Quantitation) [1]

    • Pros:Signal Separation. The residual solvent peak moves to

      
       2.50 ppm. The aromatic protons of the product typically shift slightly (approx 
      
      
      
      7.30–7.40 ppm), leaving the region clear for integration.[1]
    • Cons: Water peak (

      
       3.[1]33) can be broad; viscosity broadens shimming slightly.[1]
      

Recommendation: Use CDCl₃ for routine structural checking (coupling constants).[1] Use DMSO-d₆ if you must quantify the aromatic proton content or purity.

Decision Workflow for Identification

DecisionTree Start Start: Analyze 1H NMR Spectrum Check_OMe Check δ 3.8-4.0 ppm: Is there a large Singlet (9H)? Start->Check_OMe Check_Alkyl Check δ 1.0-3.0 ppm: Analyze Alkyl Pattern Check_OMe->Check_Alkyl Yes Result_Unknown Unknown / Impurity Check_OMe->Result_Unknown No (Not a trimethoxy benzene) Result_Propiophenone Match: 1-(3,4,5-Trimethoxyphenyl) propan-1-one Check_Alkyl->Result_Propiophenone Triplet (~1.2) + Quartet (~2.9) Result_Acetophenone Alternative: 3',4',5'-Trimethoxy acetophenone Check_Alkyl->Result_Acetophenone Singlet (~2.6) only Check_Alkyl->Result_Unknown Other pattern

Caption: Logical workflow for distinguishing the propiophenone product from its acetophenone analogue.

References

  • Royal Society of Chemistry (RSC) . Supplementary Data: NMR Spectra of substituted phenones. Retrieved from [Link][1]

  • National Institutes of Health (PubChem) . Compound Summary: this compound.[1][3] Retrieved from [Link]

  • University of Wisconsin-Madison . Evans Laboratory: 1H NMR Chemical Shift Reference Table. Retrieved from [Link]

Sources

Spectroscopic Differentiation of 3',4',5'-Trimethoxypropiophenone: An FTIR Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

In the pharmaceutical industry, 3',4',5'-Trimethoxypropiophenone (TMPP) serves as a critical intermediate, particularly in the synthesis of antibacterial agents like Trimethoprim . The structural integrity of this ketone is paramount; however, its synthesis—often involving the Grignard reaction or Friedel-Crafts acylation—can leave unreacted precursors, most notably 3,4,5-Trimethoxybenzaldehyde (TMBA) .

This guide provides a rigorous, comparative FTIR (Fourier Transform Infrared Spectroscopy) protocol to definitively identify TMPP and distinguish it from its aldehyde precursor. Unlike generic spectral lists, this document focuses on the causality of vibrational modes to ensure robust Quality Control (QC).

Experimental Protocol: ATR-FTIR Acquisition

To ensure reproducibility, we utilize Attenuated Total Reflectance (ATR) due to its minimal sample preparation requirements and high throughput capability.

Standard Operating Procedure (SOP)
  • Instrument: FTIR Spectrometer with Diamond ATR Accessory.

  • Resolution: 4 cm⁻¹ (Standard for solid-state identification).

  • Scans: 32 scans (Optimization of Signal-to-Noise ratio).

  • Range: 4000 – 600 cm⁻¹.

Workflow Logic

The following diagram outlines the decision-making process during data acquisition to prevent false positives caused by atmospheric contamination or poor contact.

FTIR_Workflow Start Start: Sample Preparation Clean Clean Crystal (Isopropanol) Start->Clean Background Acquire Background (Air/Ambient) Load Load Sample (Ensure Crystal Contact) Background->Load Clean->Background Scan Acquire Spectrum (32 Scans) Load->Scan QC_Check QC Check: Is CO2 doublet (2350 cm⁻¹) > 5%? Scan->QC_Check Process Post-Processing (Baseline Corr. / ATR Corr.) QC_Check->Process No (Pass) Purge Purge System (N2 gas) QC_Check->Purge Yes (Fail) Purge->Background Retry

Figure 1: Validated ATR-FTIR acquisition workflow ensuring spectral fidelity.

Comparative Spectral Analysis: TMPP vs. Alternatives

The core challenge in identifying TMPP is distinguishing it from 3,4,5-Trimethoxybenzaldehyde (TMBA) . Both molecules share the electron-rich 3,4,5-trimethoxybenzene ring, meaning their "fingerprint" regions (1500–600 cm⁻¹) are remarkably similar.

Differentiation relies on the Carbonyl Environment and the Aliphatic Side Chain .

The "Smoking Gun" Regions
Feature3',4',5'-Trimethoxypropiophenone (Target)3,4,5-Trimethoxybenzaldehyde (Precursor)Mechanistic Explanation
C=O[1] Stretch ~1675 – 1685 cm⁻¹ (Strong)~1690 – 1705 cm⁻¹ (Strong)The ketone (TMPP) is conjugated with the ring but has an electron-donating ethyl group. The aldehyde (TMBA) typically absorbs at higher frequencies due to less steric strain and different inductive effects.
Fermi Resonance ABSENT 2720 & 2820 cm⁻¹ (Medium)CRITICAL: The aldehyde C-H stretch couples with the C-H bending overtone, creating a distinct doublet. This is the definitive marker for the precursor.
Aliphatic C-H 2930 – 2980 cm⁻¹ (Stronger)2840 – 2940 cm⁻¹ (Weaker)TMPP possesses an ethyl group (-CH2-CH3), adding significant C-H stretching intensity compared to the aldehyde which only has methoxy methyls.
Detailed Assignment Table for TMPP

The following table details the expected absorption bands for 3',4',5'-Trimethoxypropiophenone.

Frequency (cm⁻¹)Functional Group AssignmentNotes
2960 - 2930 Asymmetric C-H Stretch (Alkyl)Arising from the propionyl ethyl group (-CH2CH3) and methoxy methyls.
2840 Symmetric C-H Stretch (Methoxy)Characteristic of O-CH3 groups.
1680 ± 5 C=O Stretch (Aryl Ketone) Conjugated with the benzene ring. Lower frequency than non-conjugated ketones (usually ~1715).[2]
1585, 1505 C=C Aromatic Ring StretchSkeletal vibrations of the benzene ring.
1460, 1415 C-H Bending (Deformation)Methylene (-CH2-) scissoring and Methyl (-CH3) asymmetric bending.
1330 - 1100 C-O-C Asym. Stretch Very strong bands typical of aryl alkyl ethers (methoxy groups).
1125 C-O-C Sym. StretchSymmetric stretching of the ether linkage.
800 - 860 C-H Out-of-Plane Bending (OOP)Corresponds to the isolated aromatic protons at positions 2 and 6.

Identification Logic & Decision Tree

To automate or standardize the identification process in a QC lab, follow this logical pathway. This eliminates subjective interpretation of the spectra.

Identification_Logic Input Input Spectrum Check_CO Check Carbonyl (1670-1710 cm⁻¹) Is a strong band present? Input->Check_CO Check_Fermi Check Fermi Doublet (2700-2830 cm⁻¹) Are distinct peaks present? Check_CO->Check_Fermi Yes Result_Unknown UNKNOWN / CONTAMINATED Check_CO->Result_Unknown No Check_FP Fingerprint Check (Methoxy C-O @ 1100-1300 cm⁻¹) Check_Fermi->Check_FP No (Single Band Only) Result_Aldehyde IDENTIFIED: Precursor (3,4,5-Trimethoxybenzaldehyde) Check_Fermi->Result_Aldehyde Yes (Doublet Present) Result_Target IDENTIFIED: Target (3',4',5'-Trimethoxypropiophenone) Check_FP->Result_Target Yes (Strong Bands) Check_FP->Result_Unknown No

Figure 2: Spectral decision tree for distinguishing TMPP from its primary aldehyde precursor.

Scientific Commentary & Troubleshooting

The Effect of Conjugation

The carbonyl peak of TMPP appears at a lower wavenumber (~1680 cm⁻¹) compared to a standard aliphatic ketone (~1715 cm⁻¹). This is due to resonance . The π-electrons of the benzene ring delocalize into the carbonyl group, reducing the double-bond character of the C=O bond. This weakens the force constant (


), thereby lowering the frequency (

) according to Hooke's Law:

Common Contaminants
  • Water: Broad peak at 3200–3500 cm⁻¹.[3] If present, dry the sample in a desiccator.

  • Residual Solvent (Methanol/Ethanol): Sharp peaks at ~3600 cm⁻¹ (free OH) or changes in the C-O stretch region (1050 cm⁻¹).

  • Polymorphism: Be aware that solid-state IR spectra can shift slightly if the TMPP exists in different crystalline forms. If spectral matching fails despite high purity, dissolve in CHCl₃ and run a liquid cell spectrum to eliminate lattice effects.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectroscopy Theory and Instrumentation. NIST Webbook. Available at: [Link]

  • LibreTexts Chemistry. IR Spectrum and Characteristic Absorption Bands. (2021).[4][5] Available at: [Link]

  • OpenStax. Spectroscopy of Aldehydes and Ketones. Organic Chemistry.[4][6][7][8][9][10] (2023).[2] Available at: [Link]

  • AIST (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds (SDBS). (Standard reference for 3,4,5-trimethoxy derivatives). Available at: [Link]

  • Coates, J.Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. (2000). John Wiley & Sons Ltd.

Sources

GC-MS fragmentation pattern of 1-(3,4,5-Trimethoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Performance Guide: GC-MS Fragmentation and Isomer Differentiation of 1-(3,4,5-Trimethoxyphenyl)propan-1-one

Executive Summary

This compound (also known as 3,4,5-trimethoxypropiophenone) is a critical analytical standard and chemical intermediate utilized in forensic toxicology, pharmaceutical synthesis, and metabolomics. As a precursor to various psychoactive phenethylamines and antispasmodic agents, its accurate structural confirmation is paramount. This guide objectively compares the analytical performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) against alternative platforms (such as LC-ESI-MS/MS), details its specific fragmentation mechanics, and provides a self-validating protocol for differentiating it from closely related positional isomers.

Mechanistic Causality of GC-EI-MS Fragmentation

Under standard 70 eV electron ionization, this compound (Molecular Weight: 224.25 g/mol ) exhibits a highly reproducible fragmentation pattern. As an Application Scientist, it is crucial to understand that the causality of this pattern is driven entirely by the thermodynamic stability of the resulting acylium ion.

  • Molecular Ion ([M]⁺•): Observed at m/z 224, representing the intact radical cation[1].

  • Alpha-Cleavage (Base Peak): The dominant thermodynamic pathway is the

    
    -cleavage of the C-C bond adjacent to the carbonyl group. The loss of an ethyl radical (•CH₂CH₃, -29 Da) generates the highly stable 3,4,5-trimethoxybenzoyl cation at m/z 195[1]. This ion constitutes the base peak (100% relative abundance) due to extensive resonance stabilization provided by the aromatic ring and the electron-donating methoxy groups[2].
    
  • Secondary Neutral Losses: The m/z 195 ion undergoes a subsequent loss of carbon monoxide (CO, -28 Da) to form the trimethoxyphenyl cation at m/z 167. Further fragmentation involves the loss of a methyl radical (•CH₃, -15 Da) from one of the methoxy groups, yielding a dimethoxybenzoquinone-like cation at m/z 152[3].

GCMS_Fragmentation M [M]⁺• m/z 224 This compound A [M - •CH₂CH₃]⁺ m/z 195 3,4,5-Trimethoxybenzoyl cation (Base Peak) M->A - 29 Da (α-cleavage) B [m/z 195 - CO]⁺ m/z 167 Trimethoxyphenyl cation A->B - 28 Da (- CO) C [m/z 167 - •CH₃]⁺ m/z 152 Dimethoxybenzoquinone cation B->C - 15 Da (- •CH₃)

GC-EI-MS fragmentation pathway of this compound highlighting α-cleavage.

Comparative Performance: GC-EI-MS vs. LC-ESI-MS/MS

When comparing analytical platforms for trimethoxypropiophenones, GC-EI-MS remains the gold standard over LC-ESI-MS/MS. While LC-MS/MS offers superior sensitivity for trace biological matrices, it suffers from a lack of structurally informative fragmentation for this specific class of compounds unless high collision energies are applied. Furthermore, LC-MS/MS is highly susceptible to matrix-induced ion suppression, whereas GC-EI-MS provides a hard ionization environment that yields consistent, library-matchable spectra.

Table 1: Platform Comparison for this compound

FeatureGC-EI-MS (Recommended)LC-ESI-MS/MS (Alternative)
Primary Ion m/z 195 (Base Peak), m/z 224 (M⁺•)m/z 225 ([M+H]⁺)
Isomer Resolution Excellent (via Retention Index on HP-5MS)Poor (Co-elution common on C18 columns)
Spectral Library Highly standardized (NIST/SWGDRUG)Instrument-dependent (Variable Collision Energy)
Matrix Effects Minimal (Hard ionization)High (Ion suppression in ESI source)

The Isomer Challenge: Differentiating 3,4,5- vs. 2,4,5-Trimethoxypropiophenone

A critical challenge in forensic and pharmaceutical analysis is differentiating positional isomers, such as 1-(2,4,5-trimethoxyphenyl)propan-1-one (isoacoramone) and the 3,4,5-isomer[4]. Both compounds yield a molecular ion at m/z 224 and a base peak at m/z 195[2].

  • Mass Spectral Nuances: The 2,4,5-isomer often exhibits a slightly higher relative abundance of the m/z 167 ion. This is due to the ortho-methoxy effect, where the proximity of the methoxy group at the 2-position facilitates secondary fragmentation pathways (e.g., loss of formaldehyde) that are sterically hindered in the 3,4,5-isomer.

  • Chromatographic Resolution: Because their mass spectra are nearly identical, baseline chromatographic separation is mandatory. On a non-polar 5% phenyl-methylpolysiloxane column, the 2,4,5-isomer typically elutes earlier than the 3,4,5-isomer due to a lower boiling point and a more compact effective dipole moment.

Self-Validating Experimental Protocol

To ensure authoritative and reproducible results, the following step-by-step methodology must be employed. Every parameter is selected to maximize isomer resolution and spectral fidelity.

Step 1: Sample Preparation

  • Action: Dilute the this compound standard to a final concentration of 100 µg/mL in GC-grade methanol.

  • Causality: Methanol ensures complete solubility and proper solvent expansion volume in the GC inlet without causing backflash, which could lead to sample carryover.

Step 2: Gas Chromatography Setup

  • Action: Equip the GC with an HP-5MS column (30 m × 0.25 mm ID × 0.25 µm film thickness). Set carrier gas (Helium) to a constant flow of 1.0 mL/min. Inject 1 µL with a split ratio of 20:1 at an inlet temperature of 250°C.

  • Causality: A 20:1 split ratio prevents column overloading, maintaining sharp, Gaussian peak shapes which are critical for resolving closely eluting trimethoxy isomers. The HP-5MS stationary phase separates these isomers based on subtle differences in their boiling points and polarizabilities.

Step 3: Oven Temperature Program

  • Action: Initial temperature at 100°C (hold for 1 min). Ramp at 15°C/min to 280°C. Final hold for 5 minutes.

  • Causality: The 15°C/min ramp provides an optimal balance between analysis speed and theoretical plate utilization, ensuring baseline separation of positional isomers without peak broadening.

Step 4: Mass Spectrometry Parameters

  • Action: Set ionization to Electron Ionization (EI) at 70 eV. Set Transfer line to 280°C, Ion source to 230°C, and Quadrupole to 150°C. Acquire in Full Scan mode (m/z 40 to 400).

  • Causality: Operating strictly at 70 eV ensures the fragmentation energy matches standard NIST library conditions, guaranteeing the m/z 195 ion remains the base peak for accurate algorithmic matching.

Workflow S1 1. Sample Preparation (Dilution in Methanol, 100 µg/mL) S2 2. GC Separation (HP-5MS Column, Split 20:1, 1 mL/min He) S1->S2 S3 3. Electron Ionization (EI) (70 eV, 230°C Source) S2->S3 S4 4. Mass Analysis (Quadrupole, m/z 40-400) S3->S4 S5 5. Data Processing (Extracted Ion Chromatogram m/z 195) S4->S5

Standardized GC-MS analytical workflow for the detection of propiophenone derivatives.

Table 2: Quantitative Fragmentation Data (70 eV EI)

Fragment Ion (m/z)Relative Abundance (%)Structural Assignment
195100[M - •CH₂CH₃]⁺ (3,4,5-Trimethoxybenzoyl cation)
224~25 - 30[M]⁺• (Molecular Ion)
167~10 - 15[m/z 195 - CO]⁺
152~5 - 10[m/z 167 - •CH₃]⁺
137< 5[m/z 152 - •CH₃]⁺

References

1.[2] Title: A mechanistic deviation in the Bischler indole synthesis | Source: ResearchGate | URL: 2 2.[4] Title: Isomer Differentiation of Novel Psychoactive Substances Using Gas Chromatography Solid Phase Infrared Spectroscopy (GC/IR) | Source: Office of Justice Programs | URL: 4 3.[1] Title: EP1487770B1 - Formation of neolignan by ddq mediated dimerisation of dihydroasarone | Source: Google Patents | URL: 1 4.[3] Title: The Shulgin Index, Volume One: Psychedelic Phenethylamines and Related Compounds | Source: Scribd | URL: 3

Sources

HPLC retention times for trimethoxypropiophenone vs trimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative analysis of the chromatographic behavior of Trimethoxypropiophenone (TMPP) and Trimethoxyacetophenone (TMAP) . Designed for analytical chemists and drug development professionals, this document focuses on the mechanistic differences driving their separation in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Key Finding: In standard C18 RP-HPLC conditions, Trimethoxypropiophenone elutes afterTrimethoxyacetophenone . This is governed by the "Methylene Selectivity Rule," where the additional methylene group (


) in the propiophenone side chain increases lipophilicity (LogP), resulting in stronger interaction with the hydrophobic stationary phase.

Chemical & Mechanistic Basis

To optimize separation, one must understand the structural drivers affecting the partition coefficient (


).
Structural Comparison

Both compounds share a core phenyl ring substituted with three methoxy groups (typically at the 2,4,6-positions in forensic/synthetic contexts). The differentiation lies entirely in the alkyl ketone side chain.

FeatureTrimethoxyacetophenone (TMAP)Trimethoxypropiophenone (TMPP)Impact on HPLC
Side Chain Acetyl (

)
Propionyl (

)
TMPP has +1 Methylene unit
Molecular Weight ~210.23 g/mol ~224.25 g/mol Minimal impact on diffusion
Hydrophobicity Lower (LogP

1.6)
Higher (LogP

2.1)*
Primary Separation Driver
Elution Order (RP) First (Earlier) Second (Later)

*Note: LogP increase of ~0.5 units per methylene group is a standard approximation in homologous series.

The Hydrophobic Subtraction Model

The separation is driven by the solvophobic effect. The mobile phase (highly polar) forces the non-polar alkyl chains of the analytes into the C18 stationary phase.

  • TMAP: The shorter methyl chain offers less surface area for hydrophobic interaction.

  • TMPP: The ethyl chain increases the hydrophobic contact area (molecular footprint), requiring a higher concentration of organic modifier (e.g., Acetonitrile) to desorb it from the column.

Experimental Protocol

The following protocol is a self-validating system designed to achieve baseline resolution (


) between these two homologs.
Chromatographic Conditions
  • Column: C18 (Octadecylsilane), End-capped,

    
    , 
    
    
    
    .
    • Rationale: C18 provides maximum methylene selectivity (

      
      ) compared to C8 or Phenyl-Hexyl.
      
  • Mobile Phase A:

    
     Formic Acid in Water (Milli-Q grade).
    
    • Rationale: Acidifies silanols to reduce tailing; ensures neutral state of the ketone.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Rationale: Lower viscosity than methanol, providing sharper peaks and lower backpressure.

  • Flow Rate:

    
    .
    
  • Temperature:

    
     (Controlled).
    
    • Rationale: Elevated temperature improves mass transfer but reduces selectivity slightly;

      
       is a robust compromise.
      
  • Detection: UV at

    
     (or 
    
    
    
    ).
    • Rationale: The trimethoxybenzene moiety has strong absorption at

      
      .
      
Gradient Program
Time (min)% Mobile Phase BEvent
0.020%Initial Hold (Equilibration)
2.020%Injection / Isocratic loading
15.080%Linear Gradient (Elution window)
16.095%Wash
18.095%Wash Hold
18.120%Re-equilibration
23.020%Ready for next injection
Expected Results (Data Summary)

While absolute retention times vary by column manufacturer, the relative retention is constant.

ParameterTrimethoxyacetophenoneTrimethoxypropiophenone
Relative Retention (

)
1.00 (Reference)~1.15 - 1.25
Capacity Factor (

)


Resolution (

)
N/A

(Baseline)

Method Optimization & Troubleshooting

This diagram illustrates the logical workflow for optimizing the separation if baseline resolution is not initially achieved.

MethodOptimization Start Start: Initial Gradient Run CheckRes Check Resolution (Rs) Start->CheckRes Good Rs > 1.5 (Method Validated) CheckRes->Good Yes Poor Rs < 1.5 (Co-elution) CheckRes->Poor No Analyze Analyze Peak Shape Poor->Analyze Tailing Peak Tailing? Analyze->Tailing AddBuffer Action: Increase Buffer Conc. or Switch to Methanol Tailing->AddBuffer Yes CheckK Check k' (Retention Factor) Tailing->CheckK No AddBuffer->Start Retest LowK k' < 2 (Eluting too fast) CheckK->LowK Yes ActionGradient Action: Lower Initial %B (e.g., Start at 10%) CheckK->ActionGradient Adjust Selectivity LowK->ActionGradient ActionGradient->Start Retest

Caption: Decision tree for optimizing HPLC separation of homologous ketones.

References

  • PubChem. (2025).[1] 2',3',4'-Trimethoxyacetophenone Compound Summary. National Library of Medicine. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on Methylene Selectivity and Hydrophobic Subtraction Model).
  • McCalley, D. V. (2010). The retention behavior of analytes in reversed-phase high-performance liquid chromatography. Journal of Chromatography A.
  • Cheméo. (2025). Chemical Properties of 2,4,6-Trimethoxyacetophenone. [Link]

  • EPA. (2019). Analytical method for 2,4-DP-p... and their 2-EHs in soil. (Demonstrates use of trimethoxyacetophenone as internal standard in RP-HPLC). [Link]

Sources

Comparative biological activity of trimethoxypropiophenone analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Biological Activity and Synthetic Utility of Trimethoxypropiophenone Analogs

As drug discovery pivots toward highly functionalized small molecules, methoxy-substituted propiophenones have emerged as critical pharmacophores and versatile synthetic intermediates. The precise positioning of methoxy groups on the aromatic ring—specifically comparing the 2,4,5-trisubstituted and 3,4,5-trisubstituted patterns—dictates not only the molecule's electronic landscape but also its direct biological activity and its trajectory in the synthesis of complex natural products like neolignans and α-asarone.

This guide provides an objective, data-driven comparison of trimethoxypropiophenone analogs, detailing their comparative biological efficacies, structural rationales, and the validated experimental protocols used to evaluate them.

Structural Dynamics and Pharmacological Profiles

The biological behavior of trimethoxypropiophenones is fundamentally governed by their substitution patterns, which influence lipophilicity, receptor binding affinity, and oxidative potential.

2,4,5-Trimethoxypropiophenone (Isoacoramone)

Naturally occurring in the roots of Piper marginatum and trace amounts in Acorus calamus, 2,4,5-trimethoxypropiophenone acts as a potent bioactive agent and a critical synthetic precursor[1]. The 2,4,5-substitution pattern creates an electron-rich aromatic system that is highly susceptible to oxidative dimerization. Biologically, extracts rich in this compound exhibit significant cytotoxicity against specific human carcinoma cell lines. For instance, Piper marginatum leaf extracts have demonstrated targeted activity against the human colon carcinoma line HT-29 with a GI₅₀ of 55 µg/mL, while root extracts showed efficacy against the pancreatic carcinoma line PANC-1 with a GI₅₀ of 65 µg/mL[2]. Furthermore, it serves as the primary intermediate for synthesizing α-asarone (a hypolipidemic agent) via reduction and acidic dehydration[1].

3,4,5-Trimethoxypropiophenone (Acoramone)

Found naturally in Ruta graveolens and Citrus limon, the 3,4,5-isomer presents a symmetrical electron-donating environment[3]. This symmetry is highly favored in the synthesis of complex lignans. While its direct cytotoxicity is less pronounced than its 2,4,5-counterpart, it is an indispensable building block for synthesizing deoxyschizandrin, a lignan derivative renowned for its potent anti-hepatitis virus activity[3].

TMP_Pathway A 1,2,4-Trimethoxybenzene B 2,4,5-TMP (Isoacoramone) A->B Friedel-Crafts D α-Asarone (Hypolipidemic) B->D Reduction & Dehydration E Neolignans (Antifungal/Anticancer) B->E DDQ Dimerization C 3,4,5-TMP (Acoramone) F Deoxyschizandrin (Anti-hepatitis) C->F Multi-step Synthesis

Biosynthetic and synthetic pathways of trimethoxypropiophenone analogs to advanced pharmacophores.

Quantitative Data Comparison

To objectively evaluate these analogs, we must look at their performance across standardized in vitro assays. The table below synthesizes the biological activity metrics of these compounds and their direct derivatives.

Compound / ExtractBiological Target / ModelActivity MetricPrimary Application
P. marginatum Leaf Extract (2,4,5-TMP rich) HT-29 (Colon Carcinoma)GI₅₀ = 55 µg/mLCytotoxicity / Oncology[2]
P. marginatum Root Extract (2,4,5-TMP rich) PANC-1 (Pancreatic Carcinoma)GI₅₀ = 65 µg/mLCytotoxicity / Oncology[2]
Kakuol Derivatives (TMP analogs) Glomerella cingulata (Fungus)IC₅₀ = 2.9 - 3.1 mg/mLAgricultural Fungicide
3,4,5-Trimethoxypropiophenone Hepatitis Virus (via Deoxyschizandrin)Precursor dependentAntiviral Drug Development[3]
Neolignans (from 2,4,5-TMP dimerization) Broad-spectrum fungal/bacterialDose dependentAntimicrobial / Antioxidant[4]

Validated Experimental Methodologies

As an application scientist, I emphasize that protocols must be self-validating. The following workflows incorporate internal controls to ensure that observed biological activities are mechanistically sound and reproducible.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

Scientific Rationale: The MTT assay measures cellular metabolic activity as an indicator of cell viability. By utilizing HT-29 and PANC-1 cell lines, we can directly assess the anti-proliferative causality of 2,4,5-TMP-rich extracts.

  • Cell Culture & Seeding: Culture HT-29 and PANC-1 cells in DMEM supplemented with 10% FBS. Seed at a density of

    
     cells/well in a 96-well plate. Incubate for 24h at 37°C in a 5% CO₂ atmosphere.
    
  • Compound Treatment: Prepare serial dilutions of the 2,4,5-TMP extract (10 - 500 µg/mL) in DMSO (final DMSO concentration <0.5% to prevent solvent toxicity). Treat the cells for 48 hours. Self-Validation: Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. The mitochondrial succinate dehydrogenase in living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization & Readout: Remove the media and dissolve the formazan in 100 µL of DMSO. Measure absorbance at 570 nm using a microplate reader. Calculate the GI₅₀ using non-linear regression analysis.

Cytotoxicity_MOA TMP 2,4,5-TMP Extract (Dose: 10-500 µg/mL) Membrane Cellular Uptake (Lipophilic Diffusion) TMP->Membrane Metabolism Mitochondrial Disruption Membrane->Metabolism Cytotoxic Stress Formazan Reduced Formazan Production (MTT) Metabolism->Formazan Enzyme Inhibition Readout Spectrophotometric Quantification (570nm) Formazan->Readout

Mechanistic workflow of the MTT cytotoxicity assay for evaluating TMP analogs.

Protocol 2: Mycelial Growth Inhibition Assay (Antifungal Evaluation)

Scientific Rationale: TMP analogs and kakuol derivatives disrupt fungal membrane integrity. This radial growth assay provides a macroscopic validation of this microscopic disruption.

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and autoclave. Cool to 50°C.

  • Compound Incorporation: Dissolve the synthesized TMP analogs in a minimal volume of acetone and mix into the liquid PDA to achieve final concentrations ranging from 1.0 to 10.0 mg/mL. Pour into sterile Petri dishes. Self-Validation: Use an acetone-only PDA plate as a negative control and a commercial fungicide (e.g., Hymexazol) as a positive control.

  • Inoculation: Place a 5 mm mycelial plug of the test fungus (e.g., Glomerella cingulata or Fusarium oxysporum) at the center of each plate.

  • Incubation & Measurement: Incubate at 25°C for 5-7 days. Measure the radial growth of the mycelium. Calculate the inhibitory rate (%) and determine the IC₅₀ values.

Protocol 3: DDQ-Mediated Oxidative Dimerization to Neolignans

Scientific Rationale: To leverage 2,4,5-TMP derivatives for advanced biological screening, they must often be dimerized into neolignans. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) facilitates a single-step oxidative coupling, validating the synthetic utility of the electron-rich trimethoxy ring.

  • Reaction Setup: Dissolve 2,4,5-trimethoxyphenylpropane (the dihydro derivative of the TMP pathway) in anhydrous acetic acid.

  • Oxidation: Add 1.2 equivalents of DDQ. Stir the reaction mixture at room temperature (or up to 120°C depending on the desired kinetic control) for 30 minutes to 72 hours[4].

  • Monitoring: Track the disappearance of the starting material via TLC (Hexane:Ethyl Acetate 8:2). The electron-donating methoxy groups stabilize the radical intermediate, directing the C-C bond formation.

  • Purification: Quench with water, extract with dichloromethane, and purify the resulting neolignan (e.g., 3-ethyl-2-methyl-3-(2",4",5"-trimethoxy)phenyl-1-(2',4',5'-trimethoxy)phenyl-1-propene) via silica gel column chromatography[4].

Conclusion

The comparative biological activity of trimethoxypropiophenone analogs is deeply tied to their structural isomerism. While 2,4,5-TMP serves as a direct cytotoxic agent and a precursor for hypolipidemic and antimicrobial neolignans, 3,4,5-TMP provides the necessary symmetry for synthesizing complex, hepatoprotective lignans. By employing rigorous, self-validating in vitro and synthetic protocols, researchers can effectively harness these molecules for targeted drug development.

References

  • [Grokipedia]. "2,4,5-Trimethoxypropiophenone". Grokipedia.
  • [Smolecule]. "1-(3,4,5-Trimethoxyphenyl)propan-2-one". Smolecule.
  • [SciELO]. "Folk medicine, phytochemistry and pharmacological application of Piper marginatum". SciELO.
  • [Mongolian Journal of Chemistry]. "Natural products as sources of new fungicides (I): synthesis and antifungal activity of Kakuol derivatives". MongoliaJOL.
  • [European Patent Office]. "FORMATION OF NEOLIGNAN BY DDQ MEDIATED DIMERISATION OF DIHYDROASARONE - Patent 1487770". EPO.

Sources

Guide: Differentiating 1-(3,4,5-Trimethoxyphenyl)propan-1-one from Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3,4,5-Trimethoxyphenyl)propan-1-one (also known as 3,4,5-Trimethoxypropiophenone) is a critical intermediate in the synthesis of phenethylamine derivatives and pharmaceutical precursors.[1] Its structural integrity is often compromised by the presence of regioisomers (formed during Friedel-Crafts acylation) or constitutional isomers (such as the phenylacetone derivative).

This guide provides a definitive technical framework for distinguishing the target molecule from its three most common isomers:

  • 2,4,6-Trimethoxypropiophenone (Regioisomer; symmetric).[2]

  • 2,4,5-Trimethoxypropiophenone (Regioisomer; asymmetric).[2]

  • 1-(3,4,5-Trimethoxyphenyl)propan-2-one (Constitutional isomer; "Acoramone").[1]

Part 1: Structural Landscape & Properties[1]

The following table summarizes the core physical and structural differences between the target and its isomers.

CompoundTypeStructureSymmetryApprox.[2][3] MP (°C)
Target (3,4,5-TMPP) Target 1-propanone chain

(Symmetric)
76–78
2,4,6-Isomer Regioisomer1-propanone chain

(Symmetric)
61–62
2,4,5-Isomer Regioisomer1-propanone chainAsymmetric105–110
Propan-2-one (Acoramone) Constitutional2-propanone chain

(Ring only)
~50–52

Note on Melting Points: The 2,4,5-isomer has a significantly higher melting point due to efficient crystal packing facilitated by the para-arrangement of protons and lack of steric crowding around the carbonyl compared to the 2,4,6-isomer.[2]

Part 2: NMR Spectroscopy (The Gold Standard)

Nuclear Magnetic Resonance (NMR) is the most reliable method for differentiation. The analysis hinges on two specific regions: the Alkyl Side Chain (to distinguish ketones) and the Aromatic Region (to distinguish substitution patterns).[2]

Alkyl Chain Analysis (Propan-1-one vs. Propan-2-one)

This is the first checkpoint. You must determine if the carbonyl is at position 1 (conjugated) or position 2 (non-conjugated).

  • Target (Propan-1-one):

    • Pattern: Triplet + Quartet.

    • 
       ~1.1 ppm (3H, t):  Terminal methyl group (
      
      
      
      ).[2]
    • 
       ~2.9 ppm (2H, q):  Methylene group adjacent to carbonyl (
      
      
      
      ).
  • Isomer (Propan-2-one):

    • Pattern: Singlet + Singlet.

    • 
       ~2.1 ppm (3H, s):  Methyl ketone (
      
      
      
      ).[2]
    • 
       ~3.6 ppm (2H, s):  Benzylic methylene (
      
      
      
      ).[1]
Aromatic Region Analysis (Regioisomer Differentiation)

Once the chain is confirmed as propan-1-one, focus on the aromatic protons to identify the substitution pattern.

  • Target (3,4,5-Substitution):

    • Signal: Singlet (2H).[2]

    • Shift:

      
       ~7.2–7.3 ppm.[2]
      
    • Reasoning: The molecule has a plane of symmetry.[2] The protons at positions 2 and 6 are chemically equivalent.[2]

  • 2,4,6-Isomer:

    • Signal: Singlet (2H).[2]

    • Shift:

      
       ~6.1–6.2 ppm.[2]
      
    • Differentiation: Although symmetric like the target, the protons are significantly shielded (upfield shift) due to the electron-donating methoxy groups at the ortho/para positions relative to the protons.[2]

  • 2,4,5-Isomer:

    • Signal: Two Singlets (1H each).

    • Shift:

      
       ~6.5 ppm and 
      
      
      
      ~7.5 ppm.
    • Reasoning: Asymmetric. Protons are at positions 3 and 6.[2] They are para to each other but in different electronic environments.[2] They typically appear as sharp singlets because para-coupling is negligible (~0 Hz).

Part 3: Mass Spectrometry (Fragmentation Logic)

Mass spectrometry (GC-MS) provides orthogonal validation, particularly useful for distinguishing the constitutional isomer (Propan-2-one) from the Propan-1-ones.[1]

Fragmentation Pathways[4]
  • Propan-1-ones (Target, 2,4,5-, 2,4,6-):

    • Primary Pathway:

      
      -cleavage adjacent to the carbonyl.[1][2]
      
    • Base Peak: m/z 195 (Acylium ion,

      
      ).[2]
      
    • Mechanism: Loss of the ethyl radical (

      
      ).[1][2]
      
  • Propan-2-one (Acoramone):

    • Primary Pathway: Benzylic cleavage.[2]

    • Base Peak: m/z 181 (Trimethoxybenzyl cation) or m/z 43 (Acetyl cation).[2]

    • Mechanism: Cleavage between the alpha-carbon and the carbonyl, or between the ring and the alpha-carbon.[2]

Visualization of Fragmentation Logic

MS_Fragmentation M_Ion Molecular Ion (m/z 224) P1 Propan-1-one Isomers (Target, 2,4,5-, 2,4,6-) M_Ion->P1 Structure A P2 Propan-2-one Isomer (Acoramone) M_Ion->P2 Structure B Alpha1 Alpha Cleavage (Loss of Ethyl Radical) P1->Alpha1 Base1 Acylium Ion (m/z 195) BASE PEAK Alpha1->Base1 Alpha2 Benzylic Cleavage P2->Alpha2 Base2 Benzyl Cation (m/z 181) OR Acetyl (m/z 43) Alpha2->Base2

Figure 1: Mass spectrometry fragmentation pathways distinguishing the ketone position.[1]

Part 4: Chromatographic Separation (HPLC)

Separating the regioisomers (3,4,5- vs 2,4,6- vs 2,4,5-) requires careful stationary phase selection due to their similar polarity.[2]

Recommended Protocol
  • Column: Phenyl-Hexyl or C18 (End-capped).[1][2]

    • Why Phenyl-Hexyl? It offers unique

      
      -
      
      
      
      interactions with the aromatic ring.[1][2] The different methoxy substitution patterns alter the electron density of the ring, maximizing separation selectivity compared to standard C18.[2]
  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.[2]

  • Elution Order (Typical on C18):

    • 2,4,6-Isomer: Elutes first. The two ortho-methoxy groups force the carbonyl out of plane, reducing conjugation and slightly increasing effective polarity/solubility in the mobile phase.[2]

    • 3,4,5-Isomer (Target): Intermediate retention.

    • 2,4,5-Isomer: Elutes last. The asymmetric, planar structure often interacts most strongly with the stationary phase.[2]

Part 5: Experimental Workflow (Differentiation Protocol)

This self-validating workflow ensures 100% identification accuracy.[1][2]

Workflow Start Unknown Sample (C12H16O4) NMR_H1 1H NMR Analysis (Alkyl Region) Start->NMR_H1 Check_Chain Chain Pattern? NMR_H1->Check_Chain Prop2 Singlet (CH3) + Singlet (CH2) ID: Propan-2-one Check_Chain->Prop2 Singlets Prop1 Triplet (CH3) + Quartet (CH2) ID: Propan-1-one Check_Chain->Prop1 Multiplets NMR_Ar 1H NMR Analysis (Aromatic Region) Prop1->NMR_Ar Check_Sym Symmetry? NMR_Ar->Check_Sym Asym 2 Singlets (1H each) ID: 2,4,5-Isomer Check_Sym->Asym No Sym 1 Singlet (2H) Check_Sym->Sym Yes Check_Shift Chemical Shift? Sym->Check_Shift Shift_Up ~6.1 ppm (Shielded) ID: 2,4,6-Isomer Check_Shift->Shift_Up < 6.5 ppm Shift_Down ~7.2 ppm (Deshielded) ID: 3,4,5-Target Check_Shift->Shift_Down > 7.0 ppm

Figure 2: Decision tree for the stepwise identification of trimethoxy isomers.

Step-by-Step Procedure
  • Sample Prep: Dissolve ~10 mg of sample in

    
    .
    
  • Acquire 1H NMR: Run a standard 16-scan proton NMR.

  • Check Alkyl Region (1.0–4.0 ppm):

    • If you see a sharp singlet at ~2.1 ppm and ~3.6 ppm, reject the batch (It is the Propan-2-one isomer).[2]

    • If you see a triplet at ~1.1 ppm and quartet at ~2.9 ppm, proceed.[2]

  • Check Aromatic Region (6.0–8.0 ppm):

    • Count the integrals.[2]

    • If 2H singlet > 7.0 ppm: Confirmed Target (3,4,5-TMPP) .

    • If 2H singlet < 6.5 ppm: Rejected (2,4,6-Isomer) .

    • If two 1H singlets: Rejected (2,4,5-Isomer) .

  • Melting Point Confirmation (Optional):

    • If the sample melts > 100°C, it is likely the 2,4,5-isomer .[2]

    • If the sample melts < 65°C, it is likely the 2,4,6-isomer .[2]

    • Target should melt ~76–78°C.[2]

References

  • National Institute of Standards and Technology (NIST).[2][4] Ethanone, 1-(3,4,5-trimethoxyphenyl)- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[2][4][5] Retrieved from [Link]

  • PubChem. 1-(2,4,5-Trimethoxyphenyl)propan-1-one Compound Summary. National Library of Medicine.[2] Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS).[2] 1H NMR of Propiophenone Derivatives. SDBS No. 2891.[2] Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 1-(3,4,5-Trimethoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Understanding the Hazard Profile: A Precautionary Approach

Given the absence of a dedicated SDS for 1-(3,4,5-Trimethoxyphenyl)propan-1-one, we must extrapolate its potential hazards from similar aromatic ketones. Structurally related compounds are known to be harmful if swallowed, cause significant skin and eye irritation, and may lead to respiratory irritation.[1][2][3][4][5] Therefore, a cautious and proactive approach to handling is paramount.

Core Principles of Safe Handling:

  • Know Your Chemical: Before beginning any work, it is crucial to review all available safety information.[6][7][8]

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[7][8]

  • Personal Protective Equipment (PPE): The correct selection and use of PPE is your primary defense against chemical exposure.[6][7]

  • Emergency Preparedness: Be familiar with the location and operation of emergency equipment, such as safety showers and eyewash stations.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling any chemical, and this compound is no exception. The following table summarizes the recommended PPE for handling this compound, based on its classification as an aromatic ketone.

Body PartRecommended PPEMaterial/SpecificationRationale
Hands Chemical-resistant glovesButyl rubber or Polyvinyl Alcohol (PVA)[9][10][11][12]These materials offer superior resistance to ketones and aromatic compounds, preventing skin contact and absorption.[9][11][12] Nitrile gloves may offer some protection for short-duration tasks but should be used with caution.[9][11]
Eyes Chemical splash goggles and a face shieldANSI Z87.1 approved[13]Goggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face.[13][14]
Body Laboratory coatFlame-resistantA lab coat protects against incidental contact and small splashes.[6][8]
Respiratory As needed, based on risk assessmentNIOSH-approved respiratorWhile a fume hood is the primary engineering control, a respirator may be necessary for spill cleanup or in situations with inadequate ventilation.

Important Note on Glove Selection: No single glove material is impervious to all chemicals. Always inspect gloves for signs of degradation or punctures before use and change them frequently.[13]

Operational Workflow for Safe Handling and Disposal

The following diagram outlines the procedural steps for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data (Analogous Compounds) prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_sds->prep_ppe Proceed to Handling prep_fumehood Prepare Work Area in Chemical Fume Hood prep_ppe->prep_fumehood Proceed to Handling handle_weigh Weigh Solid Compound (Avoid Dust Generation) prep_fumehood->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve Proceed to Cleanup handle_transfer Transfer Solution Using Appropriate Glassware handle_dissolve->handle_transfer Proceed to Cleanup cleanup_decontaminate Decontaminate Glassware and Work Surfaces handle_transfer->cleanup_decontaminate Proceed to Cleanup cleanup_waste Collect Waste in Labeled Hazardous Waste Container cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Safe Handling and Disposal Workflow for this compound.

Step-by-Step Handling Procedures
  • Preparation:

    • Thoroughly review the safety information for structurally similar compounds.[1][2][3]

    • Don all required PPE as outlined in the table above.[6][7][8]

    • Ensure the chemical fume hood is functioning correctly before starting work.[8]

  • Handling:

    • When weighing the solid, handle it carefully to avoid creating dust.[1][2]

    • If dissolving the compound, add it slowly to the solvent to avoid splashing.

    • Use appropriate and inspected glassware for all transfers.[8]

  • Spill and Emergency Response:

    • In the event of a small spill, absorb the material with an inert absorbent and place it in a sealed container for disposal.[15]

    • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

    • If skin contact occurs, immediately wash the affected area with soap and water for at least 15 minutes.[1][2]

    • In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][2]

Disposal Plan: A Commitment to Environmental Stewardship

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection: All waste containing this compound, including contaminated consumables like gloves and paper towels, must be collected in a clearly labeled hazardous waste container.[16]

  • Container Management: Keep the waste container closed when not in use and store it in a designated, well-ventilated area away from incompatible materials.[3][17]

  • Disposal Protocol: Arrange for the disposal of the hazardous waste through your institution's EHS office, following all local, state, and federal regulations.[16]

By adhering to these rigorous safety protocols, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues, allowing for the confident pursuit of scientific advancement.

References

  • Polyco Healthline. Ketochem® 33cm Lightweight Ketone Resistant Glove. [online] Available at: [Link]

  • EHSLeaders. Chemical-Resistant Gloves: Key Considerations. [online] Available at: [Link]

  • Creative Safety Supply. Acetone Safety Precautions. [online] Available at: [Link]

  • GZ Industrial Supplies. Safe Handling Practices for Laboratory Chemicals. [online] Available at: [Link]

  • Crystalgen, Inc. Tips for Handling Lab Chemicals: A Comprehensive Guide. [online] Available at: [Link]

  • Iowa State University Environmental Health and Safety. Chemical Handling and Storage. [online] Available at: [Link]

  • Harvey Mudd College Department of Chemistry. Safe Laboratory Practices in Chemistry. [online] Available at: [Link]

  • Indagoo Research Chemicals. SAFETY DATA SHEET: 1-Propanone, 2-bromo-1-(2,4,6-trimethoxyphenyl)-. [online] Available at: [Link]

  • Thermo Fisher Scientific. Safety Data Sheet: Ethyl 3-(3,4,5-trimethoxyphenyl)propionate. [online] Available at: [Link]

  • PubChem. 1-Propanone, 1-(3,4-dimethoxyphenyl)-. [online] Available at: [Link]

  • Automated Cleaning Technologies. TRI-PFAN Section 1: Chemical Product and Company Identification. [online] Available at: [Link]

  • Medivators Inc. RAPICIDE™ PA Spill Cleanup & Disposal | General Information. [online] Available at: [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.